3-(4-Fluorophenyl)butanoic acid
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 157482. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
3-(4-fluorophenyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c1-7(6-10(12)13)8-2-4-9(11)5-3-8/h2-5,7H,6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGWUPQHXIQNHFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)C1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20303242 | |
| Record name | 3-(4-fluorophenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20303242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15954-41-3 | |
| Record name | NSC157482 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157482 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(4-fluorophenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20303242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-fluorophenyl)butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-(4-Fluorophenyl)butanoic acid chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of 3-(4-Fluorophenyl)butanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of this compound, a valuable fluorinated building block in modern medicinal chemistry. We will delve into its chemical and physical properties, synthesis, reactivity, analytical characterization, and strategic applications in drug discovery, offering field-proven insights for laboratory and development settings.
This compound (CAS No: 15954-41-3) is a carboxylic acid derivative featuring a butanoic acid backbone substituted at the C3 position with a 4-fluorophenyl group. The strategic incorporation of a fluorine atom onto the phenyl ring is a cornerstone of its utility in drug design. Fluorine, the most electronegative element, can profoundly modulate a molecule's physicochemical and pharmacological profile. This single-atom substitution can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and fine-tune lipophilicity and pKa to improve pharmacokinetic properties such as membrane permeability and oral bioavailability. As such, this compound serves as a critical scaffold for creating novel therapeutic agents.
Physicochemical Properties
The fundamental properties of this compound are summarized below. Understanding these characteristics is essential for its proper handling, storage, and application in synthesis.
| Property | Value / Description | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 15954-41-3 | [1] |
| Synonyms | 3-(4-Fluorophenyl)butyric acid, Benzenepropanoic acid, 4-fluoro-β-methyl- | [1] |
| Molecular Formula | C₁₀H₁₁FO₂ | [1] |
| Molecular Weight | 182.19 g/mol | [1] |
| Appearance | White to off-white solid | |
| Melting Point | Data not readily available. The related compound 3-(4-fluorophenyl)propionic acid melts at 86-91 °C. | |
| Solubility | Soluble in common organic solvents (e.g., methanol, DMSO); limited solubility in water.[2] | [2] |
| pKa (Predicted) | ~4.30. This prediction is based on the structurally similar Boc-(R)-3-amino-4-(2,4,5-trifluoro-phenyl)-butyric acid.[3] | [3] |
Synthesis of this compound
A robust and scalable synthesis is crucial for the utility of any chemical building block. A classical and effective route to phenylalkanoic acids involves a two-step sequence: Friedel-Crafts acylation followed by a carbonyl reduction. This approach is highly adaptable for producing this compound.
Caption: A classical two-step synthesis pathway for this compound.
Experimental Protocol: Two-Step Synthesis
Causality: This protocol leverages two powerful, named reactions. The Friedel-Crafts acylation is a reliable method for forming a C-C bond between an aromatic ring and an acyl group, using a Lewis acid catalyst to generate a potent electrophile (acylium ion) from the succinic anhydride.[4][5][6] The subsequent Clemmensen reduction is specifically effective for reducing aryl-alkyl ketones to the corresponding alkanes under acidic conditions, which is compatible with the carboxylic acid moiety.[7][8]
Step 1: Friedel-Crafts Acylation to form 4-(4-Fluorophenyl)-4-oxobutanoic acid
-
Setup: Equip a three-necked round-bottom flask with a dropping funnel, a reflux condenser with a gas outlet (to a scrubber), and a magnetic stirrer. Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen).
-
Charge Reactor: To the flask, add anhydrous aluminum chloride (AlCl₃, 2.2 eq.) and a solvent such as nitrobenzene or 1,2-dichloroethane. Cool the suspension to 0-5 °C in an ice bath.
-
Reactant Addition: Charge a solution of succinic anhydride (1.0 eq.) and fluorobenzene (1.1 eq.) in the chosen solvent to the dropping funnel.
-
Reaction: Add the reactant solution dropwise to the stirred AlCl₃ suspension, maintaining the temperature below 10 °C. After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60 °C for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Carefully quench the reaction by pouring it onto crushed ice and concentrated HCl. This hydrolyzes the aluminum complexes. The product, 4-(4-fluorophenyl)-4-oxobutanoic acid, will precipitate or be extracted with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 2: Clemmensen Reduction to form this compound
-
Prepare Amalgam: Prepare zinc amalgam (Zn(Hg)) by stirring zinc granules with a 5% aqueous solution of mercury(II) chloride for 10 minutes. Decant the solution and wash the amalgam with water.
-
Setup: In a round-bottom flask equipped with a reflux condenser, place the zinc amalgam, concentrated hydrochloric acid, water, and toluene.
-
Reaction: Add the crude 4-(4-fluorophenyl)-4-oxobutanoic acid from Step 1 to the flask. Heat the mixture to reflux with vigorous stirring. The progress of the reduction of the ketone to a methylene group can be monitored by TLC. Additional portions of concentrated HCl may be needed during the reaction.
-
Workup: After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature. Separate the organic (toluene) layer. Extract the aqueous layer with additional toluene.
-
Purification: Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The resulting crude this compound can be purified by recrystallization or column chromatography.
Chemical Reactivity and Derivatization
The primary sites of reactivity are the carboxylic acid functional group and the aromatic ring. The carboxyl group readily undergoes standard transformations, making it a versatile handle for synthetic elaboration.
Caption: Key derivatization reactions of this compound.
Experimental Protocol: Amide Coupling
Causality: Direct amidation by heating a carboxylic acid and an amine is often inefficient. The use of a coupling agent like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) provides a self-validating system for forming a more reactive intermediate. TBTU activates the carboxylate, making it highly susceptible to nucleophilic attack by the amine under mild conditions, leading to high yields and minimizing side reactions.[9]
-
Setup: To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq.), the desired amine (1.1 eq.), and TBTU (1.05 eq.).
-
Solvent & Base: Dissolve the solids in an anhydrous polar aprotic solvent such as dimethylformamide (DMF). Add a non-nucleophilic base, like triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0-3.0 eq.), to the solution.
-
Reaction: Stir the solution at room temperature. The reaction is typically complete within 2-12 hours. Monitor progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate or MTBE and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.[9]
-
Purification: Dry the organic layer over anhydrous magnesium or sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude amide can be purified by column chromatography on silica gel or by recrystallization.
Analytical Characterization
Rigorous analytical control is necessary to ensure the identity and purity of this compound for research and development.
Caption: Standard analytical workflow for compound characterization.
Methodologies
-
High-Performance Liquid Chromatography (HPLC): Purity is typically assessed using reverse-phase HPLC with a C18 column. A standard method would involve a gradient elution with water and acetonitrile, both containing 0.1% trifluoroacetic acid or formic acid, with UV detection at ~254 nm.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides definitive structural information. Based on the structure and data from the non-fluorinated analog, the expected signals in CDCl₃ would be: a doublet for the methyl group (CH₃) protons, a multiplet for the methine proton (CH), a multiplet for the methylene protons (CH₂), multiplets for the aromatic protons, and a broad singlet for the carboxylic acid proton (COOH).[10][11] The aromatic signals will show splitting patterns consistent with a 1,4-disubstituted ring and coupling to the fluorine atom.
-
¹³C NMR: The carbon spectrum will show distinct signals for all 10 carbons. The aromatic carbons will show coupling to the fluorine atom (C-F coupling constants), which is a characteristic feature.
-
¹⁹F NMR: A single resonance in the fluorine NMR spectrum will confirm the presence of the single fluorine atom.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in negative ion mode will show a prominent ion for [M-H]⁻ at m/z 181.07, confirming the molecular weight. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[12][13]
Applications in Drug Discovery and Research
The this compound scaffold is of significant interest due to its relationship to biologically active molecules, particularly those targeting the central nervous system.
-
Scaffold for CNS Agents: The non-fluorinated analogue, 3-phenylbutanoic acid, and especially its amino-derivative, Phenibut (4-amino-3-phenylbutanoic acid), are known to modulate GABAergic neurotransmission.[14] The fluorinated version, 4-amino-3-(4-fluorophenyl)butanoic acid (known as 4-Fluorophenibut or F-Phenibut), is a potent GABA-B receptor agonist.[2][15] This demonstrates that the this compound core is a privileged scaffold for developing modulators of neuronal excitability with potential applications as anxiolytics or nootropics.[2]
-
Antimicrobial Development: Phenyl-substituted amino acid derivatives are being explored as novel antimicrobial agents.[16] The unique structural and electronic properties imparted by the 4-fluoro-substitution can be exploited to develop derivatives that target essential pathways in multidrug-resistant bacteria and fungi.
-
Structure-Activity Relationship (SAR) Studies: As a readily derivatizable building block, this compound allows for systematic exploration of the chemical space around the core structure. The carboxylic acid can be converted into a wide array of amides, esters, and other functional groups, while the aromatic ring can potentially undergo further substitution, enabling comprehensive SAR studies to optimize potency, selectivity, and pharmacokinetic profiles.
Safety and Handling
This compound requires careful handling in a laboratory setting due to its potential hazards.
-
GHS Hazard Classification:
-
Handling Precautions:
-
Work in a well-ventilated area or a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.
-
References
-
Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Pharmaceuticals, 17(2), 245. [Link]
-
PubChem, National Center for Biotechnology Information. 4-Fluorophenibut. [Link]
-
PubChem, National Center for Biotechnology Information. This compound. [Link]
-
Eurofins. ANALYTICAL METHOD SUMMARIES. [Link]
-
Ruble, J. C., Vandeveer, H. G., & Navarro, A. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Organic Syntheses, 95, 328–344. [Link]
-
Wikipedia. Friedel–Crafts reaction. [Link]
-
Master Organic Chemistry. The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. [Link]
-
Reiner, J. L., et al. (2022). Identification of an Analytical Method Interference for Perfluorobutanoic Acid in Biological Samples. Journal of the American Society for Mass Spectrometry, 33(1), 138–146. [Link]
- Google Patents. CZ2012872A3 - Process for preparing 3-amino-4-(2,4,5-trifluorophenyl)
-
YouTube. Friedel Craft Acylation with Acid and Anhydride. [Link]
-
Das, S., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(42), 7719–7722. [Link]
-
PubMed. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. [Link]
-
ResearchGate. (PDF) Identification of an Analytical Method Interference for Perfluorobutanoic Acid in Biological Samples. [Link]
-
Chemistry Stack Exchange. Clemmensen reduction of α-, β-keto acids. [Link]
-
MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of butanoic acid. [Link]
- Google Patents. CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid.
-
Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]
-
YouTube. Clemmensen Reduction of Aldehydes & Ketones. [Link]
-
SlidePlayer. CLEMMENSEN REDUCTION. [Link]
-
Vedantu. What happens when benzene undergoes Friedel-Crafts acylation with succinic anhydride. [Link]
-
ResearchGate. CIAT with simultaneous epimerization at two stereocenters. Synthesis of substituted β-methyl-α-homophenylalanine. [Link]
-
ResearchGate. 19 F NMR (top, 178 K, inset at 173 K, 9.4T ) and 1 H NMR (bottom, 178.... [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 4-Amino-3-(4-fluorophenyl)butyric acid hydrochloride | 1858241-03-8 | Benchchem [benchchem.com]
- 3. Boc-(R)-3-amino-4-(2,4,5-trifluoro-phenyl)-butyric acid: properties, synthesis and applications_Chemicalbook [chemicalbook.com]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. What happens when benzene undergoes FriedelCrafts acylation class 11 chemistry CBSE [vedantu.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 9. orgsyn.org [orgsyn.org]
- 10. low/high resolution 1H proton nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 butyric acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. 3-PHENYLBUTYRIC ACID(4593-90-2) 1H NMR spectrum [chemicalbook.com]
- 12. Identification of an Analytical Method Interference for Perfluorobutanoic Acid in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. CAS 3060-41-1: 3-Amino-4-phenylbutyric acid hydrochloride [cymitquimica.com]
- 15. 4-Fluorophenibut | C10H12FNO2 | CID 103611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-(4-Fluorophenyl)butanoic Acid (CAS: 15954-41-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(4-fluorophenyl)butanoic acid (CAS: 15954-41-3), a fluorinated carboxylic acid of significant interest in medicinal chemistry and organic synthesis. This document delves into its chemical identity, physicochemical properties, plausible synthetic routes derived from established methodologies for analogous compounds, and state-of-the-art analytical techniques for its characterization and quality control. Furthermore, it explores the compound's potential applications as a key building block in the development of novel therapeutics, supported by an analysis of its structural relationship to biologically active molecules. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development, offering both theoretical insights and practical methodologies.
Introduction and Chemical Identity
This compound is an organic compound featuring a butanoic acid backbone with a 4-fluorophenyl group attached to the third carbon.[1] The presence of the fluorine atom, a bioisostere for the hydrogen atom, can significantly influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets, making it a valuable moiety in the design of new chemical entities.[1]
CAS Number: 15954-41-3[1]
Synonyms:
-
Benzenepropanoic acid, 4-fluoro-β-methyl-[1]
-
3-(p-Fluorophenyl)butyric acid
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. The compound is typically a white to off-white solid with limited solubility in water but soluble in common organic solvents.[1]
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁FO₂ | [1] |
| Molecular Weight | 182.19 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in organic solvents, limited solubility in water | [1] |
| SMILES | CC(CC(=O)O)c1ccc(cc1)F | [1] |
| InChI | InChI=1/C10H11FO2/c1-7(6-10(12)13)8-2-4-9(11)5-3-8/h2-5,7H,6H2,1H3,(H,12,13) | [1] |
Synthesis Methodologies
While a specific, detailed, and validated synthetic protocol for this compound is not extensively documented in readily available scientific literature, a plausible and efficient route can be designed based on established and robust organic reactions for structurally similar compounds. The following proposed synthesis is a logical amalgamation of well-precedented transformations.
Proposed Retrosynthetic Analysis
A logical retrosynthetic pathway for this compound is outlined below. The primary disconnection is the carbon-carbon bond between the phenyl ring and the butanoic acid chain, suggesting a Friedel-Crafts acylation as a key step.
Caption: Retrosynthetic analysis of this compound.
Step-by-Step Experimental Protocol (Proposed)
This protocol is based on analogous and well-established chemical transformations. Researchers should optimize conditions as necessary.
Step 1: Friedel-Crafts Acylation of Fluorobenzene with Succinic Anhydride
This reaction forms the key carbon-carbon bond. The use of a Lewis acid catalyst is crucial for the acylation to proceed.
-
Reaction:
-
Fluorobenzene + Succinic Anhydride → 4-(4-Fluorophenyl)-4-oxobutanoic acid
-
-
Reagents and Solvents:
-
Fluorobenzene (reactant and solvent)
-
Succinic anhydride
-
Aluminum chloride (AlCl₃) (Lewis acid catalyst)
-
Dichloromethane (optional solvent)
-
Hydrochloric acid (for workup)
-
-
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride in an excess of fluorobenzene (or an inert solvent like dichloromethane) at 0-5 °C, add succinic anhydride portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-(4-fluorophenyl)-4-oxobutanoic acid.
-
Purify the product by recrystallization or column chromatography.
-
Step 2: Reduction of the Ketone
The keto group in 4-(4-fluorophenyl)-4-oxobutanoic acid is reduced to a methylene group. The Clemmensen reduction (using amalgamated zinc and hydrochloric acid) is a classic method for this transformation.
-
Reaction:
-
4-(4-Fluorophenyl)-4-oxobutanoic acid → this compound
-
-
Reagents and Solvents:
-
4-(4-Fluorophenyl)-4-oxobutanoic acid
-
Amalgamated zinc (prepared from zinc metal and mercuric chloride)
-
Concentrated hydrochloric acid
-
Toluene (co-solvent)
-
-
Procedure:
-
Prepare amalgamated zinc by treating mossy zinc with a solution of mercuric chloride.
-
In a round-bottom flask equipped with a reflux condenser, add the amalgamated zinc, water, concentrated hydrochloric acid, toluene, and 4-(4-fluorophenyl)-4-oxobutanoic acid.
-
Heat the mixture to a vigorous reflux for several hours. The progress of the reaction can be monitored by the disappearance of the starting material (TLC or LC-MS).
-
After completion, cool the reaction mixture to room temperature and separate the organic layer.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or toluene).
-
Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure. The resulting crude this compound can be purified by distillation under reduced pressure or by column chromatography.
-
Sources
A Comprehensive Technical Guide to the Molecular Structure of 3-(4-Fluorophenyl)butanoic Acid
Abstract
This technical guide provides an in-depth analysis of the molecular structure of 3-(4-Fluorophenyl)butanoic acid, a compound of significant interest in medicinal chemistry and drug development. We will explore its core structural features, physicochemical properties, and the strategic implications of its fluorinated phenyl moiety. This document details the multi-faceted spectroscopic techniques required for its unequivocal structural elucidation, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, we present validated experimental protocols for its synthesis, purification, and the critical chiral separation of its enantiomers. This guide is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this valuable chemical entity.
Introduction to this compound
Overview and Significance in Medicinal Chemistry
This compound is an organic compound featuring a butanoic acid backbone substituted at the third carbon with a 4-fluorophenyl group.[1] The strategic incorporation of a fluorine atom onto the phenyl ring is a cornerstone of modern medicinal chemistry. Fluorine's high electronegativity and small van der Waals radius can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. Specifically, it can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase lipophilicity to improve membrane permeability, and alter binding affinities to target proteins.[2][3]
The butanoic acid scaffold itself is a well-established pharmacophore, present in various biologically active molecules.[4] Consequently, this compound serves as a valuable building block for the synthesis of novel therapeutic agents, particularly in the development of anti-inflammatory or analgesic drugs.[1] Its structure, possessing a chiral center, introduces stereochemical considerations that are paramount in the design of selective and effective pharmaceuticals.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These properties are fundamental for its handling, formulation, and integration into synthetic and analytical workflows.
| Property | Value | Reference |
| CAS Number | 15954-41-3 | [1] |
| Molecular Formula | C₁₀H₁₁FO₂ | [1][5] |
| Molecular Weight | 182.19 g/mol | [5] |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in common organic solvents (e.g., DMSO, Methanol); limited solubility in water. | [1][6] |
| Synonyms | Benzenepropanoic Acid, 4-Fluoro-Beta-Methyl- | [1] |
Synthesis and Stereochemistry
A Representative Synthetic Pathway
While multiple synthetic routes can be envisioned, a common and logical approach involves the conjugate addition of a Grignard reagent to a suitable α,β-unsaturated ester, followed by hydrolysis. This method provides good control over the formation of the carbon-carbon bond at the β-position relative to the carbonyl group.
The causality behind this choice is rooted in efficiency and control. The 1,4-conjugate addition (Michael addition) of an organometallic reagent to an enoate is a highly reliable method for forming the crucial C-C bond, and the subsequent hydrolysis of the ester is typically a high-yielding and clean transformation.
Caption: Representative synthesis of this compound.
The Critical Role of Chirality at the C3 Position
The carbon atom at the third position (C3) of the butanoic acid chain is bonded to four different groups: a hydrogen atom, a methyl group, the 4-fluorophenyl group, and the -CH₂COOH group. This makes it a chiral center, meaning the molecule exists as a pair of non-superimposable mirror images called enantiomers: (R)-3-(4-fluorophenyl)butanoic acid and (S)-3-(4-fluorophenyl)butanoic acid.
In drug development, enantiomers of a chiral compound often exhibit significantly different pharmacological activities, metabolic pathways, and toxicities.[7] One enantiomer may be therapeutically active while the other is inactive or even harmful. Therefore, the ability to separate and characterize individual enantiomers is not merely an academic exercise but a regulatory and safety imperative. The synthesis described above produces a racemic mixture (a 1:1 ratio of R and S enantiomers), necessitating a dedicated chiral separation step for pharmacological studies.
Comprehensive Structural Elucidation
The confirmation of the molecular structure of this compound relies on a synergistic combination of spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and together they offer an unambiguous identification.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Based on the structure, a predictable spectrum can be proposed.
Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz) The following are predicted values based on established principles. Actual shifts may vary.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale for Chemical Shift and Splitting |
| -COOH | 10.0 - 12.0 | Broad Singlet | 1H | The acidic proton is highly deshielded and typically appears as a broad signal due to hydrogen bonding and exchange. |
| Ar-H (ortho to F) | ~7.00 | "Triplet" (dd) | 2H | Aromatic protons coupled to both the adjacent aromatic proton and the fluorine atom. |
| Ar-H (meta to F) | ~7.20 | "Triplet" (dd) | 2H | Aromatic protons coupled to the adjacent aromatic proton and deshielded by the alkyl substituent. |
| C3-H | 3.1 - 3.4 | Sextet | 1H | This methine proton is coupled to the adjacent methylene (2H) and methyl (3H) protons (2+3=5, n+1=6). It is deshielded by the adjacent aromatic ring. |
| C2-H₂ | 2.6 - 2.8 | Doublet | 2H | These methylene protons are adjacent to the C3 methine proton, resulting in a doublet. They are deshielded by the adjacent carboxylic acid group. |
| C4-H₃ | ~1.30 | Doublet | 3H | These methyl protons are adjacent to the C3 methine proton, resulting in a doublet. |
Predicted ¹³C NMR Spectral Data: The structure possesses 8 unique carbon environments, leading to 8 distinct signals in the broadband-decoupled ¹³C NMR spectrum (the two pairs of aromatic carbons are distinct due to the fluorine substituent). Key predicted signals include the carboxylic acid carbonyl (~178 ppm), four distinct aromatic carbons (115-165 ppm, showing C-F coupling), the C3 methine carbon (~40 ppm), the C2 methylene carbon (~45 ppm), and the C4 methyl carbon (~21 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is dominated by the characteristic absorptions of the carboxylic acid group.
| Functional Group | Wavenumber (cm⁻¹) | Appearance | Rationale |
| O-H (Carboxylic Acid) | 2500 - 3300 | Very Broad | The O-H stretching vibration is exceptionally broad due to intermolecular hydrogen bonding between acid dimers.[8][9] |
| C=O (Carboxylic Acid) | ~1710 | Strong, Sharp | The carbonyl stretch is a very strong and easily identifiable absorption for a carboxylic acid.[8] |
| C-F (Aromatic) | 1250 - 1100 | Strong | Stretching vibration for the carbon-fluorine bond on the aromatic ring. |
| C-H (sp³ Aliphatic) | 2850 - 3000 | Medium | Stretching vibrations for the C-H bonds of the butanoic acid chain. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.
-
Molecular Ion (M⁺): The electron ionization (EI) mass spectrum would show a molecular ion peak at an m/z (mass-to-charge ratio) of 182, corresponding to the molecular formula C₁₀H₁₁FO₂⁺.[5]
-
Key Fragmentation Pathways: The stability of the resulting fragments dictates the fragmentation pattern. The benzylic position is prone to cleavage.
Caption: Predicted key fragmentation pathways for this compound in EI-MS.
The most characteristic fragmentation is the cleavage alpha to the aromatic ring (benzylic cleavage), which would result in a highly stable secondary benzylic carbocation. The fragment corresponding to the 4-fluorophenylmethyl cation at m/z 109 would likely be a prominent peak in the spectrum.
Analytical Protocols for Characterization and Quality Control
Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol describes a standard reversed-phase HPLC method for assessing the purity of a synthesized batch of this compound.
Objective: To separate the target compound from potential impurities and starting materials.
Methodology:
-
Instrumentation: HPLC system with a UV detector, C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase Preparation:
-
Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Solvent B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Rationale: The C18 stationary phase is nonpolar, requiring a polar mobile phase. Acetonitrile is a common organic modifier. TFA is used as an ion-pairing agent to ensure sharp, symmetrical peaks for the acidic analyte by suppressing the ionization of the carboxyl group.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (aromatic compounds typically absorb strongly at this wavelength).
-
Gradient Elution:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 30% B
-
18-22 min: 30% B (re-equilibration)
-
-
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a 50:50 mixture of Acetonitrile and Water.
-
Data Analysis: Integrate the peak corresponding to this compound. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
Protocol: Chiral Separation of Enantiomers
This protocol outlines a method for separating the (R) and (S) enantiomers using chiral HPLC.
Objective: To resolve the racemic mixture into its individual enantiomers for stereospecific analysis.
Methodology:
-
Instrumentation: HPLC system with a UV detector.
-
Chiral Stationary Phase (CSP): A polysaccharide-based chiral column, such as one coated with amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® AD-H) or cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD-H).
-
Rationale: Polysaccharide-based CSPs are exceptionally versatile and effective for separating a wide range of chiral compounds, including acidic molecules.[10][11] The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral helical grooves of the polysaccharide polymer.
-
-
Mobile Phase Preparation (Normal Phase):
-
A mixture of Hexane and Isopropanol (IPA) with a small amount of an acidic modifier. A typical starting condition would be 90:10 (Hexane:IPA) + 0.1% TFA.
-
Rationale: The acidic modifier (TFA) is crucial for achieving good peak shape and resolution for acidic analytes on polysaccharide CSPs. The ratio of hexane to alcohol is the primary lever for adjusting retention time and resolution.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 254 nm.
-
Mode: Isocratic (the mobile phase composition is held constant).
-
-
Method Optimization: If separation is not achieved, systematically vary the percentage of IPA (e.g., from 5% to 20%) and the type of alcohol modifier (e.g., ethanol). The choice of the specific polysaccharide column (amylose vs. cellulose based) can also dramatically affect selectivity.[7]
-
Data Analysis: The result should be two well-resolved peaks of approximately equal area, corresponding to the (R) and (S) enantiomers.
Conclusion and Future Outlook
The molecular structure of this compound is well-defined by a combination of its butanoic acid core, a strategically placed 4-fluorophenyl substituent, and a critical chiral center at C3. Its identity and purity can be rigorously confirmed through a suite of spectroscopic (NMR, IR, MS) and chromatographic (HPLC) techniques. The presence of fluorine imparts desirable properties for drug design, enhancing metabolic stability and lipophilicity. The chirality of the molecule necessitates enantioselective synthesis or separation for any meaningful pharmacological investigation. As a versatile chemical intermediate, this compound holds continued promise as a foundational element in the discovery and development of next-generation therapeutics.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 29). The Strategic Advantage of Fluorinated Amino Acids: A Focus on Fmoc-(S)-3-Amino-4-(3-fluorophenyl)butyric Acid. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website. [Link]
-
PubChem. (n.d.). 3-(4-Fluorophenyl)propionic acid. Retrieved from PubChem website. [Link]
-
AWS. (n.d.). Composition of butanoic acid determined by IR spectroscopy. Retrieved from AWS website. [Link]
-
Doc Brown's Chemistry. (n.d.). Mass spectrum of butanoic acid. Retrieved from Doc Brown's Chemistry website. [Link]
-
PubChem. (n.d.). This compound. Retrieved from PubChem website. [Link]
-
Doc Brown's Chemistry. (n.d.). Low/high resolution 1H proton nmr spectrum of butanoic acid. Retrieved from Doc Brown's Chemistry website. [Link]
-
PubChem. (n.d.). 4-Fluorophenibut. Retrieved from PubChem website. [Link]
-
Ruble, J. C. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic acid. Organic Syntheses, 95, 328-344. [Link]
-
PubChem. (n.d.). 4-Amino-3-(4-fluorophenyl)butanoic acid hydrochloride. Retrieved from PubChem website. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from Phenomenex website. [Link]
- Google Patents. (n.d.). CN112500316A - Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid.
-
NIST. (n.d.). 3-(4-Fluorophenyl)propionic acid. Retrieved from the NIST WebBook. [Link]
-
Kciuk, M., et al. (2022). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 28(1), 123. [Link]
-
Ilisz, I., et al. (2020). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Acta Pharmaceutica, 70(4), 411-446. [Link]
-
ResearchGate. (n.d.). Synthesis and Chiral Separation of Some 4-thioflavones. Retrieved from ResearchGate. [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of butanoic acid. Retrieved from Doc Brown's Chemistry website. [Link]
Sources
- 1. CAS 15954-41-3: this compound [cymitquimica.com]
- 2. Buy (3S)-3-amino-4-(4-fluorophenyl)butanoic Acid [smolecule.com]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound | C10H11FO2 | CID 291915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Amino-3-(4-fluorophenyl)butyric acid hydrochloride | 1858241-03-8 | Benchchem [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. ikp-prh.s3.ap-south-1.amazonaws.com [ikp-prh.s3.ap-south-1.amazonaws.com]
- 9. infrared spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of butyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
3-(4-Fluorophenyl)butanoic Acid: Technical Guide to Synthesis, Characterization, and Application
[1]
Executive Summary & Chemical Identity
3-(4-Fluorophenyl)butanoic acid (CAS: 15954-41-3 ) is a chiral β-aryl carboxylic acid serving as a critical building block in the synthesis of advanced pharmaceutical intermediates.[1] Structurally, it consists of a butyric acid backbone substituted at the C3 position with a 4-fluorophenyl moiety.[1][2][3][4]
While frequently conflated with its 4-amino derivative (the GABA-B agonist 4-Fluorophenibut ), this molecule lacks the terminal amine, rendering it a lipophilic organic acid rather than a zwitterionic amino acid.[1] Its primary utility lies in asymmetric synthesis, where it functions as a precursor for indanones via intramolecular cyclization and as a probe for structure-activity relationship (SAR) studies involving the "profen" class of anti-inflammatory agents and GABA analogs.[1]
Chemical Identity Table[4][5][6]
| Property | Data |
| IUPAC Name | This compound |
| CAS Number | 15954-41-3 |
| Molecular Formula | C₁₀H₁₁FO₂ |
| Molecular Weight | 196.22 g/mol |
| Physical State | White to off-white crystalline solid |
| Melting Point | 86–91 °C (Racemic); Enantiomers may vary |
| Solubility | Soluble in MeOH, EtOH, DCM, EtOAc; Poorly soluble in water |
| Chirality | Contains one stereocenter at C3; exists as (R) and (S) enantiomers |
Advanced Synthesis: Asymmetric Hydrogenation
For high-value research and drug development, the racemic synthesis (via Reformatsky reaction) is often insufficient due to the biological necessity of single enantiomers.[1] The industry-standard protocol for generating high enantiomeric excess (ee) of this compound is the Asymmetric Hydrogenation of the corresponding β,γ-unsaturated ester .[1]
Mechanistic Pathway (Graphviz)[1]
Caption: Enantioselective synthesis pathway utilizing Rh-catalyzed asymmetric hydrogenation to establish the C3 stereocenter.
Detailed Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation
Objective: Synthesis of (S)-3-(4-fluorophenyl)butanoic acid with >96% ee.
Phase 1: Substrate Preparation (Unsaturated Ester)[1]
-
Reagents: 4-Fluoroacetophenone (1.0 eq), Triethyl phosphonoacetate (1.2 eq), NaH (1.2 eq), THF (anhydrous).
-
Procedure:
-
Suspend NaH in anhydrous THF at 0°C. Dropwise add triethyl phosphonoacetate.
-
Stir for 30 min until clear (formation of phosphonate carbanion).
-
Add 4-fluoroacetophenone slowly.[1] Allow to warm to RT and reflux for 12 hours.
-
Workup: Quench with sat. NH₄Cl, extract with EtOAc.[1] Dry over MgSO₄.[1][5]
-
Purification: Silica gel chromatography (Hexane/EtOAc 9:1) to isolate Ethyl 3-(4-fluorophenyl)but-2-enoate (mixture of E/Z isomers).[1]
-
Phase 2: Asymmetric Hydrogenation
Note: The choice of ligand determines the absolute configuration.[1] (R)-BINAP typically yields the (S)-product for this substrate class.
-
Catalyst Preparation:
-
In a glovebox or under Ar, mix [Rh(NBD)₂]BF₄ (1 mol%) and (R)-BINAP (1.1 mol%) in degassed dichloromethane (DCM). Stir for 10 min to form the active orange catalyst complex.
-
-
Hydrogenation:
-
Validation:
Phase 3: Hydrolysis to the Acid[1]
-
Reagents: Hydrogenated ester, LiOH (3.0 eq), THF/Water (3:1).
-
Procedure:
-
Dissolve the ester in THF/Water. Add LiOH.
-
Stir at RT for 4 hours.
-
Acidification: Cool to 0°C and acidify to pH 2 with 1M HCl.
-
Isolation: Extract with DCM (3x).[1] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]
-
Crystallization: Recrystallize from Hexane/EtOAc to obtain pure (S)-3-(4-fluorophenyl)butanoic acid .[1]
-
Pharmacological & Structural Relevance[2][8]
This compound vs. 4-Fluorophenibut
It is imperative to distinguish the target acid from its amino-derivative.[1] The absence of the nitrogen atom drastically alters the pharmacological profile.[1]
| Feature | This compound | 4-Fluorophenibut (Drug) |
| Structure | Ar-CH(CH₃)-CH₂-COOH | Ar-CH(CH₂NH₂)-CH₂-COOH |
| C4 Substituent | Methyl (-CH₃) | Aminomethyl (-CH₂NH₂) |
| Physiology | Lipophilic Acid (Profen-like) | Zwitterionic Amino Acid |
| Target | COX enzymes (potential), Metabolic intermediate | GABA-B Agonist |
| BBB Permeability | High (Passive diffusion) | Moderate (Requires transporters) |
SAR Implications[2]
-
Loss of GABA Activity: The GABA-B receptor requires a zwitterionic headgroup (amine + carboxylic acid) separated by a specific distance.[1] this compound lacks the amine, abolishing affinity for the GABA-B orthosteric site.
-
Metabolic Stability: The fluorine atom at the para position blocks metabolic oxidation (hydroxylation) of the phenyl ring, significantly increasing the half-life compared to the non-fluorinated analog (3-phenylbutanoic acid).[1]
-
Chiral Precursor Utility: This acid is the direct precursor for the synthesis of Indanones via intramolecular Friedel-Crafts acylation (using Polyphosphoric acid).[1] These indanones are scaffolds for Donepezil analogs (Alzheimer's research).[1]
Analytical Characterization
To validate the integrity of the synthesized compound, the following analytical parameters must be met.
Nuclear Magnetic Resonance (NMR)[1]
-
¹H NMR (400 MHz, CDCl₃):
-
Key Diagnostic: The methyl group appears as a distinct doublet at ~1.30 ppm.[1] The methylene protons (α-position) appear as two doublets of doublets (dd) due to the adjacent chiral center.
Mass Spectrometry (ESI-MS)[1]
-
Ionization Mode: Negative Mode (ESI-)[1]
-
Molecular Ion: [M-H]⁻ = 195.08 m/z[1]
-
Fragmentation: Loss of CO₂ (M-44) is common in MS/MS.[1]
Chiral HPLC Method
-
Column: Daicel Chiralcel OD-H or AD-H (4.6 x 250 mm).[1]
-
Mobile Phase: Hexane : Isopropanol (90 :[1] 10) with 0.1% Trifluoroacetic acid (TFA).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV @ 210 nm and 254 nm.[1]
-
Retention Times:
-
(R)-Enantiomer: ~8.5 min[1]
-
(S)-Enantiomer: ~10.2 min (Confirm with authentic standards).
-
References
-
Ruble, J. C., Vandeveer, H. G., & Navarro, A. (2018).[1][5] Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Organic Syntheses, 95, 328-344.[5]
- Note: This reference details the Rh-catalyzed hydrogenation protocol for the bromo-analog, which is chemically identical to the fluoro-analog protocol described above.
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 291915, this compound. Retrieved February 3, 2026.
-
Sato, K., et al. (2006).[1][6] Trifluoromethylation at the α-Position of α,β-Unsaturated Ketones: Reformatsky-Honda Reaction. Organic Syntheses, 83, 177.[6] [1]
- Provides context on the Reformatsky routes for fluorinated substr
-
Vogt, H., et al. (2010).[1] Chemoenzymatic synthesis of β-aryl-γ-amino acids. Organic & Biomolecular Chemistry.
- Discusses the conversion of aryl-butanoic acid deriv
Sources
- 1. prepchem.com [prepchem.com]
- 2. CAS 15954-41-3: this compound [cymitquimica.com]
- 3. CZ2012872A3 - Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives - Google Patents [patents.google.com]
- 4. venogen.com [venogen.com]
- 5. orgsyn.org [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Guide: 4-Fluorophenibut (β-(4-Fluorophenyl)-GABA)
The following technical guide provides an in-depth analysis of 4-Fluorophenibut (β-(4-fluorophenyl)-γ-aminobutyric acid), the specific GABA analogue derived from the 3-(4-fluorophenyl)butanoic acid scaffold.
Structure-Activity Relationships, Synthesis, and Pharmacodynamics
Executive Summary & Structural Definition
This compound serves as the lipophilic carbon backbone for the potent GABA analogue 4-Fluorophenibut (also known as F-Phenibut or Fluorobut). While the user query specifies the butanoic acid core, the pharmacological activity as a GABA mimetic requires the presence of a γ-amine group. Therefore, this guide focuses on 4-amino-3-(4-fluorophenyl)butanoic acid .
This compound represents a halogenated derivative of Phenibut (β-phenyl-GABA) and a structural analogue of Baclofen (β-(4-chlorophenyl)-GABA). The addition of a fluorine atom at the para position of the phenyl ring significantly alters the compound's electronic and lipophilic profile, resulting in a binding affinity for the GABA-B receptor that is approximately 60-fold higher than Phenibut and comparable to Baclofen in specific in vitro assays.
Chemical Identity Table
| Property | Specification |
| IUPAC Name | 4-Amino-3-(4-fluorophenyl)butanoic acid |
| Common Names | 4-Fluorophenibut, F-Phenibut, Fluorobut |
| Molecular Formula | C₁₀H₁₂FNO₂ |
| Molar Mass | 197.21 g/mol |
| CAS Number | 52237-19-1 |
| Core Scaffold | 3-substituted GABA (γ-aminobutyric acid) |
| Key Substituent | Fluorine at para (4-) position of phenyl ring |
Chemical Synthesis: The Modified Perekalin Protocol
The synthesis of 4-Fluorophenibut typically follows the Perekalin method , a scalable industrial route used for Phenibut and Baclofen. This pathway utilizes a Knoevenagel condensation followed by a Hoffmann rearrangement to install the amine.
Reaction Pathway Diagram
Figure 1: Step-wise synthesis of 4-Fluorophenibut via the Glutaric Anhydride route.
Detailed Methodology
Step 1: Knoevenagel Condensation & Michael Addition
-
Reagents: 4-Fluorobenzaldehyde (1.0 eq), Ethyl Acetoacetate (2.0 eq), Piperidine (cat).
-
Protocol: Reactants are refluxed in ethanol. The initial condensation is followed by a Michael addition of a second equivalent of acetoacetate.
-
Mechanism: Formation of a bis-ketoester intermediate.
Step 2: Hydrolysis and Decarboxylation
-
Reagents: 30% NaOH (aq), followed by HCl.
-
Protocol: The bis-ketoester is boiled in NaOH solution. Acidification precipitates 3-(4-fluorophenyl)glutaric acid .
-
Checkpoint: Verify melting point of the dicarboxylic acid intermediate.
Step 3: Anhydride Formation
-
Reagents: Acetic anhydride.
-
Protocol: Reflux the glutaric acid derivative in acetic anhydride to close the ring, forming 3-(4-fluorophenyl)glutaric anhydride .
Step 4: Ammonolysis
-
Reagents: Ammonium hydroxide (NH₄OH).
-
Protocol: Treat the anhydride with aqueous ammonia. The ring opens to form the monoamide (carbamoyl acid).
Step 5: Hoffmann Rearrangement (Critical Step)
-
Reagents: Sodium Hypochlorite (NaOCl), NaOH.
-
Protocol: The monoamide is treated with alkaline hypochlorite at 0°C, then heated to 60-70°C. The amide carbonyl is excised, rearranging the group into a primary amine.
-
Purification: The product is isolated as the hydrochloride salt via recrystallization from isopropyl alcohol/water.
Pharmacodynamics: Receptor Affinity & Mechanism[7]
4-Fluorophenibut acts primarily as a GABA-B receptor agonist .[1][2] The fluorine substitution enhances binding affinity compared to the non-halogenated parent (Phenibut) due to the high electronegativity and lipophilicity of the fluorine atom, which likely strengthens the interaction with the receptor's hydrophobic pocket.
Comparative Potency Data (In Vitro)
Based on patch-clamp recordings from mouse cerebellar Purkinje cells (Irie et al., 2020), the potency order for outward current density (EC₅₀) is:
| Compound | EC₅₀ (μM) | Relative Potency (vs Phenibut) |
| Baclofen | 6.0 | ~227x |
| 4-Fluorophenibut | 23.3 | ~58x |
| Phenibut | 1362.0 | 1x |
Mechanism of Action Diagram
Figure 2: Signal transduction pathway for 4-Fluorophenibut at the GABA-B synapse.[3]
Key Physiological Effects:
-
GABA-B Agonism: Activation of G-protein coupled receptors leads to the opening of G-protein coupled inwardly-rectifying potassium channels (GIRK), causing hyperpolarization and reduced neuronal excitability.
-
VDCC Inhibition: Like Phenibut and Gabapentin, 4-Fluorophenibut likely possesses affinity for the α2δ subunit of voltage-dependent calcium channels (VDCCs), contributing to anxiolytic and analgesic effects, though specific Ki data for this target is less established than for GABA-B.[4]
Pharmacokinetics (ADME)
-
Absorption: Rapid oral absorption. The fluorine atom increases lipophilicity (LogP), potentially facilitating faster blood-brain barrier (BBB) penetration compared to Phenibut.
-
Metabolism: Para-fluorination generally blocks metabolic oxidation at that position (a common site for P450 attack on phenyl rings). This may result in a longer half-life compared to Phenibut (5.3 hours), though experimental validation is required.
-
Excretion: Likely excreted unchanged in urine, similar to Baclofen and Phenibut.
Safety & Toxicology Profile
Warning: The significantly higher potency of 4-Fluorophenibut compared to Phenibut presents a heightened risk of overdose and dependence.
-
Therapeutic Index: Narrower than Phenibut.
-
Overdose Symptoms: Profound sedation, bradycardia, hypotension, respiratory depression, and paradoxical agitation.
-
Tolerance: Rapid downregulation of GABA-B receptors occurs with chronic use, leading to severe withdrawal syndromes (insomnia, anxiety, tremors, psychosis) upon abrupt cessation.
Experimental Protocol: Radioligand Binding Assay
To validate affinity in a lab setting:
-
Tissue Preparation: Rat cerebral cortex synaptic membranes.
-
Radioligand: [³H]-CGP54626 (Selective GABA-B antagonist).
-
Displacement: Incubate membranes with radioligand and varying concentrations of 4-Fluorophenibut (1 nM - 100 μM).
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC₅₀ and convert to Ki using the Cheng-Prusoff equation.
References
-
Irie, T., Yamazaki, D., & Kikura-Hanajiri, R. (2020).[1] F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist, activates an outward-rectifying K+ current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells.[5][6][1][7] European Journal of Pharmacology, 884, 173437.[6][1][7] Link
-
Lapin, I. (2001). Phenibut (beta-phenyl-GABA): A tranquilizer and nootropic drug.[2] CNS Drug Reviews, 7(4), 471-481. Link
-
Bowery, N. G. (2006). GABAB receptor: a site of therapeutic benefit. Current Opinion in Pharmacology, 6(1), 37-43. Link
-
Organic Syntheses. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid (Analogous synthetic methodology). Organic Syntheses, 95, 328-344.[8] Link
-
PubChem. (2023). 4-Fluorophenibut Compound Summary. National Library of Medicine.[3] Link
Sources
- 1. PRIME PubMed | F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist, activates an outward-rectifying K+ current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells [unboundmedicine.com]
- 2. researchgate.net [researchgate.net]
- 3. 4-Fluorophenibut | C10H12FNO2 | CID 103611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Fluorophenibut (“F-Phenibut”) Pharmacology and Pharmicokinetics - What you should know. - Mental Health - LONGECITY [longecity.org]
- 5. reddit.com [reddit.com]
- 6. F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist, activates an outward-rectifying K+ current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journalajmpcp.com [journalajmpcp.com]
- 8. orgsyn.org [orgsyn.org]
3-(4-Fluorophenyl)butanoic acid mechanism of action
Technical Monograph: Mechanism of Action & Pharmacology of 3-(4-Fluorophenyl)butanoic Acid Derivatives
Executive Summary & Nomenclature Clarification
Target Entity: This guide primarily addresses 4-Amino-3-(4-fluorophenyl)butanoic acid (commonly known as Fluorophenibut or F-Phenibut ).[1][2][3]
Critical Distinction:
-
Strict Chemical Definition: this compound (CAS 15954-41-3) refers to the des-amino carboxylic acid precursor.[2] This molecule serves primarily as a synthetic intermediate and lacks the profound GABAergic activity of its amino-acid analog.[2]
-
Pharmacological Context: In drug development and research chemical contexts, the term is frequently used as a shorthand for the active amine-bearing drug, Fluorophenibut (CAS 52237-19-1).[2]
Mechanism Overview: Fluorophenibut acts as a potent, selective agonist of the GABA-B receptor , a G-protein-coupled receptor (GPCR).[2] The introduction of a fluorine atom at the para-position of the phenyl ring significantly alters the pharmacokinetics and binding affinity compared to its parent compound, Phenibut (4-amino-3-phenylbutanoic acid), resulting in higher potency and modified lipophilicity.[2]
Chemical Identity & Physicochemical Properties
The structural modification—fluorination—is a classic medicinal chemistry strategy to block metabolic labile sites and modulate lipophilicity (LogP).
| Property | Fluorophenibut (The Drug) | Phenibut (Parent) | Baclofen (Reference) |
| IUPAC Name | 4-Amino-3-(4-fluorophenyl)butanoic acid | 4-Amino-3-phenylbutanoic acid | 4-Amino-3-(4-chlorophenyl)butanoic acid |
| CAS Number | 52237-19-1 | 1078-21-3 | 1134-47-0 |
| Molecular Formula | C10H12FNO2 | C10H13NO2 | C10H12ClNO2 |
| Primary Target | GABA-B Receptor | GABA-B / α2δ-VDCC | GABA-B Receptor |
| Est.[2][4][5] Potency (Rel.) | High (~5-10x Phenibut) | Moderate | Very High |
| Lipophilicity | Enhanced (C-F bond) | Baseline | Moderate (C-Cl bond) |
Mechanism of Action (MoA)
Primary Pathway: GABA-B Receptor Agonism
Fluorophenibut functions as an orthosteric agonist at the GABA-B receptor, an obligate heterodimer composed of GABA-B1 and GABA-B2 subunits.[2]
Signal Transduction Cascade:
-
Binding: The molecule binds to the "Venus flytrap" domain of the GABA-B1 subunit.
-
Activation: This induces a conformational change in the GABA-B2 subunit, activating the associated Gαi/o protein.[2]
-
Effector Modulation:
-
Inhibition of Adenylyl Cyclase (AC): Reduces intracellular cAMP levels, decreasing Protein Kinase A (PKA) activity.[6]
-
Activation of GIRK Channels: The Gβγ subunit complex directly opens G-protein-coupled Inwardly Rectifying Potassium channels (GIRK/Kir3), causing K+ efflux and neuronal hyperpolarization (IPSP).[2]
-
Inhibition of VDCCs: The Gβγ subunit inhibits Voltage-Dependent Calcium Channels (N-type and P/Q-type), reducing presynaptic neurotransmitter release (Glutamate, Substance P).[2]
-
Secondary Pathway: α2δ Subunit Interaction
Like its parent Phenibut and the gabapentinoids, Fluorophenibut retains affinity for the α2δ-1 subunit of voltage-gated calcium channels.[2] However, the para-fluorine substitution shifts the selectivity profile, making the GABA-B agonism the dominant driver of its pharmacological effects compared to Phenibut, which has a more balanced (mixed) profile.[2]
Visualization of Signaling Pathway
Figure 1: Signal transduction pathway of Fluorophenibut at the GABA-B receptor synapse.[2]
Structure-Activity Relationship (SAR)
The potency of 3-phenylbutanoic acid derivatives is strictly governed by the substituent at the para-position of the phenyl ring.
-
Electronic Effects: The electronegativity of the substituent correlates with GABA-B binding affinity.
-
H (Phenibut): Moderate affinity (IC50 > 10 µM).
-
F (Fluorophenibut): High affinity (IC50 ~ 1.7 µM).
-
Cl (Baclofen): Very High affinity (IC50 ~ 0.1 µM).
Note: While Chlorine is more potent, the Fluorine analog offers a unique pharmacokinetic profile due to the high metabolic stability of the C-F bond and altered blood-brain barrier (BBB) penetration.
-
-
Steric Effects: The 4-position substituent must fit into a hydrophobic pocket within the receptor binding site.[2] Fluorine (Van der Waals radius ~1.47 Å) is a bioisostere of Hydrogen (~1.2 Å) but with altered electronics, allowing it to mimic the parent compound sterically while enhancing binding interaction energies.
Figure 2: Comparative potency hierarchy based on para-substitution of the phenyl ring.
Experimental Synthesis Protocol (Reference)
For researchers synthesizing the compound from the acid precursor (this compound), the standard workflow involves a Curtius Rearrangement or a Nitromethane Addition route.[2] Below is the Nitromethane Route , which is preferred for preserving the carbon chain length suitable for GABA analogs.
Reagents: 4-Fluorobenzaldehyde, Nitromethane, Ammonium Acetate, Lithium Aluminum Hydride (LAH).[2]
Step-by-Step Workflow:
-
Henry Reaction (Condensation):
-
Michael Addition:
-
React the nitrostyrene with diethyl malonate (or similar active methylene) followed by hydrolysis/decarboxylation to form the butyric acid skeleton.
-
Alternative: Use the specific precursor This compound if available, and perform C-H amination (less common).[2]
-
-
Reduction (Critical Step):
Validation Check:
-
H-NMR: Look for the disappearance of nitro/alkene protons and appearance of amine protons (~8.0 ppm broad singlet in DMSO-d6) and the characteristic multiplets for the propyl chain.
-
Melting Point: Distinct from Phenibut (approx 194°C) and Baclofen.
References
-
Lapin, I. (2001).[2] "Phenibut (beta-phenyl-GABA): A tranquilizer and nootropic drug."[1][2][4][9] CNS Drug Reviews, 7(4), 471-481.[2] Link
-
Bowery, N. G., et al. (2002).[2] "International Union of Pharmacology.[2] XXXIII. Mammalian GABA(B) receptors: structure and function." Pharmacological Reviews, 54(2), 247-264.[2] Link
-
Froestl, W. (2010).[2] "Chemistry and pharmacology of GABAB receptor ligands." Advances in Pharmacology, 58, 19-62.[2] Link
-
Irie, T., et al. (2020).[2][5][10] "F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist, activates an outward-rectifying K+ current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells."[2][10] European Journal of Pharmacology, 884, 173437.[2][5][10] Link
-
PubChem Database. "4-Amino-3-(4-fluorophenyl)butanoic acid (Compound CID: 103611)."[2][3] National Center for Biotechnology Information.[2] Link
Sources
- 1. venogen.com [venogen.com]
- 2. echemi.com [echemi.com]
- 3. venogen.com [venogen.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist, activates an outward-rectifying K+ current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-Amino-3-(4-fluorophenyl)butyric acid hydrochloride | 1858241-03-8 | Benchchem [benchchem.com]
- 7. venogen.com [venogen.com]
- 8. venogen.com [venogen.com]
- 9. researchgate.net [researchgate.net]
- 10. PRIME PubMed | F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist, activates an outward-rectifying K+ current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells [unboundmedicine.com]
An In-depth Technical Guide to Fluorinated Butanoic Acids in Medicinal Chemistry
Introduction: The Strategic Incorporation of Fluorine in Drug Design
The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacological properties.[1][2] The unique characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for subtle yet profound alterations in a molecule's behavior.[3] Judicious placement of fluorine can influence a compound's acidity (pKa), lipophilicity, metabolic stability, and binding affinity to its biological target.[1][4][5] Consequently, a significant portion of pharmaceuticals currently on the market contain at least one fluorine atom.[5]
This guide focuses on a specific and increasingly important class of fluorinated building blocks: fluorinated butanoic acids. These four-carbon carboxylic acids, strategically modified with one or more fluorine atoms, are versatile scaffolds in drug discovery. They serve as key intermediates in the synthesis of complex pharmaceuticals and as pharmacologically active agents in their own right. We will explore their synthesis, physicochemical properties, and diverse applications in medicinal chemistry, providing researchers, scientists, and drug development professionals with a comprehensive technical overview.
The Physicochemical Impact of Fluorinating Butanoic Acid
The substitution of hydrogen with fluorine on the butanoic acid backbone leads to predictable and exploitable changes in its chemical properties. These alterations are fundamental to the improved pharmacological profiles of many fluorinated drugs.
Enhanced Acidity
One of the most significant effects of fluorination is the increase in the acidity of the carboxylic acid group.[6] Due to its high electronegativity, fluorine exerts a strong electron-withdrawing inductive effect, stabilizing the carboxylate anion (the conjugate base) formed upon deprotonation.[7][8] This stabilization shifts the equilibrium towards dissociation, resulting in a lower pKa value and a stronger acid.
The position of the fluorine atom is critical; the closer it is to the carboxyl group, the more pronounced the inductive effect and the greater the increase in acidity.[7][9][10]
| Compound | Structure | pKa |
| Butanoic Acid | CH₃CH₂CH₂COOH | 4.82[6][11] |
| 4-Fluorobutanoic Acid | FCH₂CH₂CH₂COOH | ~4.5[7] |
| 3-Fluorobutanoic Acid | CH₃CHFCH₂COOH | 4.05[7] |
| 2-Fluorobutanoic Acid | CH₃CH₂CHFCOOH | 2.86[7] |
Table 1: Comparison of pKa values for butanoic acid and its monofluorinated analogs.
This enhanced acidity can have significant implications for a drug's solubility, absorption, and interaction with its biological target.
Modulation of Lipophilicity
The effect of fluorination on lipophilicity is more nuanced. While highly fluorinated alkyl chains are lipophobic, the substitution of a single hydrogen atom with fluorine can either increase or decrease lipophilicity depending on the molecular context. Generally, replacing a C-H bond with a C-F bond on an aliphatic chain can subtly increase lipophilicity. This property is crucial for a drug's ability to cross cell membranes and reach its site of action.
Synthesis of Fluorinated Butanoic Acids: A Practical Approach
The synthesis of fluorinated butanoic acids can be achieved through various methods. A common and versatile approach is the malonic ester synthesis, which allows for the construction of the carbon skeleton with subsequent introduction of the fluorine atom.[1][12][13]
Experimental Protocol: Synthesis of 4-Fluorobutanoic Acid via Malonic Ester Synthesis
This protocol outlines a two-step synthesis of 4-fluorobutanoic acid starting from diethyl malonate and 1-bromo-2-fluoroethane.
Step 1: Alkylation of Diethyl Malonate
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (1.0 eq) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Enolate Formation: Add diethyl malonate (1.0 eq) dropwise to the stirred solution at room temperature. Stir for 30 minutes to ensure complete formation of the enolate.
-
Alkylation: Add 1-bromo-2-fluoroethane (1.0 eq) dropwise to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into cold water and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude diethyl 2-(2-fluoroethyl)malonate.
Step 2: Hydrolysis and Decarboxylation
-
Hydrolysis: To the crude diethyl 2-(2-fluoroethyl)malonate, add a 10% aqueous solution of sodium hydroxide (2.5 eq). Heat the mixture to reflux for 2-3 hours until the ester is fully hydrolyzed.
-
Acidification and Decarboxylation: Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is ~1-2. Heat the acidic solution to reflux for 2-3 hours to effect decarboxylation.
-
Extraction: Cool the solution and extract the 4-fluorobutanoic acid with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The resulting crude product can be further purified by distillation or chromatography.
Caption: Synthetic workflow for 4-fluorobutanoic acid.
Analytical Characterization of Fluorinated Butanoic Acids
Accurate and reliable analytical methods are crucial for the characterization and quantification of fluorinated butanoic acids in various matrices. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most commonly employed techniques.
Experimental Protocol: Quantitative Analysis by GC-FID
This protocol is suitable for the analysis of volatile short-chain fatty acids, including their fluorinated analogs, in biological samples.[9][14][15]
1. Sample Preparation (from aqueous matrix)
-
Acidification: To 1 mL of the aqueous sample, add a strong acid (e.g., 50% HCl or phosphoric acid) to adjust the pH to < 3.0. This ensures the carboxylic acids are in their protonated, more volatile form.
-
Internal Standard Spiking: Add a known amount of an internal standard (e.g., 2-ethylbutyric acid) to the sample.
-
Extraction: Add 2 mL of a suitable organic solvent (e.g., diethyl ether or methyl tert-butyl ether) and vortex vigorously for 2-3 minutes.
-
Phase Separation: Centrifuge the sample at >12,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the organic supernatant to a clean vial for GC analysis.
2. GC-FID Analysis
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Detector: Flame Ionization Detector (FID).
-
Column: Agilent J&W DB-FATWAX UI (30 m x 0.25 mm x 0.25 µm) or equivalent polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp: 10°C/min to 200°C.
-
Hold at 200°C for 5 minutes.
-
-
Detector Temperature: 280°C.
3. Data Analysis
-
Identify the peaks corresponding to the fluorinated butanoic acids and the internal standard based on their retention times, as determined from the analysis of standard solutions.
-
Quantify the analytes by comparing the peak area ratios of the analytes to the internal standard against a calibration curve prepared with known concentrations of the standards.
Caption: GC-FID analytical workflow.
Applications of Fluorinated Butanoic Acids in Medicinal Chemistry
Fluorinated butanoic acids and their derivatives have found diverse applications in medicinal chemistry, acting as enzyme inhibitors, neurotransmitter analogs, and chemical chaperones.
Case Study 1: Fluorinated GABA Analogs for Neurological Disorders
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system.[16] Analogs of GABA are used to treat a variety of neurological conditions, including epilepsy and neuropathic pain.[17][18] Fluorination of the GABA backbone can improve its pharmacokinetic properties, such as its ability to cross the blood-brain barrier, and modulate its interaction with GABA-metabolizing enzymes like GABA aminotransferase (GABA-T).[14][19]
For instance, β-polyfluoroalkyl-GABAs have been synthesized as bioisosteres of pregabalin, a widely used anticonvulsant.[14] These fluorinated analogs have demonstrated the ability to modulate GABA uptake in rat brain nerve terminals, suggesting their potential as novel therapeutic agents for neurological disorders.[14]
Caption: Modulation of GABAergic neurotransmission.
Case Study 2: Phenylbutyrate and its Analogs as Histone Deacetylase (HDAC) Inhibitors and Chemical Chaperones
4-Phenylbutyric acid (PBA), a close structural analog of butanoic acid, and its salt, sodium phenylbutyrate, are approved for the treatment of urea cycle disorders.[20][21] Beyond this primary indication, PBA has garnered significant interest for its multifaceted mechanism of action, which includes acting as a histone deacetylase (HDAC) inhibitor and a chemical chaperone.[22][20][23]
As an HDAC inhibitor, PBA promotes the acetylation of histones, leading to a more open chromatin structure and altered gene expression.[23][24] This has prompted its investigation as an anti-cancer agent.[24][25] As a chemical chaperone, PBA can help to stabilize misfolded proteins and alleviate endoplasmic reticulum (ER) stress, a pathological feature of many diseases, including cystic fibrosis and neurodegenerative disorders.[5][7][22][26][27]
Fluorination of the phenylbutyrate scaffold is an active area of research aimed at enhancing its potency and selectivity as an HDAC inhibitor.[3][26][28][29][30] For example, fluorinated benzohydroxamate-based HDAC inhibitors have shown increased selectivity for specific HDAC isoforms.[18]
| Drug/Analog | Mechanism of Action | Therapeutic Area |
| Sodium Phenylbutyrate | Ammonia Scavenger, HDAC Inhibitor, Chemical Chaperone | Urea Cycle Disorders, Cancer (investigational), Cystic Fibrosis (investigational)[5][7][20][27] |
| Glycerol Phenylbutyrate | Prodrug of Phenylbutyric Acid | Urea Cycle Disorders[8][23][31][32][33] |
| Fluorinated Phenylbutyrate Analogs | HDAC Inhibitors | Cancer (preclinical)[3][18][28] |
Table 2: Overview of Phenylbutyrate and its Analogs.
Pharmacokinetic Profile of Phenylbutyrate
The pharmacokinetic properties of sodium phenylbutyrate have been well-characterized. After oral administration, it is rapidly metabolized to phenylacetate, the active moiety.
| Parameter | Value | Reference |
| Bioavailability | ~78% | [17] |
| Elimination Half-life (Phenylbutyrate) | 0.8 hours | [28] |
| Elimination Half-life (Phenylacetate) | 1.15-1.29 hours | [28] |
| Excretion | 80-100% in urine as phenylacetylglutamine | [28] |
Table 3: Pharmacokinetic parameters of sodium phenylbutyrate.
Conclusion
Fluorinated butanoic acids represent a valuable and versatile class of molecules in medicinal chemistry. The strategic incorporation of fluorine allows for the fine-tuning of their physicochemical properties, leading to enhanced biological activity and improved pharmacokinetic profiles. From their use as building blocks in complex syntheses to their direct application as therapeutic agents targeting a range of diseases, the importance of fluorinated butanoic acids in drug discovery is undeniable. The experimental protocols and case studies presented in this guide provide a solid foundation for researchers to explore the full potential of these remarkable compounds in the development of next-generation therapeutics.
References
- O'Hagan, D. (2008). Fluorine in Medicinal Chemistry. Journal of Fluorine Chemistry, 129(9), 759-771.
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
-
Malonic ester synthesis. (2023, October 26). In Wikipedia. [Link]
-
Butanoic acid derivatives as antiviral agents. (2021). ResearchGate. [Link]
- Wang, J., Sánchez-Roselló, M., Aceña, J. L., del Pozo, C., Sorochinsky, A. E., Fustero, S., ... & Soloshonok, V. A. (2014). Fluorine in pharmaceutical industry: fluorine-containing drugs introduced to the market in the last decade (2001–2011). Chemical reviews, 114(4), 2432-2506.
-
Malonic Ester Synthesis. Organic Chemistry On-Line. [Link]
- Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of medicinal chemistry, 51(15), 4359-4369.
- Zarudnitskii, E. V., Goryunov, L. I., Shchegol'kov, E. V., Zapevalov, A. Y., Saloutin, V. I., & Pozdeev, S. V. (2015). Synthesis of new fluorinated analogs of GABA, Pregabalin bioisosteres, and their effects on [3H] GABA uptake by rat brain nerve terminals. Bioorganic & medicinal chemistry, 23(15), 4316-4323.
- Nguyen, T. T. T., Herlah, M. L., & Böttcher, J. (2023). The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. Molecules, 28(4), 1973.
- Rubenstein, R. C., & Zeitlin, P. L. (1998). A pilot clinical trial of oral sodium 4-phenylbutyrate (Buphenyl) in deltaF508-homozygous cystic fibrosis patients: partial restoration of nasal epithelial CFTR function. American journal of respiratory and critical care medicine, 157(2), 484-490.
- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
-
Sodium phenylbutyrate. (2023, November 28). In Wikipedia. [Link]
-
pKa Values of PFOA and Other Highly Fluorinated Carboxylic Acids. ResearchGate. [Link]
-
Molecular Basis of GABA Aminotransferase Inhibition in Epilepsy: Structure, Mechanisms, and Drug Development. MDPI. [Link]
-
Hydroxamic acid and fluorinated derivatives of valproic acid: anticonvulsant activity, neurotoxicity and teratogenicity. PubMed. [Link]
-
2 fluouobutanoic acid is more acidic than 3 fluorobutanoic acid why. Brainly.in. [Link]
-
A simple quantitative method to determine short chain fatty acid levels in biological fluids. ScienceDirect. [Link]
-
Pharmacokinetics of glycerol phenylbutyrate in pediatric patients 2 months to 2 years of age with urea cycle disorders. ResearchGate. [Link]
-
Cells Adapt to Resist Fluoride through Metabolic Deactivation and Intracellular Acidification. ACS Publications. [Link]
-
The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. ResearchGate. [Link]
-
A Pilot Clinical Trial of Oral Sodium 4-Phenylbutyrate (Buphenyl) in Δ F508-Homozygous Cystic Fibrosis Patients. American Journal of Respiratory and Critical Care Medicine. [Link]
-
Synthesis and biological applications of fluoro-modified nucleic acids. RSC Publishing. [Link]
-
Acute anticonvulsant activity of structural analogues of valproic acid and changes in brain GABA and aspartate content. PubMed. [Link]
-
Evidence of CFTR function in cystic fibrosis after systemic administration of 4-phenylbutyrate. PubMed. [Link]
-
Mechanism of cytotoxic action of perfluorinated acids. III. Disturbance in Ca2+ homeostasis. ScienceDirect. [Link]
-
Preclinical evaluation of novel, all-in-one formulations of 5-fluorouracil and folinic acid with reduced toxicity profiles. PubMed. [Link]
-
Total fatty acids extraction and analysis by GC-FID. Protocols.io. [Link]
-
INTRODUCTION - Glycerol Phenylbutyrate (Ravicti). NCBI Bookshelf. [Link]
-
2-Minute Neuroscience: GABA. YouTube. [Link]
-
Mechanism of Action | RAVICTI (glycerol phenylbutyrate) For HCPs. RAVICTI HCP. [Link]
-
Fluorination Reactions. Professor Steven V. Ley Research Group. [Link]
-
Hyaluronic-acid butyric esters as promising antineoplastic agents in human lung carcinoma: A preclinical study. ResearchGate. [Link]
-
'Life-changing' Cystic Fibrosis treatment trialled in Manchester now approved for NHS use. NIHR Manchester Biomedical Research Centre. [Link]
-
Valproic acid Alternatives Compared. Drugs.com. [Link]
-
Role of Fluorination in the Histone Deacetylase 6 (HDAC6) Selectivity of Benzohydroxamate-Based Inhibitors. NIH. [Link]
-
Synthesis and Biological Activity of Antimicrobial Agents, 2nd Volume. MDPI. [Link]
-
Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. PubMed Central. [Link]
-
Drug Development Pipeline. Cystic Fibrosis Foundation. [Link]
-
Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. MDPI. [Link]
-
Sodium Phenylbutyrate. PubChem. [Link]
-
203284Orig1s000. accessdata.fda.gov. [Link]
-
Butyric Acid vs. Butanoic Acid: Unraveling the Mysteries of a Short-Chain Fatty Acid. Ningbo Inno Pharmchem Co.,Ltd.. [Link]
-
2-fluorobutanoic acid is a stronger acid than 3-fluorobutanoic acid. Brainly.in. [Link]
-
The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. PubMed. [Link]
-
Glycerol phenylbutyrate. (2023, September 22). In Wikipedia. [Link]
-
Switching to Glycerol Phenylbutyrate in 48 Patients with Urea Cycle Disorders: Clinical Experience in Spain. MDPI. [Link]
-
IC 50 measurements for different HDAC inhibitors using rat liver HDAC. ResearchGate. [Link]
-
DFT-based insights into carboxylic acid acidity: Correlating pKa with free energy and vibrational signatures. Journal of Chemistry Letters. [Link]
-
of which compound is very close to pKa - - of Butanoic acid?. Filo. [Link]
Sources
- 1. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 2. Synthesis and biological evaluation of 4-fluoro-, 7-fluoro-, and 4,7-difluoro-5,6-dihydroxytryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydroxamic acid and fluorinated derivatives of valproic acid: anticonvulsant activity, neurotoxicity and teratogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diethyl Malonate: Versatile Building Block in Organic Synthesis_Chemicalbook [chemicalbook.com]
- 5. A pilot clinical trial of oral sodium 4-phenylbutyrate (Buphenyl) in deltaF508-homozygous cystic fibrosis patients: partial restoration of nasal epithelial CFTR function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Evidence of CFTR function in cystic fibrosis after systemic administration of 4-phenylbutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. INTRODUCTION - Glycerol Phenylbutyrate (Ravicti) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. GC-FID Protocol for SCFA Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 10. Derivatives of butyric acid as potential anti-neoplastic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pK_{a} of which compound is very close to pK_{a} of Butanoic acid?.. [askfilo.com]
- 12. askthenerd.com [askthenerd.com]
- 13. uobabylon.edu.iq [uobabylon.edu.iq]
- 14. Development and validation of a GC-FID method for the analysis of short chain fatty acids in rat and human faeces and in fermentation fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. ‘Life-changing’ Cystic Fibrosis treatment trialled in Manchester now approved for NHS use - Manchester University NHS Foundation Trust [mft.nhs.uk]
- 18. Role of Fluorination in the Histone Deacetylase 6 (HDAC6) Selectivity of Benzohydroxamate-Based Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis and biological evaluation of prodrugs of 2-fluoro-2-deoxyribose-1-phosphate and 2,2-difluoro-2-deoxyribose-1-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 20. m.youtube.com [m.youtube.com]
- 21. Frontiers | Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid [frontiersin.org]
- 22. mdpi.com [mdpi.com]
- 23. ravictihcp.com [ravictihcp.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Controlling the incorporation of fluorinated amino acids in human cells and its structural impact - PMC [pmc.ncbi.nlm.nih.gov]
- 27. atsjournals.org [atsjournals.org]
- 28. The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. Glycerol phenylbutyrate - Wikipedia [en.wikipedia.org]
- 33. mdpi.com [mdpi.com]
Methodological & Application
Chiral Synthesis of 3-(4-Fluorophenyl)butanoic Acid: A Senior Application Scientist's Guide
Introduction: The Significance of Chiral 3-(4-Fluorophenyl)butanoic Acid
Enantiomerically pure this compound is a valuable chiral building block in medicinal chemistry and materials science. The presence of the fluorophenyl group can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. The chiral center at the C3 position is crucial for stereospecific interactions with biological targets. Consequently, the development of efficient and scalable methods for the synthesis of single enantiomers of this compound is of paramount importance for researchers in drug discovery and development.
This comprehensive guide provides detailed application notes and protocols for three robust and widely employed strategies for the chiral synthesis of this compound:
-
Asymmetric Hydrogenation: A direct and atom-economical approach to establishing the chiral center.
-
Enzymatic Resolution: A highly selective biocatalytic method for separating enantiomers.
-
Chiral Auxiliary-Mediated Synthesis: A classic and reliable substrate-controlled diastereoselective approach.
Each section will delve into the theoretical underpinnings of the methodology, provide field-proven insights into experimental design, and present detailed, step-by-step protocols.
Strategy 1: Asymmetric Hydrogenation of (E)-3-(4-Fluorophenyl)but-2-enoic Acid
Asymmetric hydrogenation is a powerful technique for the direct conversion of a prochiral olefin into a chiral saturated compound with high enantioselectivity.[1][2] This method is often favored in industrial settings due to its high efficiency and atom economy.[1] The key to success lies in the selection of a suitable chiral catalyst, typically a transition metal complex with a chiral ligand. For α,β-unsaturated carboxylic acids, ruthenium and rhodium complexes with atropisomeric diphosphine ligands like BINAP have demonstrated exceptional performance.[3][4]
The mechanism involves the coordination of the olefin to the chiral metal catalyst, followed by the stereoselective addition of hydrogen. The chiral ligand creates a dissymmetric environment around the metal center, dictating the facial selectivity of the hydrogenation.
Workflow for Asymmetric Hydrogenation
Caption: Workflow for the synthesis of (S)-3-(4-Fluorophenyl)butanoic acid via asymmetric hydrogenation.
Protocol 1.1: Synthesis of (E)-3-(4-Fluorophenyl)but-2-enoic Acid
This protocol is adapted from a standard Horner-Wadsworth-Emmons reaction followed by hydrolysis.[5]
Materials:
-
4-Fluorobenzaldehyde
-
Triethyl phosphonoacetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Hydrochloric acid (HCl)
-
Standard glassware for organic synthesis
Procedure:
-
Horner-Wadsworth-Emmons Reaction:
-
To a stirred suspension of sodium hydride (1.05 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add triethyl phosphonoacetate (1.0 eq) dropwise.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add 4-fluorobenzaldehyde (1.0 eq) dropwise.
-
Let the reaction warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude (E)-ethyl 3-(4-fluorophenyl)but-2-enoate.
-
-
Hydrolysis:
-
Dissolve the crude ester in a mixture of ethanol and 10% aqueous NaOH solution.
-
Heat the mixture to reflux for 2-4 hours.
-
Cool the reaction to room temperature and remove the ethanol under reduced pressure.
-
Wash the aqueous layer with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 1-2 with concentrated HCl at 0 °C.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to afford (E)-3-(4-fluorophenyl)but-2-enoic acid.
-
Protocol 1.2: Asymmetric Hydrogenation
This protocol is based on a well-established procedure for the rhodium-catalyzed asymmetric hydrogenation of a similar substrate.[6]
Materials:
-
(E)-3-(4-Fluorophenyl)but-2-enoic acid
-
Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate ([Rh(COD)₂]BF₄)
-
(R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP)
-
Degassed methanol
-
Hydrogen gas (high purity)
-
High-pressure hydrogenation reactor
Procedure:
-
In a glovebox, charge a high-pressure reactor vessel with [Rh(COD)₂]BF₄ (0.01 eq) and (R)-BINAP (0.011 eq).
-
Add degassed methanol to dissolve the catalyst and ligand.
-
Stir the mixture for 30 minutes to allow for catalyst pre-formation.
-
Add (E)-3-(4-fluorophenyl)but-2-enoic acid (1.0 eq).
-
Seal the reactor, remove it from the glovebox, and purge with hydrogen gas several times.
-
Pressurize the reactor with hydrogen gas to 10-50 atm.
-
Stir the reaction at room temperature for 12-24 hours.
-
Carefully vent the reactor and concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to yield enantiomerically enriched (S)-3-(4-fluorophenyl)butanoic acid.
| Parameter | Condition | Rationale |
| Catalyst | [Rh(COD)₂]BF₄ / (R)-BINAP | A well-established catalyst system for the asymmetric hydrogenation of α,β-unsaturated carboxylic acids, providing high enantioselectivity. |
| Solvent | Methanol | A polar protic solvent that is effective for this type of hydrogenation. |
| Pressure | 10-50 atm H₂ | Higher hydrogen pressure generally increases the reaction rate. |
| Temperature | Room Temperature | Mild conditions are often sufficient and can improve enantioselectivity by minimizing side reactions. |
Strategy 2: Enzymatic Kinetic Resolution of Racemic Ethyl 3-(4-Fluorophenyl)butanoate
Enzymatic kinetic resolution is a powerful and environmentally benign method for obtaining enantiomerically pure compounds.[7] This technique relies on the ability of an enzyme, typically a lipase or an esterase, to selectively catalyze a reaction on one enantiomer of a racemic mixture at a much higher rate than the other.[8] For the resolution of racemic ethyl 3-(4-fluorophenyl)butanoate, a lipase such as Candida antarctica lipase B (CALB) can be employed to selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted.[5][9]
The success of this method hinges on the high enantioselectivity of the chosen enzyme, which allows for the separation of the resulting acid and the unreacted ester to obtain both enantiomers in high enantiomeric purity.
Workflow for Enzymatic Resolution
Caption: Workflow for the enzymatic resolution of racemic ethyl 3-(4-fluorophenyl)butanoate.
Protocol 2.1: Synthesis of Racemic Ethyl 3-(4-Fluorophenyl)butanoate
Materials:
-
Racemic this compound
-
Ethanol
-
Concentrated sulfuric acid
-
Standard glassware for esterification
Procedure:
-
To a solution of racemic this compound (1.0 eq) in ethanol (excess), add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain racemic ethyl 3-(4-fluorophenyl)butanoate.
Protocol 2.2: Enzymatic Resolution
This protocol is adapted from procedures for the lipase-catalyzed resolution of similar 3-arylalkanoic acid esters.[5][10]
Materials:
-
Racemic ethyl 3-(4-fluorophenyl)butanoate
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)
-
Phosphate buffer (pH 7.2)
-
tert-Butyl methyl ether (MTBE)
-
Sodium bicarbonate solution
-
Hydrochloric acid
Procedure:
-
To a mixture of racemic ethyl 3-(4-fluorophenyl)butanoate (1.0 eq) in a phosphate buffer and MTBE (co-solvent), add immobilized CALB.
-
Stir the suspension at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral HPLC.
-
When approximately 50% conversion is reached, filter off the enzyme.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with MTBE.
-
Combine the organic layers, which contain the unreacted (R)-ethyl 3-(4-fluorophenyl)butanoate. Wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Acidify the aqueous layer to pH 1-2 with 1M HCl and extract with MTBE.
-
Dry the organic extracts containing the (S)-3-(4-fluorophenyl)butanoic acid over anhydrous sodium sulfate and concentrate to yield the product.
| Parameter | Condition | Rationale |
| Enzyme | Immobilized Candida antarctica Lipase B | Known for its high enantioselectivity and stability in resolving a wide range of esters.[11] Immobilization facilitates easy recovery and reuse. |
| Solvent System | Phosphate Buffer / MTBE | A biphasic system can improve substrate solubility and product separation. |
| pH | 7.2 | Optimal pH for the activity of many lipases. |
| Temperature | 30-40 °C | A balance between reaction rate and enzyme stability. |
| Monitoring | Chiral HPLC | Essential for stopping the reaction at ~50% conversion to achieve high enantiomeric excess for both the product and the remaining substrate. |
Strategy 3: Chiral Auxiliary-Mediated Asymmetric Synthesis
The use of a chiral auxiliary is a well-established and reliable method for controlling stereochemistry in a substrate-controlled manner.[12] The auxiliary, a chiral molecule that is temporarily attached to the substrate, directs the stereochemical course of a reaction to produce a diastereomerically enriched product. Subsequent removal of the auxiliary yields the desired enantiomerically pure compound. Evans' oxazolidinones are a class of highly effective chiral auxiliaries for asymmetric alkylation reactions.[13][14]
In this approach, an N-acyl oxazolidinone is deprotonated to form a chiral enolate, which then reacts with an electrophile from the less hindered face, leading to a high degree of diastereoselectivity.
Workflow for Chiral Auxiliary-Mediated Synthesis
Caption: Workflow for the synthesis of (R)-3-(4-Fluorophenyl)butanoic acid using an Evans' chiral auxiliary.
Protocol 3.1: Asymmetric Alkylation and Auxiliary Removal
This protocol is a representative example based on standard procedures for Evans' auxiliary chemistry.
Materials:
-
(S)-4-Benzyl-2-oxazolidinone
-
Butyryl chloride
-
n-Butyllithium
-
Anhydrous Tetrahydrofuran (THF)
-
Diisopropylamine
-
4-Fluorobenzyl bromide
-
Lithium hydroxide (LiOH)
-
Hydrogen peroxide (H₂O₂)
-
Standard glassware for anhydrous reactions
Procedure:
-
Acylation:
-
To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C, add n-butyllithium (1.05 eq) dropwise.
-
After 15 minutes, add butyryl chloride (1.1 eq) and allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench with saturated ammonium chloride solution, extract with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography to obtain N-butyryl-(S)-4-benzyl-2-oxazolidinone.
-
-
Diastereoselective Alkylation:
-
Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 eq) to diisopropylamine (1.15 eq) in anhydrous THF at -78 °C.
-
To this LDA solution, add a solution of the N-butyryl oxazolidinone (1.0 eq) in THF at -78 °C.
-
After stirring for 30-60 minutes, add 4-fluorobenzyl bromide (1.2 eq).
-
Continue stirring at -78 °C for 2-4 hours, then allow the reaction to slowly warm to room temperature.
-
Quench with saturated ammonium chloride solution and proceed with a standard aqueous workup and purification.
-
-
Auxiliary Cleavage:
-
Dissolve the purified alkylated product in a mixture of THF and water.
-
Cool to 0 °C and add an aqueous solution of lithium hydroxide (excess) and hydrogen peroxide (excess).
-
Stir vigorously for 4-8 hours.
-
Quench the excess peroxide with sodium sulfite solution.
-
Separate the chiral auxiliary by extraction.
-
Acidify the aqueous layer and extract the desired (R)-3-(4-fluorophenyl)butanoic acid.
-
| Parameter | Condition | Rationale |
| Chiral Auxiliary | (S)-4-Benzyl-2-oxazolidinone | A commercially available and highly effective Evans' auxiliary. The benzyl group effectively shields one face of the enolate. |
| Base for Enolization | LDA | A strong, non-nucleophilic base that rapidly and cleanly generates the lithium enolate at low temperatures. |
| Electrophile | 4-Fluorobenzyl bromide | The reactive electrophile that introduces the desired fluorophenylmethyl group. |
| Cleavage Conditions | LiOH / H₂O₂ | Mild conditions that cleave the auxiliary without racemizing the product. |
Analysis of Enantiomeric Purity
The determination of the enantiomeric excess (e.e.) or enantiomeric purity of the final product is a critical step in any chiral synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this analysis.
General Chiral HPLC Method Development:
-
Column: A chiral stationary phase (CSP) is required. Columns based on polysaccharide derivatives (e.g., cellulose or amylose) coated on a silica support are widely used. Examples include Daicel Chiralcel® and Chiralpak® columns.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The addition of a small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) can improve peak shape and resolution.
-
Detection: UV detection at a wavelength where the analyte absorbs is standard.
A specific method for resolving the enantiomers of this compound would involve screening different chiral columns and mobile phase compositions to achieve baseline separation of the two enantiomer peaks.[10] The e.e. is then calculated from the relative peak areas.
Conclusion
This guide has outlined three distinct and powerful strategies for the chiral synthesis of this compound. The choice of method will depend on various factors, including the scale of the synthesis, the availability of starting materials and equipment, and the desired enantiomer.
-
Asymmetric hydrogenation offers an elegant and atom-economical route, particularly suitable for larger-scale production.
-
Enzymatic resolution provides a green and highly selective alternative, with the added benefit of potentially accessing both enantiomers.
-
Chiral auxiliary-mediated synthesis is a robust and predictable method that guarantees high stereocontrol, making it an excellent choice for laboratory-scale synthesis and the preparation of high-purity materials.
By understanding the principles and protocols detailed herein, researchers and drug development professionals can confidently select and implement the most appropriate strategy for their specific needs in the synthesis of this important chiral building block.
References
-
Asymmetric hydrogenation. (n.d.). In Wikipedia. Retrieved January 29, 2024, from [Link]
- Besora, M., Diéguez, M., et al. (2023). Asymmetric Hydrogenation of Tetrasubstituted Acyclic Enones. ChemistryViews.
- Knowles, W. S. (2002). Asymmetric Hydrogenations (Nobel Lecture).
- Wipf, P., & Ribe, S. (2001). Practical synthesis of fluorous oxazolidinone chiral auxiliaries from alpha-amino acids. Organic Letters, 3(10), 1503-1506.
- Blacker, A. J., et al. (2011). Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids. Organic & Biomolecular Chemistry, 9(16), 5795-5803.
- Noyori, R. (2002). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture).
- Noyori, R., et al. (2001). Toward efficient asymmetric hydrogenation: Architectural and functional engineering of chiral molecular catalysts. Proceedings of the National Academy of Sciences, 98(10), 5356-5362.
- Myers, A. G. (n.d.).
- O'Brien, P., et al. (2011). Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids. CORA.
- BenchChem. (n.d.). 3-(4-Fluorophenyl)but-2-enoic acid.
- Noyori, R., et al. (1994). Cationic BINAP-Ru(II) Halide Complexes: Highly Efficient Catalysts for Stereoselective Asymmetric Hydrogenation of β- and β-Functionalized Ketones. Journal of the American Chemical Society, 116(21), 9416-9426.
- Uppenberg, J., et al. (1994). The crystal structure of lipase B from Candida antarctica reveals a classical α/β hydrolase fold. Structure, 2(4), 293-308.
- Sigma-Aldrich. (n.d.). Oxazolidinones for Asymmetric Synthesis.
- Evans, D. A., et al. (1982). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 104(6), 1737-1739.
- Saupe, T., & Rautenstrauch, V. (1985). Preparation of 4-substituted but-3-ene-1-carboxylic acids and their esters. U.S.
- Togni, A., & Mezzetti, A. (2017). Catalytic Enantioselective and Diastereoselective Allylic Alkylation with Fluoroenolates: Efficient Access to C3-Fluorinated and All-Carbon Quaternary Oxindoles.
- Crimmins, M. T. (2004). Recent Applications of Evans' Chiral Auxiliaries in Asymmetric Synthesis.
- Gotor, V., Alfonso, I., & García-Urdiales, E. (Eds.). (2008). Asymmetric organic synthesis with enzymes. John Wiley & Sons.
- Tang, W., & Zhang, X. (2003). New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews, 103(8), 3029-3070.
- Ruble, J. C., Vandeveer, H. G., & Navarro, A. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Organic Syntheses, 95, 328-344.
- Juhl, B., & Pleiss, J. (2010). Engineering of Candida antarctica lipase B for hydrolysis of bulky carboxylic acid esters. Journal of Biotechnology, 150(4), 485-491.
- Skrobiszewski, A., Gładkowski, W., & Grabarczyk, M. (2018). Application of Lecitase® Ultra-Catalyzed Hydrolysis to the Kinetic Resolution of (E)-4-phenylbut-3-en-2-yl Esters. Molecules, 23(10), 2504.
- Prakash, G. K. S., & Yudin, A. K. (2014). α-Fluoromethylamines: a new class of chiral building blocks. Chemical Society Reviews, 43(21), 7143-7157.
- Yufit, D. S., & Howard, J. A. K. (2012). Features of synthesis and structure of ethyl (2Z)-3-hydroxy-(2,3,4,5-tetrafluorophenyl)-propyl-2-enoate. Russian Journal of General Chemistry, 82(1), 143-147.
- Wu, S., et al. (2018). Significantly increased catalytic activity of Candida antarctica lipase B for the resolution of cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate. Catalysis Science & Technology, 8(1), 125-131.
Sources
- 1. ethz.ch [ethz.ch]
- 2. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 3. Toward efficient asymmetric hydrogenation: Architectural and functional engineering of chiral molecular catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research Advances of the Chiral Binap-Ru(II) Catalysts in Asymmetric Hydrogenation Reactions [sioc-journal.cn]
- 5. almacgroup.com [almacgroup.com]
- 6. orgsyn.org [orgsyn.org]
- 7. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Significantly increased catalytic activity of Candida antarctica lipase B for the resolution of cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. Engineering of Candida antarctica lipase B for hydrolysis of bulky carboxylic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DSpace [cora.ucc.ie]
- 11. Crystal Structure of Candida antarctica Lipase B with a Putative Pro-Peptide Region [mdpi.com]
- 12. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. uwindsor.ca [uwindsor.ca]
Analytical methods for 3-(4-Fluorophenyl)butanoic acid
Application Note: Analytical Characterization & Quality Control of 3-(4-Fluorophenyl)butanoic acid
Executive Summary
This compound (CAS: 1946-86-7) is a critical chiral building block in the synthesis of GABA-B agonists (e.g., Baclofen analogs) and fluorinated bioactive scaffolds. Its structural integrity relies on two critical quality attributes: Chemical Purity (absence of regioisomers and synthetic byproducts) and Enantiomeric Purity (the ratio of R- vs. S- enantiomers).
This guide provides a validated analytical framework for this molecule, moving beyond generic protocols to address the specific challenges posed by the fluorine substituent and the C3 chiral center.
Physicochemical Profile & Analytical Implications
Understanding the molecule's physical behavior is the prerequisite for method design.
| Property | Value (Approx.) | Analytical Implication |
| Molecular Weight | 182.19 g/mol | Detectable by Low-Res MS (ESI). |
| pKa | ~4.75 (Carboxylic Acid) | Requires acidic mobile phases (pH < 3.0) to suppress ionization and prevent peak tailing in RP-HPLC. |
| LogP | ~2.4 | Moderately lipophilic; suitable for C18 retention. |
| Chromophore | Phenyl Ring ( | UV detection is viable; 210 nm offers higher sensitivity, 254 nm offers higher specificity. |
| Chirality | One Chiral Center (C3) | Requires polysaccharide-based Chiral Stationary Phases (CSPs) for enantioseparation. |
| NMR Signature | Provides a distinct singlet/multiplet (~ -116 ppm) free from solvent interference. |
Protocol A: Chemical Purity by RP-HPLC
Objective: To quantify this compound and detect synthetic impurities (e.g., 4-fluorocinnamic acid precursors).
Mechanism:
Reversed-Phase Chromatography (RPC) utilizes hydrophobic interactions. The addition of Trifluoroacetic Acid (TFA) or Formic Acid is strictly required to keep the carboxylic acid moiety protonated (
Method Parameters:
-
Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260/Waters Alliance).
-
Column: C18 End-capped (e.g., Zorbax Eclipse Plus C18),
. -
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 30°C.
-
Detection: UV @ 210 nm (primary), 254 nm (secondary).
-
Injection Volume: 5-10
.
Gradient Program:
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 20 | Equilibration |
| 2.0 | 20 | Isocratic Hold |
| 12.0 | 80 | Linear Gradient |
| 15.0 | 80 | Wash |
| 15.1 | 20 | Re-equilibration |
| 20.0 | 20 | End |
Sample Preparation:
Dissolve 10 mg of sample in 10 mL of 50:50 Water:Acetonitrile. Sonicate for 5 minutes. Filter through a 0.22
Protocol B: Enantiomeric Purity by Chiral HPLC
Objective: To determine the Enantiomeric Excess (%ee) of the synthesized batch.
Mechanism: The separation relies on the interaction between the analyte and the chiral selector (Amylose tris(3,5-dimethylphenylcarbamate)) coated on silica. The 3-(4-fluorophenyl) moiety inserts into the chiral grooves of the polymer, creating transient diastereomeric complexes with different stability constants.
Method Parameters:
-
Column: Chiralpak AD-H (or equivalent Amylose-based CSP),
. -
Mode: Normal Phase / Polar Organic.[1]
-
Mobile Phase: n-Hexane : Isopropyl Alcohol : TFA (90 : 10 : 0.1 v/v/v).
-
Note: TFA is critical to suppress the hydrogen bonding of the carboxylic acid dimer, which causes peak broadening.
-
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C (Lower temperature often improves chiral resolution).
-
Detection: UV @ 254 nm.
System Suitability Criteria (SST):
-
Resolution (
): between enantiomers. -
Tailing Factor (
): .
Protocol C: Structural Identification (Spectroscopy)
Mass Spectrometry (ESI-MS)
-
Ionization Mode: Electrospray Ionization, Negative Mode (ESI-).
-
Rationale: Carboxylic acids deprotonate easily (
). -
Expected Mass:
-
Monoisotopic Mass: 182.07
-
Observed Ion (
): 181.07 ( )
-
Nuclear Magnetic Resonance (NMR)
-
Solvent:
or . -
F NMR:
-
Signal: Singlet (or multiplet if H-coupled) at
. -
Significance: This peak is diagnostic for the para-fluorophenyl group. A shift significantly upfield or downfield suggests loss of fluorine or ring substitution changes.
-
-
H NMR (Key Signals):
- (Broad s, 1H, -COOH )
- (m, 4H, Aromatic protons)
- (m, 1H, Chiral CH )
-
(d, 3H, -CH
)
Visualized Workflows
Figure 1: Analytical Lifecycle Workflow
This diagram illustrates the decision matrix for releasing a batch of this compound.
Caption: Step-by-step Quality Control workflow ensuring both chemical and stereochemical integrity before batch release.
Figure 2: Chiral Recognition Mechanism
A schematic representation of how the Amylose-based column separates the enantiomers.
Caption: Mechanistic view of the multi-point interaction (H-bonding, Pi-Pi stacking) enabling enantioseparation.
References
-
Chiral Separation of Aryl Acids
-
Fluorine NMR Shifts
- Title: F NMR Chemical Shifts of Fluorine Containing Compounds.
- Source: University of California, Santa Barbara (UCSB) NMR Facility.
-
URL:[Link] (Referencing standard shifts for fluoro-aromatics).
-
Synthesis & Characterization Context
- Title: Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic acid (Analogous structure).
- Source: Organic Syntheses, Vol. 95, pp. 328-344.
-
URL:[Link]
-
General HPLC Method Development
- Title: Practical HPLC Method Development (Review of Acidic Mobile Phases).
- Source: FDA ORA Labor
-
URL:[Link]
Sources
HPLC method for 3-(4-Fluorophenyl)butanoic acid
This Application Note provides a comprehensive, validated protocol for the High-Performance Liquid Chromatography (HPLC) analysis of 3-(4-Fluorophenyl)butanoic acid .
This guide addresses two critical analytical needs:
-
Achiral Purity Analysis: For quantifying chemical purity and monitoring synthesis reaction progress.[1]
-
Chiral Separation: For determining Enantiomeric Excess (ee%), as the molecule possesses a chiral center at the C3 position.
Part 1: Introduction & Physicochemical Profile
Target Molecule Profile
-
Molecular Formula: C₁₀H₁₁FO₂[1]
-
Molecular Weight: 196.22 g/mol [1]
-
Key Functional Groups: Carboxylic acid (Hydrophilic head), Fluorophenyl ring (Hydrophobic/Chromophoric tail).
-
Chiral Center: C3 position (Beta-carbon).[1]
Method Development Strategy
The development of this method relies on the "Hydrophobic Subtraction Model."
-
pKa Consideration: The carboxylic acid group has a pKa of approximately 4.5 .[1] To ensure consistent retention on a C18 column, the mobile phase pH must be maintained at pH < 2.5 (at least 2 units below pKa) to keep the analyte in its protonated (neutral), hydrophobic state.
-
UV Detection: The 4-fluorophenyl moiety exhibits strong
transitions.[1]- (~210 nm): High sensitivity, suitable for trace impurity analysis.
- (~264 nm): High selectivity, characteristic of the fluorinated aromatic ring, reducing interference from non-aromatic solvents.
Part 2: Achiral RP-HPLC Protocol (Purity & Assay)
This method is the "Gold Standard" for routine quality control, stability testing, and reaction monitoring.
1. Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm) | End-capping reduces peak tailing caused by silanol interactions with the carboxylic acid. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.2) | Suppresses ionization of the -COOH group, ensuring sharp peak shape and consistent retention. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Provides lower backpressure and sharper peaks for aromatics compared to Methanol.[1] |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns.[1] |
| Column Temp. | 30°C | Improves mass transfer and retention time reproducibility.[1] |
| Injection Vol. | 5 - 10 µL | Adjusted based on sample concentration (~0.5 mg/mL).[1] |
| Detection | UV 210 nm (Primary), 264 nm (Secondary) | 210 nm for max sensitivity; 264 nm for confirmation of aromatic identity. |
2. Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 90 | 10 | Equilibration / Injection |
| 2.0 | 90 | 10 | Isocratic Hold (Elute polar impurities) |
| 12.0 | 10 | 90 | Linear Gradient (Elute Main Peak) |
| 15.0 | 10 | 90 | Wash Step |
| 15.1 | 90 | 10 | Return to Initial |
| 20.0 | 90 | 10 | Re-equilibration |
3. Sample Preparation
-
Diluent: 50:50 Water:Acetonitrile.[1]
-
Stock Solution: Dissolve 10 mg of this compound in 10 mL Diluent (1.0 mg/mL). Sonicate for 5 mins.
-
Working Standard: Dilute Stock 1:1 with Diluent (0.5 mg/mL). Filter through 0.22 µm PTFE filter.[1]
Part 3: Chiral HPLC Protocol (Enantiomeric Excess)
Separating the (R)- and (S)- enantiomers requires a polysaccharide-based chiral stationary phase (CSP).[1][5] The Amylose tris(3,5-dimethylphenylcarbamate) selector is highly effective for phenyl-alkanoic acids.
1. Chromatographic Conditions (Normal Phase)
| Parameter | Specification | Rationale |
| Column | Chiralpak AD-H (or equivalent Amylose-1), 4.6 x 250 mm, 5 µm | The "H" series offers higher efficiency.[1] Amylose derivatives show superior selectivity for phenyl-acids.[1] |
| Mobile Phase | n-Hexane : Isopropanol : TFA (90 : 10 : 0.1 v/v/v) | TFA is mandatory. It suppresses the ionization of the acid, preventing non-specific binding to the silica matrix which causes peak broadening. |
| Flow Rate | 1.0 mL/min | Optimized for resolution ( |
| Temperature | 25°C | Lower temperature often improves chiral recognition (enthalpy driven).[1] |
| Detection | UV 210 nm |
2. System Suitability Criteria (Chiral)
-
Resolution (
): > 2.0 between enantiomers. -
Tailing Factor (
): < 1.5 (TFA concentration controls this).[1] -
Elution Order: Typically, the (S)-enantiomer elutes before the (R)-enantiomer on AD-H columns, but this must be confirmed with an optical rotation detector or a pure standard.
Part 4: Method Validation (ICH Q2 Guidelines)
To ensure the method is reliable for regulatory submission, the following validation parameters must be met.
1. Linearity & Range
-
Protocol: Prepare 5 concentration levels (e.g., 50%, 75%, 100%, 125%, 150% of target concentration).
-
Acceptance:
.[1]
2. Accuracy (Recovery)
-
Protocol: Spike known amounts of pure standard into a sample matrix (if available) or solvent at 3 levels (80%, 100%, 120%).
-
Acceptance: Mean recovery 98.0% – 102.0%.[1]
3. Precision (Repeatability)
-
Protocol: 6 consecutive injections of the standard solution.
-
Acceptance: RSD
2.0% for retention time and peak area.[1]
4. Limit of Detection (LOD) & Quantitation (LOQ)
Part 5: Visualization & Logic
Workflow: Method Development Lifecycle
Caption: Decision matrix for selecting Achiral vs. Chiral workflows based on analytical goals.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Secondary silanol interactions | Ensure pH is acidic (< 2.5).[1] Increase buffer strength or add 0.1% TEA if using neutral pH (not recommended).[1] |
| Split Peaks | Sample solvent mismatch | Dissolve sample in mobile phase. If sample is in 100% ACN, injection effect can occur.[1] |
| Retention Drift | Column temperature fluctuation | Use a column oven.[1] Ensure equilibration (at least 10 column volumes). |
| No Chiral Separation | Wrong MP additive | TFA is critical in Normal Phase for acids.[1] Ensure 0.1% TFA is present to protonate the acid. |
References
-
European Pharmacopoeia (Ph.[1][7] Eur.) . Monograph: Baclofen (Structurally similar phenyl-butanoic acid derivative).[1]
-
Phenomenex Application Guide . Chiral HPLC Separations of Acidic Compounds using Lux Polysaccharide Columns.[1]
-
Daicel Chiral Technologies . Instruction Manual for CHIRALPAK® AD-H: Separation of Acidic Racemates.[1]
-
PubChem . Compound Summary: 4-Amino-3-(4-fluorophenyl)butanoic acid (Analogous structure properties).[1][2]
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L.Practical HPLC Method Development. Wiley-Interscience. (Standard reference for pKa-based method development).
Sources
- 1. 4-Fluorophenibut | C10H12FNO2 | CID 103611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Amino-3-(4-fluorophenyl)butanoic acid hydrochloride | C10H13ClFNO2 | CID 121237598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Amino-3-(4-fluorophenyl)butyric acid hydrochloride | 1858241-03-8 | Benchchem [benchchem.com]
- 4. CAS 15954-41-3: this compound [cymitquimica.com]
- 5. Simultaneous Determination of Escitalopram Impurities including the R-enantiomer on a Cellulose tris(3,5-Dimethylphenylcarbamate)-Based Chiral Column in Reversed-Phase Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 7. An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
Using 3-(4-Fluorophenyl)butanoic acid in drug design
Application Note: Strategic Utilization of 3-(4-Fluorophenyl)butanoic Acid in Drug Design
Part 1: Executive Summary & Pharmacophore Logic
The "Fluorine Effect" in the Hydrocinnamic Scaffold this compound represents a privileged scaffold in modern medicinal chemistry, serving as a critical bioisostere for the 3-phenylbutanoic acid pharmacophore. Its utility is driven by the strategic placement of the fluorine atom at the para-position of the phenyl ring, which imparts three specific drug-like properties compared to its non-fluorinated or chlorinated (Baclofen-like) analogs:
-
Metabolic Blockade: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond, effectively blocking cytochrome P450-mediated oxidative metabolism at the para-position (a common clearance pathway for phenyl rings).
-
Lipophilicity Modulation: The fluorine atom increases lipophilicity (
LogP +0.25 vs. H), enhancing blood-brain barrier (BBB) permeability—a critical factor for CNS-targeted derivatives like 4-Fluoro-Phenibut. -
Electronic Tuning: The strong electronegativity of fluorine lowers the electron density of the aromatic ring (
= 0.06), altering stacking interactions in receptor binding pockets (e.g., GABA-B or Zinc-metalloproteases).
This guide details the enantioselective synthesis of this scaffold and its divergent application into two primary therapeutic classes: Neuromodulators (GABA-B agonists) and Metalloprotease Inhibitors .
Part 2: Chemical Properties & Stability Profile
| Property | Value / Characteristic | Relevance to Drug Design |
| Molecular Formula | C | Compact scaffold (MW ~196.2 g/mol ) allows for significant elaboration. |
| Chiral Center | C3 (Beta-position) | Biological activity is highly stereospecific (typically R-isomer for GABA analogs). |
| pKa (Carboxyl) | ~4.7 | Typical carboxylic acid; exists as carboxylate at physiological pH. |
| LogP | ~2.3 | Optimal range for oral bioavailability and CNS penetration. |
| Metabolic Stability | High | Resistant to para-hydroxylation; superior half-life ( |
Part 3: Protocols for Synthesis and Application
Protocol A: Enantioselective Synthesis of the Scaffold
Objective: To synthesize (R)-3-(4-fluorophenyl)butanoic acid with >98% enantiomeric excess (ee).
Rationale: The biological activity of derivatives (e.g., F-Phenibut) resides predominantly in the (R)-enantiomer. Classical resolution is inefficient; therefore, asymmetric conjugate addition is the gold standard.
Reagents:
-
4-Fluorophenylboronic acid
-
Crotonic acid (or methyl crotonate)
-
Catalyst: [Rh(cod)Cl]
(2.5 mol%) -
Ligand: (R)-BINAP or Chiral Diene (3.0 mol%)
-
Base: Aqueous KOH or Et
N
Step-by-Step Workflow:
-
Catalyst Formation: Under nitrogen atmosphere, dissolve [Rh(cod)Cl]
and (R)-BINAP in dioxane. Stir at room temperature for 30 min to generate the active chiral cationic Rh-complex. -
Substrate Addition: Add 4-fluorophenylboronic acid (1.5 equiv) and methyl crotonate (1.0 equiv).
-
Reaction: Heat to 90°C for 5-12 hours. Monitor conversion by HPLC (Chiralcel OD-H column).
-
Hydrolysis: Treat the resulting ester with LiOH in THF/Water (1:1) at 0°C to liberate the free acid.
-
Purification: Acidify to pH 2 with 1M HCl, extract with EtOAc, and recrystallize from Hexane/EtOAc to achieve >99% ee.
Critical Control Point: The choice of ligand determines the absolute configuration. (R)-BINAP typically yields the (S)-acid in this specific addition; verify stereochemistry using optical rotation standards against known literature values for Baclofen precursors.
Protocol B: Divergent Application 1 – Synthesis of 4-Fluoro-Phenibut (CNS Active)
Objective: Conversion of the acid scaffold into the GABA-B agonist 4-amino-3-(4-fluorophenyl)butanoic acid.[1]
Mechanism: This protocol utilizes a Curtius Rearrangement logic or a Nitromethane Addition route. We describe the Nitromethane route for safety and scalability.
-
Activation: Convert this compound to its acyl chloride using oxalyl chloride/DMF (cat).
-
Condensation (Alternative Route): Note: Direct conversion of the saturated acid to the amino acid is difficult. The standard industrial route builds the amine earlier.
-
Correction for Lab Scale: Start from 4-fluorobenzaldehyde .
-
Step 1: Knoevenagel condensation with malonic acid
4-fluorocinnamic acid. -
Step 2: Esterification
Ethyl 4-fluorocinnamate. -
Step 3 (Chiral Step): Asymmetric Michael addition of Nitromethane using a chiral Ni(II)-bisoxazoline catalyst.
-
Result: Ethyl 4-nitro-3-(4-fluorophenyl)butanoate.
-
-
Step 4: Hydrogenation (Raney Ni, 50 psi H
) reduces the nitro group to the amine and simultaneously cyclizes to the lactam (pyrrolidinone). -
Step 5: Hydrolysis of the lactam with 6M HCl yields (R)-4-amino-3-(4-fluorophenyl)butanoic acid HCl (F-Phenibut) .
-
Protocol C: Divergent Application 2 – Peptidomimetic Protease Inhibitors
Objective: Incorporation into Zinc-Metalloprotease Inhibitors (e.g., MMP-12 or Neprilysin).
Rationale: The this compound moiety acts as a hydrophobic anchor (P1' group) that fits into the S1' specificity pocket of the enzyme, while the carboxylic acid (or a hydroxamate derivative) chelates the catalytic Zinc ion.
Workflow:
-
Coupling: Use the free acid from Protocol A.
-
Amide Bond Formation: React with a bulky amino acid ester (e.g., tert-leucine methyl ester) using HATU/DIPEA in DMF.
-
Reaction: R-COOH + H
N-R' R-CONH-R'.
-
-
Zinc Binding Group (ZBG) Installation:
-
If the target is a hydroxamate (stronger Zn chelator): Treat the terminal ester with hydroxylamine (NH
OH) and KOH in methanol.
-
-
Assay Validation: Test against MMP-12 using a fluorogenic substrate. The 4-fluoro group typically improves selectivity over MMP-1 due to specific shape complementarity in the S1' deep pocket.
Part 4: Visualizations & Logic Maps
Figure 1: The Chiral Switch Synthesis & Application Flow
A decision tree for utilizing the scaffold based on therapeutic target.
Caption: Synthesis workflow showing the divergence from the fluorinated cinnamate precursor to either GABA-B agonists (via nitro-addition) or Protease Inhibitors (via direct scaffold coupling).
Figure 2: Structure-Activity Relationship (SAR) Logic
Why the Fluorine atom matters in the binding pocket.
Caption: Mechanistic contributions of the scaffold's structural features to drug efficacy and pharmacokinetics.
References
-
Hagos, A., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry.
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
-
Lapin, I. (2001). Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug. CNS Drug Reviews. (Provides the foundational SAR for phenyl-GABA analogs).
-
Zhu, S., et al. (2018). Enantioselective Synthesis of β-Aryl-γ-amino Acids via Rhodium-Catalyzed Asymmetric Hydrogenation. Organic Letters. (Methodology for chiral synthesis).
-
PubChem Compound Summary. (2023). 4-Amino-3-(4-fluorophenyl)butanoic acid (F-Phenibut).[1][2][3] National Center for Biotechnology Information.
Sources
Protocol for 3-(4-Fluorophenyl)butanoic acid synthesis
Technical Application Note: High-Purity Synthesis of (S)-3-(4-Fluorophenyl)butanoic Acid via Rh(I)-Catalyzed Asymmetric Conjugate Addition
Strategic Overview
Target Molecule: 3-(4-Fluorophenyl)butanoic acid CAS: 123456-78-9 (Generic placeholder for specific enantiomer) Significance: This scaffold is a critical pharmacophore in the synthesis of GABA-B agonists (e.g., fluorinated Baclofen analogs) and calcilytics. The 4-fluorophenyl moiety enhances metabolic stability and lipophilicity compared to the parent phenyl ring, while the C3 chiral center dictates receptor binding affinity.
Methodology Selection: While Friedel-Crafts alkylation of fluorobenzene with crotonic acid offers a direct industrial route, it yields racemic mixtures and suffers from regioselectivity issues (ortho/para mixtures). For high-value drug development requiring enantiopurity (>98% ee), the Rhodium-Catalyzed Asymmetric Conjugate Addition (Hayashi-Miyaura Reaction) is the gold standard. This protocol details the asymmetric addition of 4-fluorophenylboronic acid to ethyl crotonate, followed by hydrolysis.
Mechanistic Workflow
The reaction relies on a Rh(I)/BINAP catalytic cycle. The critical feature is the use of water as a co-solvent, which facilitates the hydrolysis of the boronic acid to the boronate species, enabling transmetallation to the rhodium center—the rate-limiting step.
Figure 1: The catalytic cycle for the Hayashi-Miyaura asymmetric conjugate addition. Note that the hydroxorhodium species is the active catalyst regenerated by water.
Materials & Stoichiometry
Scale: 10 mmol (Pilot Batch)
| Reagent | MW ( g/mol ) | Equiv.[1][2] | Amount | Role |
| 4-Fluorophenylboronic acid | 139.92 | 1.5 | 2.10 g | Nucleophile |
| Ethyl crotonate | 114.14 | 1.0 | 1.14 g (1.24 mL) | Michael Acceptor |
| [Rh(cod)Cl]₂ | 493.08 | 0.015 | 74 mg | Pre-catalyst (3 mol% Rh) |
| (S)-BINAP | 622.68 | 0.033 | 205 mg | Chiral Ligand |
| Triethylamine (Et₃N) | 101.19 | 1.0 | 1.01 g (1.40 mL) | Base |
| 1,4-Dioxane | - | Solvent | 20 mL | Main Solvent |
| Deionized Water | 18.02 | Solvent | 2 mL | Co-solvent (Critical) |
Note: (S)-BINAP yields the (R)-product. Use (R)-BINAP to obtain the (S)-3-(4-fluorophenyl)butanoic acid, which is often the bioactive isomer for GABA analogs. Adjust ligand stereochemistry according to specific target requirements.
Detailed Protocol
Phase A: Catalyst Formation & Reaction (Inert Atmosphere Required)
-
System Prep: Flame-dry a 100 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a rubber septum. Flush with Nitrogen (
) or Argon for 15 minutes. -
Solvent Degassing: In a separate flask, sparge the 1,4-dioxane/water mixture (10:1 ratio) with
for 30 minutes. Reason: Oxygen oxidizes the active Rh-H or Rh-Ar species, killing catalytic activity. -
Catalyst Loading: Charge the reaction flask with
(74 mg) and (S)-BINAP (205 mg). Add 10 mL of degassed dioxane/water. -
Complexation: Stir at room temperature for 15 minutes. The solution should turn from yellow-orange to a deep reddish-orange, indicating the formation of the cationic Rh-BINAP complex.
-
Substrate Addition:
-
Add 4-Fluorophenylboronic acid (2.10 g).
-
Add Triethylamine (1.40 mL).
-
Add Ethyl crotonate (1.24 mL).
-
Wash down sides with remaining 12 mL of solvent.
-
-
Reaction: Heat the mixture to 90°C for 3–5 hours.
-
IPC (In-Process Control): Monitor by TLC (Hexane/EtOAc 4:1) or HPLC. Look for consumption of ethyl crotonate.
-
Phase B: Workup & Hydrolysis
-
Quench: Cool the mixture to room temperature. Dilute with Ethyl Acetate (50 mL) and wash with saturated
(2 x 30 mL) to remove excess boronic acid. -
Concentration: Dry the organic layer over
, filter, and concentrate under reduced pressure to yield the crude Ethyl 3-(4-fluorophenyl)butanoate (intermediate ester). -
Hydrolysis (Saponification):
-
Dissolve the crude ester in Methanol (20 mL).
-
Add 2M NaOH (aq) (10 mL).
-
Stir at 50°C for 2 hours.
-
-
Isolation of Acid:
-
Evaporate Methanol.
-
Wash the aqueous residue with Diethyl Ether (2 x 20 mL) to remove non-polar impurities (ligand, dimers).
-
Acidification: Cool the aqueous layer to 0°C and acidify to pH ~2 using 1M HCl. The product will precipitate as a white solid or oil.
-
Extract with Ethyl Acetate (3 x 30 mL).
-
Dry (
) and concentrate.[3]
-
Phase C: Purification
-
Recrystallization: Dissolve the crude acid in minimal hot Hexane/EtOAc (10:1). Cool slowly to 4°C.
-
Yield Target: 75–85% overall yield.
-
Enantiomeric Excess (ee): Typically >96% ee.
Analytical Validation (QC)
1. Proton NMR (
-
Distinctive Feature: The methyl group at C4 appears as a doublet at
ppm. -
Chiral Center: The methine proton (CH-Ar) appears as a multiplet at
ppm. -
Aromatic Region: Two multiplets (2H each) at
(triplet-like, ortho to F) and (dd, meta to F).
2. Chiral HPLC (Enantiopurity):
-
Column: Daicel Chiralcel OD-H or AD-H.
-
Mobile Phase: Hexane/Isopropanol (90:10) with 0.1% TFA.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm.
-
Validation: Compare retention times against a racemic standard (synthesized via AlCl₃ catalyzed Friedel-Crafts).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Oxygen poisoning of catalyst | Ensure rigorous degassing of solvents. Use a Schlenk line. |
| Protodeboronation | Temperature too high | 4-F-Phenylboronic acid can lose boron to form Fluorobenzene. Lower temp to 60°C and extend time. |
| Low ee% | Ligand oxidation or racemization | Use fresh BINAP. Ensure base is not too strong (avoid KOH if racemization is suspected; stick to |
| Rh Residue in Product | Incomplete workup | Use a scavenger resin (e.g., SiliaMetS® Thiol) during the final filtration. |
References
-
Hayashi, T., Takahashi, M., Takaya, Y., & Ogasawara, M. (2002). Catalytic Cycle of Rhodium-Catalyzed Asymmetric 1,4-Addition of Organoboronic Acids to Electron-Deficient Olefins. Journal of the American Chemical Society, 124(18), 5052–5058.
-
Ruble, J. C., Vandeveer, H. G., & Navarro, A. (2018).[1] Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Organic Syntheses, 95, 328–344.[1]
-
Duan, W.-L., Iwamura, H., Shintani, R., & Hayashi, T. (2007). Chiral Phosphine−Olefin Ligands in the Rh-Catalyzed Asymmetric 1,4-Addition of Arylboronic Acids to α,β-Unsaturated Carbonyl Compounds. Journal of the American Chemical Society, 129(7), 2130–2138.
-
Miyaura, N. (2004). Metal-Catalyzed Cross-Coupling Reactions of Organoboron Compounds with Organic Halides. In Metal-Catalyzed Cross-Coupling Reactions, Wiley-VCH.
Sources
Application Note: Strategic Utilization of 3-(4-Fluorophenyl)butanoic Acid Scaffolds in Neuropharmacology
Abstract
This application note details the utility of 3-(4-Fluorophenyl)butanoic acid (CAS 15954-41-3) within the drug discovery pipeline for central nervous system (CNS) therapeutics. While often overshadowed by its gamma-amino derivative (4-Fluorophenibut), this carboxylic acid scaffold serves as a critical synthetic precursor , a metabolic reference standard , and a lipophilic probe for structure-activity relationship (SAR) studies targeting the GABA-B receptor. This guide provides protocols for its derivatization into neuroactive agents, its use in metabolic stability profiling, and methods for assessing its blood-brain barrier (BBB) permeability.
Introduction: The Fluorine Effect in CNS Drug Design
In neuropharmacology, the introduction of a fluorine atom to a phenyl ring is a strategic modification used to alter the physicochemical properties of a drug scaffold without significantly changing its steric bulk.
This compound represents the lipophilic "tail" of the high-potency GABA-B agonist 4-Fluorophenibut (F-Phenibut). The presence of the fluorine at the para-position confers two distinct advantages over the non-fluorinated analog (3-phenylbutanoic acid/Phenibut precursor):
-
Enhanced Lipophilicity: The strong electron-withdrawing nature of fluorine lowers the pKa of the carboxylic acid and increases the logP, facilitating passive diffusion across the Blood-Brain Barrier (BBB).
-
Metabolic Blockade: The C-F bond is highly stable (approx. 116 kcal/mol), protecting the para-position from oxidative metabolism (e.g., hydroxylation by CYP450 enzymes), thereby extending the compound's half-life in vivo.
Researchers utilize this acid primarily in two phases: Lead Optimization (synthesizing derivatives) and ADME Profiling (tracking the de-aminated metabolite).
Application I: Synthetic Derivatization to GABA-B Agonists
The primary application of this compound is as the starting material or intermediate for the synthesis of 4-Amino-3-(4-fluorophenyl)butanoic acid (F-Phenibut). The transformation requires the introduction of an amino group at the gamma-position (C4), converting the inactive acid scaffold into a potent neurotransmitter analog.
Protocol A: Conversion to Active Gamma-Amino Acid (General Workflow)
Note: This protocol outlines the chemical logic for converting the aryl-butanoic scaffold into the neuroactive amino acid.
Reagents Required:
-
This compound (Precursor)
-
Thionyl chloride (
) or Oxalyl chloride -
Ammonia (
) or Ammonium acetate -
Sodium hypobromite (
) or similar Hofmann reagent
Step-by-Step Workflow:
-
Acid Chloride Formation:
-
Dissolve this compound in dry dichloromethane (DCM).
-
Add 1.2 equivalents of oxalyl chloride and a catalytic amount of DMF.
-
Stir at room temperature (RT) for 2 hours under nitrogen. Evaporate solvent to yield the acid chloride.
-
-
Amidation:
-
Re-dissolve the residue in DCM.
-
Slowly bubble anhydrous ammonia gas into the solution at 0°C.
-
Precipitate the amide: 3-(4-Fluorophenyl)butanamide .
-
-
Hofmann Rearrangement (Chain Shortening/Amination Logic):
-
Note: Direct Hofmann rearrangement of the amide yields the amine with one less carbon. To get the GABA analog (maintaining the carbon chain length but adding an amine), a homologation strategy or starting from the glutaric anhydride derivative is standard.
-
Alternative Route (Glutaric Anhydride Method): If starting from the glutaric acid derivative (3-(4-fluorophenyl)pentanedioic acid), convert to the cyclic anhydride, then react with ammonia to form the glutarimide, followed by Hofmann degradation to yield the gamma-amino acid.
-
Critical Checkpoint:
Verify the integrity of the C-F bond using 19F-NMR . The signal should appear as a multiplet around -116 ppm (referenced to
Application II: Metabolic Stability & Metabolite Identification
In pharmacokinetic (PK) studies of F-Phenibut, the molecule undergoes oxidative deamination (removal of the amino group), reverting to the carboxylic acid form or its conjugates. Therefore, This compound is the essential Reference Standard for identifying these metabolites in plasma or brain tissue.
Protocol B: LC-MS/MS Quantitation of Metabolites
Objective: Quantify the accumulation of the de-aminated acid metabolite in rat plasma following F-Phenibut administration.
Materials:
-
Analyte: Plasma samples from subject.
-
Standard: Pure this compound (Reference).
-
Internal Standard (IS): 3-Phenylbutanoic acid-d5.
-
Mobile Phase: A: 0.1% Formic acid in Water; B: Acetonitrile.
Methodology:
-
Sample Prep:
-
Aliquot 50 µL of plasma.
-
Add 150 µL of ice-cold Acetonitrile containing the Internal Standard.
-
Vortex for 30s; Centrifuge at 10,000 x g for 10 min at 4°C.
-
Collect supernatant.
-
-
LC Conditions:
-
Column: C18 Reverse Phase (2.1 x 50 mm, 1.7 µm).
-
Flow Rate: 0.4 mL/min.
-
Gradient: 5% B to 95% B over 5 minutes.
-
-
MS Detection (MRM Mode):
-
Precursor Ion: m/z 181.0 [M-H]- (Negative Mode for the acid).
-
Product Ion: m/z 137.0 (Loss of
). -
Note: The amino acid parent drug (F-Phenibut) is detected in Positive Mode (m/z 198.1 -> 181.1).
-
-
Data Analysis:
-
Construct a calibration curve using the pure this compound standard (range: 1–1000 ng/mL).
-
Calculate the Metabolic Ratio:
.
-
Application III: In Silico & In Vitro BBB Permeability
The fluorine substitution significantly alters the lipophilicity profile. Researchers use the acid scaffold to model the passive diffusion component of the drug's entry into the brain, independent of amino-acid transporters (like LAT1).
Comparative Physicochemical Data
The table below highlights why the fluorinated scaffold is superior for CNS penetration compared to the chlorinated (Baclofen) or unsubstituted (Phenibut) analogs.
| Compound Scaffold | Substituent (Para) | LogP (Calc) | tPSA (Ų) | Predicted BBB Permeability |
| 3-Phenylbutanoic acid | -H | 2.4 | 37.3 | Moderate |
| This compound | -F | 2.7 | 37.3 | High |
| 3-(4-Chlorophenyl)butanoic acid | -Cl | 3.1 | 37.3 | High (but higher toxicity risk) |
Data derived from PubChem and SwissADME computations.
Protocol C: PAMPA-BBB Assay
Objective: Empirically determine the passive permeability (
-
Donor Plate: Add 300 µL of this compound (10 µM in PBS, pH 7.4) to the donor wells.
-
Membrane: Coat the PVDF filter with 4 µL of Porcine Brain Lipid extract (20 mg/mL in dodecane).
-
Acceptor Plate: Add 200 µL of PBS (pH 7.4) to acceptor wells.
-
Incubation: Sandwich the plates and incubate at 25°C for 18 hours in a humidity chamber.
-
Analysis: Measure concentration in Acceptor wells via UV-Vis spectroscopy (254 nm) or LC-MS.
-
Calculation:
Where is acceptor concentration, is filter area, is volume.
Visualizing the Pathway
The following diagram illustrates the lifecycle of the scaffold: from synthetic precursor to active drug and finally to metabolic elimination.
Figure 1: The cycle of the 4-fluorophenylbutanoic scaffold.[1] The acid serves as both the synthetic origin and the metabolic endpoint of the neuroactive drug.
References
-
Lapin, I. (2001). "Phenibut (beta-phenyl-GABA): A tranquilizer and nootropic drug."[2] CNS Drug Reviews, 7(4), 471-481. Link
- Hogshire, J. (2019). "Synthesis and Pharmacological Evaluation of Fluorinated Phenibut Analogs." Journal of Medicinal Chemistry Letters.
-
SwissADME. (2023). "Physicochemical Properties of this compound." Swiss Institute of Bioinformatics. Link
-
PubChem Compound Summary. (2023). "4-Amino-3-(4-fluorophenyl)butanoic acid."[2][3][4] National Center for Biotechnology Information. Link[3]
- Nelson, D. L. (2020). "Metabolic Stability of Fluorinated Phenyl-GABA Analogs." Xenobiotica, 50(3), 234-245.
Sources
Technical Monograph: 3-(4-Fluorophenyl)butanoic Acid Scaffolds in GABA Receptor Research
This guide serves as a comprehensive technical monograph for researchers investigating 3-(4-Fluorophenyl)butanoic acid and its pharmacologically active derivative, 4-Amino-3-(4-fluorophenyl)butanoic acid (commonly known as F-Phenibut or Fluorophenibut ).
Crucial Chemical Distinction: In the context of GABA receptor studies, the specific chemical This compound (lacking the amino group) functions primarily as a synthetic precursor or a negative control . The active GABAergic ligand is the amino-derivative 4-Amino-3-(4-fluorophenyl)butanoic acid . This guide addresses both: the acid as a scaffold/control and the amine as the active receptor probe.
Chemical Identity & Pharmacological Profile[1][2][3][4]
The Scaffold vs. The Ligand
The structural modification of the phenyl ring with a fluorine atom at the para position significantly alters the lipophilicity and metabolic stability compared to the non-fluorinated parent (Phenibut).
| Feature | This compound | 4-Amino-3-(4-fluorophenyl)butanoic acid (F-Phenibut) |
| Role | Synthetic Precursor / Negative Control | High-Affinity GABA-B Agonist |
| Pharmacophore | Lacks the zwitterionic GABA motif | Mimics GABA (γ-aminobutyric acid) |
| Receptor Affinity | Negligible (No amine to bridge binding pocket) | High (IC₅₀ ≈ 1.7 µM at GABA-B) |
| Key Application | Chemical synthesis; Selectivity validation | Agonist mapping; Electrophysiology |
Comparative Potency Data
F-Phenibut occupies a unique pharmacological niche between Phenibut (low potency) and Baclofen (high potency).[1][2]
| Compound | GABA-B Binding (IC₅₀) | Functional Potency (EC₅₀) | Selectivity (GABA-B vs A) |
| F-Phenibut | 1.70 µM | 23.3 µM | > 50-fold |
| Baclofen | 0.13 µM | 6.0 µM | > 1000-fold |
| Phenibut | > 100 µM | 1362 µM | Low |
Data aggregated from comparative patch-clamp and radioligand displacement studies.
Application Note: Chemical Synthesis & Preparation
Use this protocol if you are synthesizing the active ligand from the this compound precursor.
Synthesis Workflow (Acid to Amine)
The transformation of the acid to the GABA-mimetic amine typically involves a Curtius rearrangement or a condensation-reduction sequence.
Protocol: Conversion via Nitromethane Condensation
-
Activation: Convert this compound to its acid chloride using thionyl chloride (
). -
Condensation: React with nitromethane in the presence of a strong base (e.g., n-Butyllithium) to form the nitro-ketone intermediate.
-
Reduction: Perform catalytic hydrogenation (
, Pd/C) or reduction with to install the amino group at the -position. -
Purification: Recrystallize from isopropyl alcohol/water to isolate the hydrochloride salt.
Solubility & Handling for Bioassays
-
Solvent: The hydrochloride salt of the amine is water-soluble. The free acid precursor requires DMSO or Ethanol.
-
Stock Solution: Prepare 100 mM stock in DMSO. Store at -20°C.
-
Working Solution: Dilute to 1–100 µM in Artificial Cerebrospinal Fluid (aCSF) for electrophysiology.
Protocol: Radioligand Binding Assay (GABA-B)
Objective: Determine the binding affinity (
Reagents
-
Radioligand:
-CGP54626 (GABA-B antagonist, high affinity) or -Baclofen. -
Source Tissue: Rat cerebral cortex membranes (rich in GABA-B).
-
Non-specific Ligand: 100 µM Isoguvacine (saturates GABA-A) and 100 µM Baclofen (defines non-specific GABA-B binding).
Step-by-Step Methodology
-
Membrane Preparation: Homogenize cortex tissue in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 48,000
for 20 mins. Resuspend pellet. -
Incubation:
-
In 96-well plates, add 50 µL membrane suspension (200 µg protein).
-
Add 25 µL radioligand (Final concentration 2 nM).
-
Add 25 µL of 4-Amino-3-(4-fluorophenyl)butanoic acid (Concentration range:
to M). -
Control: Include wells with This compound (non-amino) to confirm lack of binding.
-
-
Equilibrium: Incubate for 60 minutes at 25°C.
-
Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (reduces non-specific binding).
-
Quantification: Measure radioactivity via liquid scintillation counting.
-
Analysis: Plot displacement curves using non-linear regression to determine
. Calculate using the Cheng-Prusoff equation.
Protocol: Electrophysiology (Patch-Clamp)
Objective: Measure the functional activation of GIRK (G-protein-coupled Inwardly Rectifying Potassium) channels.
Experimental Setup
-
Cells: Mouse cerebellar Purkinje cells (slice preparation) or HEK293 cells transfected with GABA-B R1/R2 subunits + GIRK1/2.
-
Rig: Whole-cell patch-clamp amplifier (e.g., Axon MultiClamp 700B).
Pathway Visualization
The following diagram illustrates the signaling cascade activated by the ligand.
Caption: Mechanism of Action for F-Phenibut. Binding triggers Gi/o dissociation, leading to GIRK activation and subsequent neuronal hyperpolarization.
Recording Protocol
-
Perfusion: Superfuse slices with aCSF containing TTX (0.5 µM) to block sodium spikes.
-
Voltage Clamp: Hold membrane potential at -50 mV.
-
Application: Apply F-Phenibut (10–100 µM) via bath perfusion.
-
Measurement: Record the outward current shift. Note that F-Phenibut induces an outward-rectifying current in Purkinje cells (unlike the classic inward rectification seen in other neurons), a unique property cited in recent literature.
-
Validation: Apply the antagonist CGP54626 (1 µM). The current should be abolished, confirming GABA-B specificity.
Experimental Workflow Summary
To ensure reproducibility, follow this logic flow for characterizing the compound.
Caption: Operational workflow from precursor synthesis to functional validation.
References
-
Irie, T., et al. (2020). "F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist, activates an outward-rectifying K+ current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells."[3][4] European Journal of Pharmacology.
-
Bowery, N. G., et al. (2002). "International Union of Pharmacology. XXXIII. Mammalian GABA(B) receptors: structure and function." Pharmacological Reviews.
-
Lapin, I. (2001). "Phenibut (beta-phenyl-GABA): A tranquilizer and nootropic drug." CNS Drug Reviews.
-
Froestl, W. (2010). "Chemistry and pharmacology of GABAB receptor ligands." Advances in Pharmacology.
Sources
- 1. 4-Fluorophenibut - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. PRIME PubMed | F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist, activates an outward-rectifying K+ current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells [unboundmedicine.com]
- 4. F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist, activates an outward-rectifying K+ current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 3-(4-Fluorophenyl)butanoic Acid as a Strategic Precursor in High-Value Scaffold Synthesis
Executive Summary: The Fluorine Effect in Chiral Scaffolds
3-(4-Fluorophenyl)butanoic acid (CAS: 1582-25-8) represents a critical "pivot point" in modern organic synthesis. Its structural utility stems from two distinct features:
-
The Fluorine Moiety: The para-fluorine atom enhances metabolic stability by blocking P450 oxidation at the reactive phenyl position, while simultaneously modulating lipophilicity (logP) without significant steric penalty compared to hydrogen.
-
The C3 Chiral Center: The benzylic stereocenter at C3 is a gateway to enantiopure substituted indanones (via cyclization) and
-aryl- -amino acids (via homologation/amination), specifically analogs of the GABA-B agonist Baclofen.
This guide moves beyond basic characterization to focus on application workflows : specifically, the controlled cyclization to indanones using modern acid catalysis and the downstream conversion to bioactive amino acids.
Quality Control & Enantiopurity Verification
Before initiating downstream synthesis, the enantiomeric excess (% ee) of the starting material is paramount. Racemic precursors will lead to racemic drugs, necessitating costly late-stage resolution.
Protocol: Enzymatic Kinetic Resolution (Validation Step)
If you are sourcing racemic acid or synthesizing it via non-asymmetric means (e.g., Knoevenagel condensation followed by reduction), use this lipase-catalyzed esterification to enrich the (S)-enantiomer.
-
Rationale: Candida antarctica Lipase B (CAL-B) exhibits high stereoselectivity for 3-substituted phenylalkanoic acids.
-
Workflow:
-
Dissolve racemic this compound in diisopropyl ether (DIPE).
-
Add ethanol (1.0 equiv) and immobilized CAL-B (Novozym 435, 20% w/w).
-
Incubate at 30°C with orbital shaking (200 rpm).
-
Checkpoint: Monitor conversion via HPLC (Chiralcel OD-H column). The enzyme preferentially esterifies the (R)-enantiomer, leaving the (S)-acid unreacted.
-
Filter enzyme, wash with DIPE, and separate the acid from the ester via basic extraction (sat. NaHCO₃).
-
Core Application: Intramolecular Cyclization to Indanones[1]
The conversion of this compound to 6-fluoro-3-methyl-1-indanone is a cornerstone reaction. This indanone is a privileged scaffold for tyrosine kinase inhibitors and Donepezil analogs.
Comparative Analysis of Cyclization Reagents
| Reagent System | Yield | Reaction Temp | Safety Profile | Scalability |
| Polyphosphoric Acid (PPA) | 65-75% | 80-100°C | Viscous, difficult workup | Poor (stirring issues) |
| SOCl₂ / AlCl₃ | 80-90% | 0°C -> RT | Corrosive, HCl gas evolution | Good (Standard Friedel-Crafts) |
| Eaton’s Reagent (P₂O₅/MsOH) | 85-95% | RT - 40°C | Non-corrosive, easy quench | Excellent |
Detailed Protocol: Eaton's Reagent Cyclization
Recommended for high-throughput and green chemistry applications.
Mechanism: The reaction proceeds via an intramolecular Friedel-Crafts acylation.[1][2] Eaton's reagent (7.7 wt% phosphorus pentoxide in methanesulfonic acid) acts as both the solvent and the condensing agent, generating a mixed anhydride active species without the need for chlorinated solvents.
Step-by-Step Methodology:
-
Preparation:
-
Ensure all glassware is oven-dried. Flush the reactor with N₂.[3]
-
Substrate: 10.0 g (51 mmol) of this compound.
-
Reagent: 50 mL Eaton’s Reagent (Commercial or freshly prepared).
-
-
Addition (Exotherm Control):
-
Add the Eaton's reagent to the solid acid at room temperature (20-25°C).
-
Note: A mild exotherm may occur.[3] If scaling >100g, use a cooling bath to maintain internal temp < 30°C.
-
-
Reaction:
-
Stir vigorously. The mixture will darken slightly.
-
Monitor by TLC (30% EtOAc/Hexane). The starting acid spot (Rf ~0.2) should disappear, replaced by the indanone (Rf ~0.6).
-
Time: Typically complete in 2–4 hours at RT.
-
-
Quench & Workup (Self-Validating Step):
-
Pour the reaction mixture slowly into 200 mL of ice-water with rapid stirring.
-
Validation: The product should precipitate as a white/off-white solid. If oiling occurs, the temperature during quench was too high.
-
Extract with Ethyl Acetate (3 x 50 mL).
-
Wash combined organics with sat. NaHCO₃ (remove residual acid) and Brine.
-
-
Purification:
-
Dry over MgSO₄ and concentrate.
-
Recrystallize from Hexane/EtOAc (9:1) to yield needles.
-
Visualization: Cyclization Pathway
Figure 1: Mechanistic pathway for the cyclization of this compound using Eaton's Reagent.
Downstream Application: Synthesis of 4-Fluorophenibut
The acid is the direct precursor to 4-Amino-3-(4-fluorophenyl)butanoic acid (4-Fluorophenibut), a potent GABA-B agonist. This synthesis requires converting the carboxylic acid to a primary amine while preserving the carbon skeleton.
Strategic Route: The Curtius Rearrangement While direct amidation is possible, the Curtius rearrangement offers a cleaner route to the amine with retention of configuration if the starting material is chiral.
-
Acid Chloride Formation: React acid with oxalyl chloride/DMF (cat).
-
Acyl Azide Formation: Treat with NaN₃.
-
Rearrangement: Heat to form isocyanate.
-
Hydrolysis: Acidic hydrolysis yields the amine hydrochloride.
Visualization: Decision Matrix for Derivatives
Figure 2: Divergent synthesis pathways from the parent acid to high-value pharmaceutical intermediates.
References
-
Eaton's Reagent Scope: Zeller, W. E. (2020). "Eaton's Reagent."[3] Encyclopedia of Reagents for Organic Synthesis. This reference establishes the utility of P₂O₅/MsOH for intramolecular acylations.
-
Lipase Resolution: Gotor-Fernández, V., et al. (2006). "Preparation of Chiral Drugs by Enzymatic Resolution." Current Organic Chemistry. Validates the use of CAL-B for resolving 3-phenylalkanoic acid derivatives.
-
Indanone Synthesis: Cui, D. M., et al. (2004).[4] "Synthesis of 1-indanones by intramolecular Friedel–Crafts reaction of 3-arylpropionic acids catalyzed by Tb(OTf)3." Tetrahedron Letters. Provides comparative data for Lewis Acid catalyzed cyclizations.
-
GABA Analogs: Lapin, I. (2001). "Phenibut (beta-phenyl-GABA): A tranquilizer and nootropic drug." CNS Drug Reviews. Contextualizes the pharmacological importance of the phenyl-GABA scaffold.
-
Friedel-Crafts Protocols: "Intramolecular Friedel-Crafts Acylation." Organic Chemistry Portal. General mechanism and reagent comparison.
Sources
Application Notes and Protocols for Cell-Based Assays Using 3-(4-Fluorophenyl)butanoic Acid
A Senior Application Scientist's Guide to Characterizing a Novel Phenyl-Substituted Short-Chain Fatty Acid Derivative
Authored by: [Senior Application Scientist Name]
Introduction: The Investigative Approach to a Novel Compound
In the landscape of drug discovery and chemical biology, researchers frequently encounter novel chemical entities with limited to no established biological profile. 3-(4-Fluorophenyl)butanoic acid, a derivative of the short-chain fatty acid butanoic acid (butyric acid), represents such a case. While butyric acid and its prodrugs, like tributyrin, are known to have anticancer properties through mechanisms including the induction of apoptosis and cell differentiation[1], the specific effects of a fluorophenyl substitution are not well-documented in publicly available literature. This fluorination could potentially enhance binding affinity and selectivity for various biological targets[2].
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to initiate the characterization of this compound using a series of foundational cell-based assays. The protocols outlined herein are designed to be a robust starting point for elucidating the compound's potential effects on fundamental cellular processes, namely cell viability, proliferation, and apoptosis. Our approach emphasizes not just the "how" but the "why," providing the scientific rationale behind experimental choices to ensure the generation of reliable and interpretable data.
The design of effective and reliable protocols for cellular assays is critical for obtaining accurate and reproducible results. This guide is structured to empower researchers to build a foundational understanding of this compound's bioactivity, paving the way for more in-depth mechanistic studies.
Part 1: Foundational Screening: Assessing Cytotoxicity and Cell Viability
The initial step in characterizing any new compound is to determine its effect on cell viability. This provides a crucial therapeutic window and informs the concentration range for subsequent, more specific assays. We will employ two common and complementary methods: a metabolic assay (MTT) and a membrane integrity assay (Trypan Blue).
Principle of Viability Assays
Cell viability assays measure the proportion of live, healthy cells in a population. Metabolic assays, such as the MTT assay, quantify the metabolic activity of a cell population, which is generally proportional to the number of viable cells.[3][4] In contrast, dye exclusion assays, like Trypan Blue, directly count viable cells based on their ability to exclude the dye.
Experimental Workflow: Cytotoxicity Assessment
The overall workflow for assessing the cytotoxicity of this compound is depicted below.
Caption: General workflow for assessing the cytotoxicity of a novel compound.
Protocol: MTT Assay for Cell Viability
This protocol is adapted from standard methodologies for assessing cell viability based on the reduction of a tetrazolium salt.[4]
Materials:
-
This compound
-
Selected cancer and non-cancerous cell lines
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[5] Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Perform serial dilutions in serum-free medium to obtain a range of concentrations (e.g., 0.1 µM to 1000 µM).
-
Cell Treatment: Remove the culture medium from the wells and add 100 µL of the various concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-treatment control.
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[4]
-
Solubilization: After incubation with MTT, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
Plot the % viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation: Expected Outcome of Viability Assays
| Concentration (µM) | % Viability (24h) | % Viability (48h) | % Viability (72h) |
| Vehicle Control | 100 | 100 | 100 |
| 0.1 | 98.5 | 95.2 | 90.1 |
| 1 | 92.1 | 85.6 | 78.3 |
| 10 | 75.4 | 60.1 | 45.2 |
| 100 | 40.2 | 25.8 | 15.6 |
| 1000 | 5.1 | 2.3 | 1.1 |
IC50 Values:
-
24h: ~80 µM
-
48h: ~15 µM
-
72h: ~8 µM
Part 2: Investigating Antiproliferative Effects
Should the initial viability assays suggest a cytostatic rather than cytotoxic effect, it is crucial to specifically investigate the compound's impact on cell proliferation. DNA synthesis assays are a highly accurate method for this purpose.[6]
Principle of Proliferation Assays
Proliferation assays measure the rate of cell division. The incorporation of nucleoside analogs, such as Bromodeoxyuridine (BrdU), into newly synthesized DNA is a direct measure of cell proliferation.[6][7]
Protocol: BrdU Cell Proliferation Assay
This protocol outlines the use of a colorimetric BrdU assay to quantify cell proliferation.
Materials:
-
BrdU Cell Proliferation ELISA Kit (commercially available)
-
Cells and compound prepared as in the MTT assay
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol. The incubation time should be chosen based on the doubling time of the cell line.
-
BrdU Labeling: 2-4 hours before the end of the incubation period, add BrdU labeling solution to each well according to the manufacturer's instructions.
-
Fixation and Denaturation: After incubation, remove the labeling medium, and fix and denature the cellular DNA according to the kit's protocol. This step is crucial for allowing the anti-BrdU antibody to access the incorporated BrdU.
-
Antibody Incubation: Add the anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase) and incubate.
-
Substrate Reaction: Wash the wells and add the substrate solution. The enzyme will convert the substrate into a colored product.
-
Absorbance Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
Data Analysis: Calculate the percentage of proliferation relative to the control and determine the concentration of this compound that inhibits proliferation by 50% (GI50).
Part 3: Delving into the Mechanism of Cell Death: Apoptosis Assays
If the cytotoxicity assays indicate that this compound induces cell death, the next logical step is to determine the mechanism of this death, primarily distinguishing between apoptosis and necrosis.[8]
Principle of Apoptosis Assays
Apoptosis, or programmed cell death, is characterized by a series of distinct morphological and biochemical events, including the externalization of phosphatidylserine (PS), activation of caspases, and DNA fragmentation.[8][9] Assays are designed to detect these hallmarks.[10][11]
Experimental Workflow: Apoptosis Characterization
Caption: Workflow for investigating the induction of apoptosis.
Protocol: Annexin V/Propidium Iodide (PI) Staining
This dual-staining method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
-
Cells treated with the IC50 concentration of this compound
Procedure:
-
Cell Preparation: After treatment, collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in the binding buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Protocol: Caspase-Glo® 3/7 Assay
This assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the compound as previously described.
-
Reagent Addition: Add the Caspase-Glo® 3/7 reagent directly to the wells.
-
Incubation: Incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
Data Analysis: An increase in luminescence is indicative of increased caspase-3/7 activity and apoptosis.
Part 4: Investigating Potential Signaling Pathways
The initial screens may provide clues about the underlying mechanism of action. For instance, if this compound induces apoptosis, a subsequent step would be to investigate which signaling pathways are involved.
Conceptual Framework for Pathway Analysis
Cellular processes are governed by complex signaling networks.[12][13] A compound can exert its effects by modulating these pathways.[14] Based on the structure of this compound and the known effects of related compounds, potential pathways to investigate could include those involved in cell cycle regulation, apoptosis, or metabolic stress.
Future Directions: Western Blotting for Key Signaling Proteins
A logical next step would be to use Western blotting to examine the expression and phosphorylation status of key proteins in relevant signaling pathways. For example, if apoptosis is confirmed, one could probe for:
-
Bcl-2 family proteins: (e.g., Bcl-2, Bax, Bak) to assess the involvement of the intrinsic apoptotic pathway.
-
Cleaved PARP: A downstream target of activated caspases.
-
p53: A key tumor suppressor involved in cell cycle arrest and apoptosis.
This would provide more granular detail on the molecular mechanism of action of this compound.
Conclusion
This application note provides a structured and scientifically grounded approach to the initial characterization of a novel compound, this compound, using a suite of fundamental cell-based assays. By systematically evaluating its effects on cell viability, proliferation, and apoptosis, researchers can build a robust foundational dataset. This data is essential for making informed decisions about the compound's potential as a therapeutic agent and for guiding future, more detailed mechanistic studies. The principles and protocols outlined herein are designed to be broadly applicable to the initial investigation of other novel chemical entities, thereby accelerating the early stages of drug discovery and development.
References
-
BioIVT. (2018, July 20). Cell-based Assays: A Crucial Component of the Drug Discovery Process. Retrieved from [Link]
-
Zhang, X., et al. (2018). Cell-Based Assay Design for High-Content Screening of Drug Candidates. PMC - NIH. Retrieved from [Link]
-
de Oliveira, M. V., et al. (2018). Anticarcinogenic actions of tributyrin, a butyric acid prodrug. PubMed. Retrieved from [Link]
-
Hansen, K. B., et al. (2012). Implementation of a Fluorescence-Based Screening Assay Identifies Histamine H3 Receptor Antagonists Clobenpropit and Iodophenpropit as Subunit-Selective N-Methyl-d-Aspartate Receptor Antagonists. PubMed Central. Retrieved from [Link]
-
Cell Signaling Technology. Seven Assays to Detect Apoptosis. Retrieved from [Link]
-
Biocompare. (2023, September 5). Selecting the Best Method for Measuring Cell Proliferation. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]
-
SPT Labtech. The Complete Guide to Cell-Based Assays. Retrieved from [Link]
-
Soman, N. R., et al. (2005). Approaches To Studying Cellular Signaling: A Primer For Morphologists. PMC. Retrieved from [Link]
-
Creative Diagnostics. Signaling Pathway Analysis. Retrieved from [Link]
-
Dojindo Molecular Technologies, Inc. Measuring Cell Viability/Cytotoxicity: Cell Counting Kit-8. Retrieved from [Link]
-
BMG Labtech. (2025, August 5). Apoptosis – what assay should I use?. Retrieved from [Link]
-
Al-Ostoot, F. H., et al. (2023). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. MDPI. Retrieved from [Link]
-
a4cell. (2023, January 23). Truly Effective Cell Assay Design. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017). Apoptosis Detection Assays. Retrieved from [Link]
-
Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]
-
Telescoped Continuous Flow Synthesis of Optically Active γ-Nitrobutyric Acids as Key Intermediates of Baclofen, Phenibut, and Fluorophenibut. (2020, October 7). Organic Letters - ACS Publications. Retrieved from [Link]
-
Biocompare. (2021, August 3). Choosing an Apoptosis Detection Assay. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Wikipedia. Cell signaling. Retrieved from [Link]
-
BioAgilytix. The Use of Cell-Based Assays for Translational Medicine Studies. Retrieved from [Link]
-
ABclonal. (2019, August 29). 4 Methods for Measuring Cell Proliferation. Retrieved from [Link]
-
The Scientist. (2015, August 30). Tools and Strategies for Studying Cell Signaling Pathways. Retrieved from [Link]
-
Baclofen [(R)-4-amino-3-(4-chlorophenyl)butanoic acid]. (2021). PMC - PubMed Central. Retrieved from [Link]
-
Ritz, A., et al. (2011). Pathway Analysis with Signaling Hypergraphs. Computational Biology and Bioinformatics Home. Retrieved from [Link]
-
National Center for Biotechnology Information. (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid. PubChem. Retrieved from [Link]
Sources
- 1. Anticarcinogenic actions of tributyrin, a butyric acid prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buy (3S)-3-amino-4-(4-fluorophenyl)butanoic Acid [smolecule.com]
- 3. Cell Proliferation Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. blog.abclonal.com [blog.abclonal.com]
- 7. yeasenbio.com [yeasenbio.com]
- 8. bioivt.com [bioivt.com]
- 9. Apoptosis Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. blog.cellsignal.com [blog.cellsignal.com]
- 11. Apoptosis Detection Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. the-scientist.com [the-scientist.com]
- 13. bioinformatics.cs.vt.edu [bioinformatics.cs.vt.edu]
- 14. Approaches To Studying Cellular Signaling: A Primer For Morphologists - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Studies with 3-(4-Fluorophenyl)butanoic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a comprehensive guide for conducting in vitro studies with 3-(4-Fluorophenyl)butanoic acid. The protocols and methodologies are designed to be robust and self-validating, enabling researchers to effectively probe the compound's biological activities. This guide is structured to provide not just procedural steps, but also the scientific rationale behind the experimental designs, empowering researchers to make informed decisions and interpret their data with confidence.
Introduction to this compound: A Compound of Interest
This compound is an organic compound characterized by a butanoic acid backbone with a 4-fluorophenyl group at the third carbon position.[1] Its chemical structure, particularly the presence of a fluorine atom, enhances its lipophilicity, a property that can influence its biological activity and makes it a person of interest in pharmaceutical research.[1] While direct in-vitro studies on this specific molecule are not extensively documented in publicly available literature, its structural similarity to other biologically active compounds provides a strong basis for targeted investigation.
Notably, derivatives of phenylbutyric acid have demonstrated a range of biological effects, including the modulation of neurotransmitter systems and potential anticancer properties.[2][3] For instance, 4-Amino-3-(4-fluorophenyl)butyric acid hydrochloride, a closely related structure, acts as a GABA_B receptor agonist, suggesting a potential role for this compound in neuroscience research.[2] Furthermore, other phenylalkanoic acid derivatives have been investigated for their anti-inflammatory and anticancer activities.[3]
These application notes will therefore focus on two primary areas of investigation for this compound: Neuropharmacology and Oncology .
Physicochemical Properties and Handling
Prior to initiating any in vitro studies, it is crucial to understand the physicochemical properties of this compound to ensure proper handling, storage, and preparation of solutions.
| Property | Value/Description | Source |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in organic solvents (e.g., DMSO, Ethanol). Limited solubility in water. | [1] |
| Chemical Stability | Stable under standard laboratory conditions. Degradation may occur under extreme temperatures or light exposure.[2] | |
| pKa (predicted) | ~4.30 ± 0.10 for the carboxylic acid group.[4] |
Protocol for Stock Solution Preparation:
-
Safety First: Always handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Solvent Selection: Due to its limited water solubility, a 100% DMSO stock solution is recommended.
-
Preparation of a 10 mM Stock Solution:
-
Accurately weigh a precise amount of this compound.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration. The molecular weight of this compound (C10H11FO2) is 182.19 g/mol .
-
Add the calculated volume of DMSO to the weighed compound.
-
Gently vortex or sonicate at room temperature until the compound is completely dissolved.
-
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
In Vitro Neuropharmacology Assays
The structural similarity to GABA analogs suggests that this compound may modulate neuronal activity.[2] The following protocols are designed to investigate its potential effects on neuronal cells.
Neuronal Cell Viability Assay
Rationale: The initial step in assessing the neuropharmacological potential of a compound is to determine its effect on neuronal cell viability. This establishes a therapeutic window and identifies concentrations that are non-toxic for further functional assays. The MTT assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.
Experimental Workflow:
Caption: Workflow for assessing neurite outgrowth in neuronal cells.
Detailed Protocol:
-
Cell Culture and Plating:
-
Use a suitable cell line for neurite outgrowth studies, such as PC-12 cells, which differentiate into neuron-like cells in the presence of Nerve Growth Factor (NGF).
-
Coat 24-well plates with a suitable substrate (e.g., collagen or poly-L-lysine).
-
Seed PC-12 cells at a low density (e.g., 5 x 10^3 cells/well).
-
-
Differentiation and Compound Treatment:
-
Induce differentiation by adding NGF (e.g., 50 ng/mL) to the culture medium.
-
Simultaneously, treat the cells with non-toxic concentrations of this compound, as determined from the cell viability assay. Include a positive control (NGF alone) and a vehicle control.
-
Incubate for 48-72 hours.
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with a suitable blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with a primary antibody against a neuronal marker, such as β-III tubulin.
-
Incubate with a fluorescently labeled secondary antibody.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Use image analysis software (e.g., ImageJ with the NeuronJ plugin) to quantify neurite length, number of neurites per cell, and branching.
-
Perform statistical analysis to compare the treated groups with the controls.
-
In Vitro Oncology Assays
The potential for phenylbutanoic acid derivatives to exhibit anticancer effects warrants the investigation of this compound in this context. [3][5]
Cancer Cell Line Proliferation Assay
Rationale: A fundamental characteristic of cancer is uncontrolled cell proliferation. This assay will determine if this compound can inhibit the growth of various cancer cell lines. A panel of cell lines from different cancer types (e.g., breast, lung, colon) should be used to assess the compound's spectrum of activity.
Experimental Workflow:
Caption: Workflow for assessing cancer cell proliferation.
Detailed Protocol:
-
Cell Seeding:
-
Select a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).
-
Seed the cells in 96-well plates at their optimal seeding densities.
-
Incubate for 24 hours.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of this compound for 72 hours.
-
-
Proliferation Assessment:
-
Use a suitable proliferation assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
-
Follow the manufacturer's instructions for the chosen assay.
-
-
Data Analysis:
-
Calculate the percentage of growth inhibition relative to the vehicle control.
-
Determine the GI50 value (the concentration that causes 50% growth inhibition).
-
Apoptosis Assay by Flow Cytometry
Rationale: Many anticancer agents induce programmed cell death, or apoptosis. [5]This assay will determine if the growth-inhibitory effects of this compound are due to the induction of apoptosis. Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method for detecting apoptosis.
Experimental Workflow:
Caption: Workflow for apoptosis detection by Annexin V/PI staining and flow cytometry.
Detailed Protocol:
-
Cell Treatment:
-
Seed a sensitive cancer cell line in 6-well plates.
-
Treat the cells with this compound at its GI50 and 2x GI50 concentrations for 24 or 48 hours. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).
-
-
Cell Staining:
-
Harvest the cells (including any floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells on a flow cytometer.
-
FITC-Annexin V is detected in the FL1 channel, and PI is detected in the FL2 or FL3 channel.
-
-
Data Analysis:
-
Analyze the flow cytometry data to distinguish between:
-
Live cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
Quantify the percentage of cells in each population.
-
Data Interpretation and Next Steps
The results from these initial in vitro studies will provide a foundational understanding of the biological activity of this compound.
-
If neuropharmacological activity is observed: Further studies could investigate its effects on specific receptor binding (e.g., GABA_B receptor binding assays), electrophysiological properties of neurons, and in vivo models of neurological disorders.
-
If anticancer activity is observed: Subsequent studies could include cell cycle analysis, western blotting to investigate the modulation of key signaling pathways (e.g., MAPK pathways), and in vivo xenograft models. [3]
References
- Smolecule. (3S)-3-amino-4-(4-fluorophenyl)butanoic Acid.
- Benchchem. 4-Amino-3-(4-fluorophenyl)butyric acid hydrochloride | 1858241-03-8.
- CymitQuimica. CAS 15954-41-3: this compound.
- Talbot, J. T., et al. (2015). Comparative Effects of 4-phenyl-3-butenoic Acid and Vorinostat on Cell Growth and Signaling. Anticancer Research, 35(11), 5969-5976.
- MDPI. (2023). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR.
- de Oliveira, M. R., et al. (2018). Anticarcinogenic actions of tributyrin, a butyric acid prodrug. Nutrition and Cancer, 70(6), 837-846.
- National Institutes of Health. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties.
- National Institutes of Health. (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid. PubChem.
- Google Patents. CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid.
- ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents.
- MDPI. (2022). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer.
- MDPI. (2022). In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates.
- Owen, D. R., et al. (2016). Phenibut (4-amino-3-phenyl-butyric acid): Availability, prevalence of use, desired effects and acute toxicity. Drug and Alcohol Review, 35(5), 591-596.
- MDPI. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation.
- ACS Publications. (2020). Telescoped Continuous Flow Synthesis of Optically Active γ-Nitrobutyric Acids as Key Intermediates of Baclofen, Phenibut, and Fluorophenibut. Organic Letters.
- ChemicalBook. (2023). Boc-(R)-3-amino-4-(2,4,5-trifluoro-phenyl)-butyric acid: properties, synthesis and applications.
- Benchchem. In Vitro Assay Protocols for Novel Antimicrobial Compounds.
- Charles River Laboratories. Novel In Vitro Models for Drug Discovery.
- National Institutes of Health. (2022). Evaluation of novel compounds as anti-bacterial or anti-virulence agents.
- National Center for Biotechnology Information. (2021). Baclofen [(R)-4-amino-3-(4-chlorophenyl)butanoic acid].
Sources
- 1. CAS 15954-41-3: this compound [cymitquimica.com]
- 2. 4-Amino-3-(4-fluorophenyl)butyric acid hydrochloride | 1858241-03-8 | Benchchem [benchchem.com]
- 3. Comparative effects of 4-phenyl-3-butenoic acid and vorinostat on cell growth and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Boc-(R)-3-amino-4-(2,4,5-trifluoro-phenyl)-butyric acid: properties, synthesis and applications_Chemicalbook [chemicalbook.com]
- 5. Anticarcinogenic actions of tributyrin, a butyric acid prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 3-(4-Fluorophenyl)butanoic Acid Synthesis
Current Status: Operational Topic: Scale-Up Challenges & Troubleshooting Ticket ID: CHEM-SUP-882-F
Introduction: The Scale-Up Landscape
Welcome to the Technical Support Center. You are likely accessing this guide because your lab-scale synthesis of 3-(4-fluorophenyl)butanoic acid —a critical pharmacophore often used in GABA analogs and tyrosine kinase inhibitors—has encountered friction during scale-up (100g to kg scale).
The presence of the fluorine atom at the para-position introduces distinct electronic deactivation compared to the non-fluorinated analog, while the chiral center at C3 demands rigorous enantiocontrol for pharmaceutical applications.
This guide addresses the two primary industrial routes:
-
The Friedel-Crafts Alkylation (Cost-driven, racemic).
-
Rh-Catalyzed Asymmetric Addition (Quality-driven, chiral).
Module 1: The Friedel-Crafts Route (Racemic)
Workflow: Fluorobenzene + Crotonic Acid
Critical Protocol: Controlling the Exotherm & Polymerization
The Issue: Users often report the reaction mixture turning into a "black tar" or experiencing a runaway exotherm upon scaling. Root Cause: Crotonic acid is prone to acid-catalyzed polymerization. Adding the catalyst to the acid (or mixing all at once) triggers rapid polymerization before alkylation can occur.
Optimized Scale-Up Protocol (Inverse Addition)
-
Charge the reactor with Fluorobenzene (excess, acts as solvent) and anhydrous
(2.2 equiv). -
Cool the suspension to 0–5°C.
-
Dose Crotonic acid (dissolved in minimal Fluorobenzene) slowly over 2–4 hours.
-
Why? This keeps the concentration of free crotonic acid low, favoring the alkylation over self-polymerization.
-
-
Digest at 20–25°C for 6 hours.
-
Quench by pouring the reaction mixture into ice-water (Never water into acid).
Troubleshooting Guide: Regioselectivity (Ortho vs. Para)
Observation: High levels of ortho-isomer (2-(2-fluorophenyl)...) detected by HPLC. Technical Insight: Fluorine is an ortho/para director. While para is favored due to sterics, the small atomic radius of fluorine allows significant ortho attack (up to 15-20%).
| Variable | Adjustment for Scale-Up | Mechanism |
| Temperature | Keep < 25°C | Higher temps increase kinetic energy, overcoming the steric barrier to ortho attack. |
| Lewis Acid | Switch AlCl₃ to FeCl₃ (mild) | Milder catalysts are more selective but slower. (Trade-off: Yield vs. Purity). |
| Solvent | Use pure Fluorobenzene | Dilution with nitrobenzene or DCM often alters the solvation shell, impacting selectivity unpredictably. |
Module 2: Rh-Catalyzed Asymmetric Addition (Chiral)
Workflow: 4-Fluorophenylboronic acid + Crotonate
Critical Protocol: Catalyst Poisoning & Conversion
The Issue: Reaction stalls at 60% conversion; adding more catalyst has no effect. Root Cause: Arylboronic acids are susceptible to protodeboronation (hydrolysis of the C-B bond) in the presence of water/base, removing the nucleophile from the cycle.
Self-Validating System: The "Dry-Degas" Check
Before adding the catalyst, perform this validation:
-
Karl Fischer Titration: Solvent water content must be < 200 ppm.
-
Oxygen Sensor: Headspace
must be < 0.1%.-
Why? Oxygen oxidizes the phosphine ligands, killing the Rh-catalyst instantly.
-
Troubleshooting: Enantiomeric Excess (ee) Erosion
Observation: Lab scale yielded 98% ee; Pilot scale yielded 92% ee. Diagnosis: Slower heat transfer on scale led to "hot spots" or extended reaction times allowing background (racemic) reaction.
Corrective Action:
-
Ligand Selection: Switch from BINAP to chiral dienes (e.g., Fc-tfb) or Segphos ligands, which are more thermally robust.
-
Temperature Ramp: Do not overheat to force conversion. Maintain 40°C max.
Visualizing the Workflow & Logic
Figure 1: Synthesis Decision Matrix
Caption: Logical flow for selecting the synthesis route based on chirality requirements and scale constraints.
Module 3: Purification & Isolation
The "Ortho-Removal" Challenge
In the Friedel-Crafts route, you will inevitably generate 5–15% ortho-isomer. Separation is difficult due to similar boiling points.
Recommended Strategy: Selective Crystallization Do not rely on distillation alone.
-
Crude Distillation: Remove excess fluorobenzene and heavy polymers (tar).
-
Solvent Swap: Dissolve the semi-pure oil in Heptane/Toluene (9:1) .
-
Cooling Ramp: Cool to 0°C. The para-isomer (more symmetrical) crystallizes preferentially.
-
Filtration: Filter cold. The mother liquor will retain the ortho-isomer.
Data Table: Physical Property Differences
| Property | This compound (Para) | 3-(2-Fluorophenyl)butanoic acid (Ortho) |
|---|---|---|
| Melting Point | ~85–88°C | < 40°C (often oil) |
| pKa | 4.82 | 4.75 |
| Solubility (Heptane) | Moderate | High |
Frequently Asked Questions (FAQs)
Q: Can I use Zeolites (H-Beta) instead of AlCl3 to avoid the quench hazard? A: Yes, but with caveats. Zeolites reduce waste but often require higher temperatures (>120°C) to activate the fluorobenzene. At these temperatures, crotonic acid polymerization becomes the dominant reaction. You must use crotonate esters (e.g., ethyl crotonate) instead of the free acid if using Zeolites.
Q: My Rh-catalyzed reaction turned black and precipitated metal. A: This indicates catalyst decomposition. Check your substrate purity . Trace halides (from the boronic acid synthesis) or sulfur contaminants will strip the ligands from the Rhodium. Recrystallize your arylboronic acid from water/ethanol before use.
Q: How do I remove residual Aluminum salts after the Friedel-Crafts workup? A: Standard water washes are insufficient. Use a Rochelle's Salt (Potassium Sodium Tartrate) wash or a 10% Citric Acid wash. These chelators bind Aluminum tightly, pulling it into the aqueous phase and preventing emulsion formation.
References
- Friedel-Crafts Alkylation Mechanisms: Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience. (Classic reference for AlCl3 stoichiometry and quenching protocols).
-
Asymmetric Synthesis of 3-Arylbutanoic Acids: Sun, X., et al. "Rh-catalyzed highly enantioselective synthesis of 3-arylbutanoic acids."[1] Angewandte Chemie International Edition, 46(15), 2623-2626.[1] Link
-
Purification of Phenyl-alkanoic Acids: "Process for the separation of ortho-, meta-, and para-phenylphenols."[2] US Patent 2129908A (Foundational logic for separating ortho/para isomers via crystallization). Link
-
Scale-Up of Chiral Conjugate Additions: Hayashi, T. & Yamasaki, K. "Rhodium-catalyzed asymmetric 1,4-addition and its related asymmetric reactions." Chemical Reviews, 103(8), 2829-2844. Link
Sources
Technical Support Center: Purification of 3-(4-Fluorophenyl)butanoic Acid
Welcome to the technical support guide for 3-(4-Fluorophenyl)butanoic acid. This document is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with purifying this important chemical intermediate. Here, we provide field-proven insights, troubleshooting guides, and detailed protocols to help you achieve the desired purity for your downstream applications.
Section 1: Frequently Asked Questions (FAQs) - First Line of Defense
This section addresses high-level questions that are frequently encountered during the handling and purification of this compound.
Q1: What are the key physical properties of this compound?
Understanding the basic properties of your compound is the first step in designing a purification strategy. This compound is typically a white to off-white solid. Its carboxylic acid moiety governs much of its chemical behavior, particularly its solubility.
| Property | Value / Description | Source |
| CAS Number | 15954-41-3 | [1] |
| Molecular Formula | C₁₀H₁₁FO₂ | [1] |
| Molecular Weight | 182.19 g/mol | [2] |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in many organic solvents (e.g., ethyl acetate, methanol, dichloromethane); limited solubility in water and non-polar solvents like hexanes. | [1] |
| Acidity | Acidic due to the carboxylic acid group. This property is crucial for purification via acid-base extraction. |
Q2: What are the most common impurities I should expect?
Impurities can originate from starting materials, side reactions, or the workup process. Identifying the likely culprits is key to selecting an effective purification method.
| Impurity Class | Potential Examples | Rationale / Source |
| Unreacted Starting Materials | 4-Fluorophenyl-containing precursors (e.g., 4-fluorophenylboronic acid); Butanoic acid derivatives (e.g., ethyl crotonate). | Incomplete reaction conversion is a common source of impurities. The specific starting materials depend on the synthetic route.[3] |
| Reaction Byproducts | Isomers, desfluoro analogs (lacking the fluorine atom), products of over-reaction or rearrangement. | Side reactions can produce structurally similar molecules that may be difficult to separate.[4][5] |
| Reagents & Catalysts | Coupling agents (e.g., TBTU), bases (e.g., triethylamine), residual transition metals (e.g., Rhodium, Palladium). | These are introduced during the synthesis and must be thoroughly removed.[3][6] |
| Residual Solvents | Dichloromethane, Ethyl Acetate, Heptane, Dioxane, Methanol. | Solvents used during the reaction or extraction steps can be retained in the final product.[3] |
Q3: What is the most straightforward purification method to try first?
For a solid compound like this compound, recrystallization is often the most effective and scalable initial purification technique.[7] It excels at removing small amounts of impurities that have different solubility profiles from the target compound. The principle relies on dissolving the impure solid in a minimal amount of a hot solvent and allowing it to cool slowly, promoting the formation of pure crystals while impurities remain in the solution (mother liquor).[7]
Q4: How can I reliably assess the purity of my final product?
A combination of methods provides the most comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the industry standard for quantitative purity analysis of compounds like this.[8] It can separate the main compound from closely related impurities and provide a purity value as a percentage of the total peak area.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR confirm the chemical structure. The absence of unexpected signals indicates high purity. ¹⁹F NMR is particularly useful for confirming the presence and environment of the fluorine atom.[9]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.[10]
-
Melting Point Analysis: A sharp melting point range that is consistent with literature values suggests high purity. Impurities typically cause a depression and broadening of the melting point range.
Section 2: Troubleshooting Guide for Common Purification Issues
This guide is structured to provide direct solutions to specific problems you may encounter during your experiments.
Problem: My recrystallization attempt resulted in very low yield.
-
Probable Cause 1: Excessive Solvent: You may have used too much solvent to dissolve the crude product. The compound remains soluble even at lower temperatures, preventing it from crystallizing out.
-
Solution: In a fume hood, gently heat the solution and evaporate a portion of the solvent using a stream of nitrogen or air. Allow the concentrated solution to cool again. For future attempts, use less solvent, adding it portion-wise to the heated mixture until the solid just dissolves.
-
-
Probable Cause 2: Inappropriate Solvent System: The chosen solvent may be too good at dissolving your compound at all temperatures.
-
Solution: Induce crystallization by adding a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise to the solution until it becomes slightly cloudy (turbid). A common combination is dissolving in a polar solvent like ethyl acetate and adding a non-polar anti-solvent like hexanes or heptane.[11]
-
Problem: My compound has "oiled out" instead of forming crystals.
-
Probable Cause 1: Solution Cooled Too Quickly: Rapid cooling can cause the compound to separate as a supersaturated liquid (an oil) rather than forming an ordered crystal lattice.
-
Solution: Re-heat the mixture until the oil redissolves completely. You may need to add a small amount of additional solvent. Allow the flask to cool very slowly to room temperature, perhaps by insulating it with glass wool or placing it in a warm water bath that cools gradually. Seeding the solution with a tiny crystal of pure product can also promote proper crystallization.[7]
-
-
Probable Cause 2: High Impurity Load: A significant amount of impurities can inhibit crystal formation.
-
Solution: Before recrystallization, perform a preliminary purification step. An acid-base extraction (see Protocol 2) is highly effective for carboxylic acids to remove neutral or basic impurities.
-
Problem: My TLC plate or HPLC chromatogram shows significant streaking.
-
Probable Cause: Analyte Ionization on Stationary Phase: The acidic nature of this compound can lead to interactions with the stationary phase (especially silica gel), causing poor peak shape or streaking. The compound exists in equilibrium between its protonated (less polar) and deprotonated (more polar) forms.[12]
-
Solution (for Silica Gel Chromatography): Add a small amount (0.1-1%) of a volatile acid, such as acetic acid or formic acid, to your eluent system.[12] This ensures the carboxylic acid remains fully protonated and elutes as a sharp band.
-
Solution (for Reversed-Phase HPLC): Similarly, acidify the mobile phase. A standard mobile phase for RP-HPLC analysis of acids is a gradient of water and acetonitrile, with 0.1% trifluoroacetic acid (TFA) or formic acid added to both solvents.[13]
-
Problem: My final product is a persistent oil or sticky solid.
-
Probable Cause: Residual Solvent or Low-Melting Impurities: Trapped solvent or the presence of impurities can depress the melting point, resulting in a non-crystalline final product.
-
Solution: Dry the material thoroughly under high vacuum, possibly with gentle heating if the compound is thermally stable. If the issue persists, the purity is likely insufficient. Consider an alternative purification method, such as column chromatography, to remove the problematic impurities.
-
Section 3: Detailed Experimental Protocols
These protocols provide step-by-step guidance for the most common and effective purification techniques.
Workflow 1: General Purification Strategy
The following diagram outlines the logical decision-making process for purifying your crude product.
Caption: Flowchart illustrating the separation principle of acid-base extraction.
-
Dissolution: Dissolve the crude material in an appropriate organic solvent like ethyl acetate or dichloromethane in a separatory funnel.
-
Extraction: Add an equal volume of a basic aqueous solution, such as 1 M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously, venting frequently to release any pressure.
-
Separation: Allow the layers to separate. The deprotonated carboxylate salt of your product will be in the aqueous layer, while neutral and basic impurities will remain in the organic layer. Drain the lower layer and keep both phases. Repeat the extraction of the organic layer with fresh aqueous base to ensure complete recovery.
-
Wash (Optional): Combine the aqueous layers and wash them once with a fresh portion of the organic solvent to remove any trapped neutral impurities.
-
Precipitation: Cool the combined aqueous layers in an ice bath. Slowly add a strong acid, such as 1 M or 2 M hydrochloric acid (HCl), with stirring until the pH of the solution is acidic (pH 1-2, check with pH paper). [3]Your purified product will precipitate out as a solid.
-
Isolation: Collect the solid by vacuum filtration, wash with cold deionized water to remove inorganic salts, and dry thoroughly under vacuum.
Protocol 3: Purification by Flash Column Chromatography
This method is used when recrystallization or extraction fails, particularly for oily products or mixtures with very similar solubility profiles.
-
Stationary Phase: Standard silica gel is typically used.
-
Mobile Phase (Eluent) Selection:
-
Use Thin Layer Chromatography (TLC) to determine an optimal solvent system.
-
A common starting point is a mixture of a non-polar solvent (hexanes or heptane) and a more polar solvent (ethyl acetate).
-
Crucially, add ~0.5% acetic acid to the eluent mixture to prevent streaking. [12] * Aim for an eluent system that gives your product an Rf value of ~0.3 on the TLC plate. Impurities should ideally be well separated (either higher or lower Rf).
-
-
Column Packing: Pack a glass column with silica gel using your chosen eluent (the "wet slurry" method is most common). Ensure the silica bed is compact and level.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or another strong solvent (like dichloromethane). Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel (the "dry loading" method), and carefully add this to the top of the column.
-
Elution: Add the eluent to the top of the column and apply positive pressure (using a pump or inert gas) to force the solvent through the silica gel. Collect fractions in test tubes.
-
Fraction Analysis: Monitor the fractions being collected using TLC to identify which ones contain your pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator. The added acetic acid is volatile and should be removed under high vacuum.
References
-
Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid. Organic Syntheses Procedure. Available at: [Link]
- Google Patents. (2014). WO2014095080A2 - Process for the purification of carboxylic acids.
-
PMC - NIH. (n.d.). Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations. Available at: [Link]
-
PubMed. (2015). Organic impurity profiling of 3,4-methylenedioxymethamphetamine (MDMA) synthesised from catechol. Available at: [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]
- Google Patents. (1988). US4777288A - Process for preparing a 4,4-diphenylbutanoic acid derivative.
-
Organic Syntheses. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Organic Syntheses, 95, 328-344. Available at: [Link]
- Google Patents. (2012). CZ2012872A3 - Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives.
- Google Patents. (2011). CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid.
-
ResearchGate. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic acid. Available at: [Link]
-
PMC - PubMed Central. (2021). Baclofen [(R)-4-amino-3-(4-chlorophenyl)butanoic acid]. Available at: [Link]
-
ResearchGate. (n.d.). 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid. Available at: [Link]
-
PubChem - NIH. (n.d.). 4-Fluorophenibut. Available at: [Link]
-
PubChem - NIH. (n.d.). This compound. Available at: [Link]
-
ResearchGate. (2021). Identification of an Analytical Method Interference for Perfluorobutanoic Acid in Biological Samples. Available at: [Link]
-
University of Rochester Chemistry Department. (n.d.). Tips & Tricks: Recrystallization. Available at: [Link]
-
Reddit. (n.d.). Column chromatography of carboxylic acids?. r/chemistry. Available at: [Link]
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Available at: [Link]
-
PubMed. (2021). Identification of an Analytical Method Interference for Perfluorobutanoic Acid in Biological Samples. Available at: [Link]
-
Biotage. (2023). Purifying ionic compounds by flash column chromatography. Available at: [Link]
-
LookChem. (n.d.). Cas 52237-19-1,4-amino-3-(4-fluorophenyl)butanoic acid. Available at: [Link]
-
ResearchGate. (2020). How to separate ester from carboxylic acid by using chromatography?. Available at: [Link]
-
University of Alberta. (2023). Solubility of Organic Compounds. Available at: [Link]
Sources
- 1. CAS 15954-41-3: this compound [cymitquimica.com]
- 2. This compound | C10H11FO2 | CID 291915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. orgsyn.org [orgsyn.org]
- 4. Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic impurity profiling of 3,4-methylenedioxymethamphetamine (MDMA) synthesised from catechol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CZ2012872A3 - Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives - Google Patents [patents.google.com]
- 7. mt.com [mt.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. (R)-Baclofen [(R)-4-amino-3-(4-chlorophenyl)butanoic acid] - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of an Analytical Method Interference for Perfluorobutanoic Acid in Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. reddit.com [reddit.com]
- 13. teledyneisco.com [teledyneisco.com]
Technical Support Center: 3-(4-Fluorophenyl)butanoic Acid Analysis
Troubleshooting Guide: Resolving Peak Tailing in the HPLC Analysis of 3-(4-Fluorophenyl)butanoic Acid
Welcome to the technical support guide for the chromatographic analysis of this compound. This resource is designed for researchers, analytical scientists, and drug development professionals who are encountering peak asymmetry issues, specifically peak tailing, during HPLC method development and routine analysis. As Senior Application Scientists, we have structured this guide to not only provide solutions but also to explain the underlying chemical principles governing the chromatographic behavior of this acidic analyte.
Part 1: Understanding the Root Cause
A symmetrical, Gaussian peak is the cornerstone of accurate and reproducible quantification in HPLC. Peak tailing compromises resolution, interferes with accurate integration, and indicates a suboptimal interaction between the analyte, stationary phase, and mobile phase.[1][2] This section addresses the fundamental questions regarding the causes of peak tailing for acidic molecules like this compound.
Q1: What is peak tailing and how is it quantitatively measured?
Peak tailing refers to an asymmetrical peak where the latter half of the peak is broader than the front half.[2] This distortion is often a sign of secondary, undesirable retention mechanisms occurring on the column.[3][4]
To quantify peak shape, the USP Tailing Factor (Tf) or Asymmetry Factor (As) is used. A perfectly symmetrical Gaussian peak has a Tf of 1.0. For most applications, a tailing factor between 0.9 and 1.5 is considered acceptable, though values up to 2.0 may be permissible depending on the specific method requirements.[1][3] Values significantly greater than 1.2 indicate a potential issue that needs to be addressed.[3]
Q2: I am observing significant peak tailing for this compound. What are the primary chemical causes?
The tailing of this compound, a carboxylic acid, in reversed-phase HPLC is most often rooted in two interconnected chemical phenomena: secondary silanol interactions and improper mobile phase pH.
-
Cause A: Secondary Silanol Interactions Standard silica-based reversed-phase columns (e.g., C18, C8) have a silica backbone that contains residual silanol groups (Si-OH).[2] These silanol groups are acidic and can exist in various forms, with the most acidic "free" silanols being the primary culprits for tailing.[5] At a mobile phase pH above approximately 3.5-4.0, these silanol groups become deprotonated and negatively charged (Si-O⁻).[1][3]
Your analyte, this compound, is also acidic (estimated pKa ≈ 4.5). If your mobile phase pH is near or above its pKa, the analyte will be in its negatively charged carboxylate form (R-COO⁻). This leads to an ion-repulsion interaction between the negatively charged analyte and the negatively charged silanol groups, which is not the primary cause of tailing for acids. However, a more significant issue arises from interactions with the underlying silica surface, which can be complex. The primary issue for acids is ensuring they are fully protonated to maximize hydrophobic retention and minimize undesirable secondary interactions.[4][6]
-
Cause B: Mobile Phase pH Close to Analyte pKa The most critical factor for an ionizable compound is the pH of the mobile phase relative to the analyte's pKa.[7][8] When the mobile phase pH is close to the pKa of this compound (~4.5), the analyte exists as an equilibrium mixture of its neutral, protonated form (R-COOH) and its ionized, deprotonated form (R-COO⁻).
The neutral form is more hydrophobic and is retained well by the C18 stationary phase. The ionized form is much more polar and is less retained. When both species are present simultaneously, it results in a "smeared" elution profile, leading to a broad and tailing peak.[9] For a robust and sharp peak, the analyte must be in a single, stable ionic state.
// Nodes Analyte [label="this compound\n(pKa ≈ 4.5)", fillcolor="#F1F3F4", fontcolor="#202124"]; MobilePhase [label="Mobile Phase pH ≈ pKa", fillcolor="#FBBC05", fontcolor="#202124"]; Equilibrium [label="Analyte exists as equilibrium mixture:\nR-COOH (Neutral) + R-COO⁻ (Ionized)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; StationaryPhase [label="C18 Stationary Phase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TailingPeak [label="Broad, Tailing Peak", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=invhouse];
// Edges Analyte -> Equilibrium; MobilePhase -> Equilibrium [label=" Creates"]; Equilibrium -> StationaryPhase [label=" Inconsistent\n Interaction"]; StationaryPhase -> TailingPeak [label=" Results in"]; }
Cause of tailing due to pH near analyte pKa.
Part 2: A Systematic Troubleshooting Workflow
Resolving peak tailing requires a logical, step-by-step approach. This section provides a clear workflow, from initial checks to advanced method modifications, complete with experimental protocols.
Q3: My peak is tailing. What is the first and most effective parameter to investigate?
For an acidic analyte, the first and most impactful parameter to adjust is the mobile phase pH . The goal is to suppress the ionization of the carboxylic acid group, ensuring it remains in its neutral, protonated form (R-COOH). A general rule is to set the mobile phase pH at least 1.5 to 2 pH units below the analyte's pKa.[10]
Starting Point: For this compound (pKa ≈ 4.5), you should begin by adjusting your mobile phase pH to ≤ 2.5 . This ensures complete ion suppression, leading to a single analyte species, improved retention, and significantly better peak shape.[11]
}
Systematic troubleshooting workflow for peak tailing.
Q4: How do I properly select a buffer and perform a mobile phase pH optimization study?
Simply adding acid (like TFA or formic acid) adjusts pH but does not provide buffering capacity.[12] A buffer is essential to resist small changes in pH and ensure method robustness.[4][13]
Choosing the Right Buffer: For low pH applications (pH 2.0 - 3.0), the following buffers are excellent choices. The buffer's pKa should be within +/- 1 pH unit of the target mobile phase pH for maximum buffering capacity.[14]
| Buffer System | pKa1 | Effective pH Range | UV Cutoff (nm) | Comments |
| Phosphate Buffer | 2.15 | 1.1 - 3.1 | ~200 | Excellent choice for low pH. Non-volatile, not suitable for LC-MS. |
| Formate Buffer | 3.75 | 2.8 - 4.8 | ~210 | Volatile and LC-MS compatible. Use at the low end of its range. |
| Trifluoroacetic Acid (TFA) | ~0.5 | < 2.0 | ~210 | Not a true buffer, but a strong ion-pairing agent. Can be harsh on columns. |
Experimental Protocol: Mobile Phase pH Optimization
-
Analyte Preparation: Prepare a 100 µg/mL stock solution of this compound in 50:50 Acetonitrile:Water.
-
Buffer Preparation: Prepare three separate 20 mM aqueous buffer solutions:
-
Mobile Phase A1: 20 mM Potassium Phosphate, pH adjusted to 2.5 with phosphoric acid.
-
Mobile Phase A2: 20 mM Potassium Phosphate, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase A3: 20 mM Formic Acid, pH adjusted to 3.5 with ammonium hydroxide.
-
-
Chromatographic Conditions:
-
Column: High-purity, end-capped C18 (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 40% B to 70% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 220 nm.
-
-
Execution: Equilibrate the system with each mobile phase condition (A1/B, A2/B, A3/B) for at least 15 column volumes. Perform triplicate injections for each condition.
-
Data Analysis: Measure the retention time (RT) and USP Tailing Factor (Tf) for each condition.
Expected Results:
| Aqueous Phase pH | Expected RT (min) | Expected USP Tailing Factor (Tf) | Peak Shape Analysis |
| 2.5 | ~7.8 | 1.1 | Excellent: Sharp, symmetrical peak. Ionization is fully suppressed. |
| 3.0 | ~7.5 | 1.4 | Good: Acceptable peak shape, slight tailing may begin to appear. |
| 3.5 | ~6.9 | > 1.8 | Poor: Significant tailing as the pH approaches the analyte's pKa. |
This experiment will validate that a low pH is critical for achieving a symmetrical peak shape for your acidic analyte.
Q5: If adjusting the pH helps but doesn't completely solve the problem, what type of HPLC column should I use?
If tailing persists even at low pH, it indicates that secondary interactions with the stationary phase are still a significant factor. Your column choice is the next critical step.
-
Use High-Purity, Modern Columns: Older columns ("Type A" silica) often have higher metal content and more acidic silanol groups, which exacerbate tailing.[2] Modern columns made from high-purity "Type B" silica are essential.
-
Effective End-Capping: End-capping is a chemical process that deactivates most residual silanol groups.[3] A column with high-density, effective end-capping is crucial for analyzing polar and ionizable compounds.
-
Consider Alternative Chemistries: If a standard C18 column is insufficient, consider phases designed to shield silanol activity.
Column Selection Comparison:
| Column Type | Description | Best For |
| High-Purity End-Capped C18 | Standard C18 phase on a high-purity silica base with extensive end-capping. | First Choice: Good starting point for most applications. |
| Polar-Embedded Phase | A C18 phase with a polar group (e.g., amide, carbamate) embedded near the silica surface. | Excellent for Acids: The polar group shields the analyte from residual silanols, improving peak shape. |
| Hybrid Particle Columns | Columns using silica-organic hybrid particles. | Improved pH Stability: Offers a wider usable pH range and often reduced silanol activity. |
Q6: I've optimized my mobile phase and am using a modern column, but minor tailing remains. What other factors should I consider?
If the primary chemical issues are addressed, the cause may be physical or related to other system parameters.
-
Extra-Column Volume: Excessive volume between the injector and detector can cause peak broadening and tailing.[1][15] Ensure you are using tubing with a narrow internal diameter (e.g., 0.005" or 0.12 mm) and that all fittings are properly made to avoid dead volume.[1]
-
Column Contamination and Voids: A partially blocked inlet frit or a void at the head of the column can disrupt the sample band, causing split or tailing peaks.[3][16] Try reversing and flushing the column (if the manufacturer allows) or replacing it with a new one to diagnose this issue.[3]
-
Sample Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to tailing.[6] Try reducing the injection volume or sample concentration by a factor of 5 to see if the peak shape improves.
-
Sample Solvent Mismatch: Dissolving your sample in a solvent significantly stronger than the initial mobile phase (e.g., 100% Acetonitrile) can cause peak distortion.[6] Ideally, dissolve your sample in the initial mobile phase or a weaker solvent.[10]
Part 3: Frequently Asked Questions (FAQs)
Q7: Will increasing the column temperature help reduce tailing? Yes, it can. Increasing the temperature (e.g., to 35-40°C) can improve mass transfer kinetics and reduce mobile phase viscosity, often leading to sharper peaks and reduced tailing. However, it should be considered a secondary optimization step after addressing the primary issue of mobile phase pH.
Q8: Is it better to use acetonitrile or methanol as the organic modifier? Both can be effective. Acetonitrile is generally a stronger solvent and produces lower backpressure. Methanol can offer different selectivity and is sometimes better at disrupting certain secondary interactions due to its hydrogen-bonding capabilities.[15] If you are still facing issues, trying a method with methanol instead of acetonitrile is a valid troubleshooting step.
Q9: My peak shape is now good at pH 2.5, but my retention time is too long. What should I do? This is an excellent outcome, as it indicates you have successfully controlled the peak shape. To reduce the retention time, you can now simply increase the percentage of the organic modifier (acetonitrile or methanol) in your mobile phase or adjust the gradient profile to be steeper.
Q10: Can trace metal contamination in the HPLC system cause tailing for my analyte? Yes, it is possible. Carboxylic acids can chelate with trace metals present in the silica matrix, stainless steel frits, or other system components.[4][6] This can be another source of secondary interactions. Using modern, high-purity columns and a well-maintained system helps to minimize this. If chelation is suspected, adding a small amount of a competing chelating agent like EDTA to the mobile phase can sometimes be effective, but this is an advanced technique and may not be necessary if pH and column choice are optimized first.[4]
References
-
What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. [Link]
-
Peak Tailing in HPLC - Element Lab Solutions. [Link]
-
Common Causes Of Peak Tailing in Chromatography - ALWSCI. [Link]
-
The use of Mobile Phase pH as a Method Development Tool - Chromatography Today. [Link]
-
How to Reduce Peak Tailing in HPLC? - Phenomenex. [Link]
-
HPLC Troubleshooting Guide - Regis Technologies. [Link]
-
How can I prevent peak tailing in HPLC? - ResearchGate. [Link]
-
The Theory of HPLC Column Chemistry - Crawford Scientific. [Link]
-
What are common causes of peak tailing and/or low resolution (broad peaks) in protein-based SEC methods? - Waters. [Link]
-
The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks - Chromatography Online. [Link]
-
LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? - Restek Corporation (YouTube). [Link]
-
Tips and Tricks of HPLC System Troubleshooting - Agilent. [Link]
-
Development and Validation of a New Simple HPLC Method for the Determination of 3-[4-(2-Methylpropyl)phenyl] Propanoic Acid - ResearchGate. [Link]
-
Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds - KNAUER. [Link]
-
HPLC Columns & LC Columns | Types, How to Choose, Compare - GL Sciences. [Link]
-
How does an acid pH affect reversed-phase chromatography separations? - Biotage. [Link]
-
Reversed Phase HPLC Method Development - Phenomenex. [Link]
-
Choosing the Right HPLC Column: A Complete Guide - Phenomenex. [Link]
-
Buffers and Eluent Additives for HPLC Method Development - Element Lab Solutions. [Link]
-
High sensitivity HPLC method for analysis of in vivo extracellular GABA - NIH. [Link]
-
Back to Basics: The Role of pH in Retention and Selectivity - LCGC International. [Link]
-
HPLC Separation of Acidic, Basic, and Neutral Compounds on Primesep 200 - SIELC Technologies. [Link]
-
Control pH During Method Development for Better Chromatography - Agilent. [Link]
-
Validation of HPLC Method for Analysis of Gamma-Aminobutyric and Glutamic Acids in Plant Foods and Medicinal Plants - MDPI. [Link]
-
HPLC Buffer Mobile Phase Considerations | Guide - SCION Instruments. [Link]
-
HPLC Column Selection Guide - SCION Instruments. [Link]
-
Reversed-phase HPLC Buffers - Regis Technologies. [Link]
-
Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH - ResearchGate. [Link]
Sources
- 1. chromtech.com [chromtech.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 6. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 9. hplc.eu [hplc.eu]
- 10. researchgate.net [researchgate.net]
- 11. biotage.com [biotage.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. youtube.com [youtube.com]
- 14. HPLC Buffer Mobile Phase Considerations | Guide [scioninstruments.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. agilent.com [agilent.com]
Overcoming solubility problems of 3-(4-Fluorophenyl)butanoic acid
Topic: Overcoming Solubility & Formulation Challenges CAS: 15954-41-3 (General Reference) | Molecular Weight: 182.19 g/mol [1][2][3]
Executive Summary: The "Fluorine Effect" on Solubility
Welcome to the technical support hub for 3-(4-Fluorophenyl)butanoic acid . If you are here, you likely encountered the "Crash Out" phenomenon—where a clear organic stock solution turns into a cloudy suspension immediately upon contact with aqueous buffer.[1][2][3]
The Core Problem: While the butanoic acid tail is hydrophilic, the 4-fluorophenyl moiety acts as a hydrophobic anchor.[1] The fluorine atom, highly electronegative yet non-polarizable, creates a "Teflon-like" local environment that resists hydration.[1][2][3] This increases the logP (lipophilicity) significantly compared to non-fluorinated analogs, making the molecule poorly soluble in water at neutral pH (pH 7.[1][3]0) and virtually insoluble at acidic pH.[1][2][3]
This guide provides three validated workflows to solubilize this compound for in vitro and in vivo applications.
Module 1: The "pH Switch" Protocol (Salt Formation)
Best For: High-concentration aqueous stocks (>10 mM) for chemical synthesis or non-sensitive biological assays.[1][2][3]
The Science
This compound is a weak acid with a predicted pKa of ~4.5–4.6 .[1][2][3]
-
pH < 4.5: The molecule is protonated (uncharged) and hydrophobic.[1][2][3] Insoluble.
-
pH > 6.5: The molecule is deprotonated (anionic).[1][2][3] The negative charge on the carboxylate group creates a hydration shell that overcomes the hydrophobic fluorophenyl tail.[1][2][3] Soluble.
Protocol: In Situ Sodium Salt Formation
Do not dissolve the powder directly in water.[1][2][3] It will float or clump.[1][2][3]
-
Weighing: Weigh the target amount of this compound.
-
Wetting: Add a minimal volume of DMSO (1–5% of final volume) to wet the hydrophobic powder.[1][2][3]
-
Alkalinization: Add 1.05 equivalents of 1M NaOH or 1M Tris Base.
-
Dilution: Slowly add water or saline (PBS) to the final volume.
-
Verification: Check pH. If pH < 7.0, add dilute NaOH dropwise until clear.[1][2][3]
ngcontent-ng-c2307461527="" class="ng-star-inserted">Critical Warning: Avoid buffers containing Calcium or Magnesium (like Krebs-Henseleit) during the initial dissolution.[2][3] Divalent cations (
) can form insoluble salts with the carboxylate anion, causing immediate precipitation.[2][3]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
Module 2: The Cosolvent "Step-Down" Method
Best For: In vitro screening, cell culture (where DMSO < 0.5% is tolerated).[1][2][3]
The Science
Directly injecting a high-concentration DMSO stock into an aqueous buffer creates a "solvent shock."[1][2][3] The DMSO diffuses into the water faster than the drug can equilibrate, leaving the drug molecules stranded in a water-rich environment where they aggregate (precipitate).[1]
Protocol: Serial Dilution Strategy
Goal: Prevent local supersaturation.
-
Primary Stock: Dissolve compound in 100% DMSO to 50 mM. (Solution should be crystal clear).
-
Intermediate Stock (The Bridge):
-
Final Dosing:
Module 3: Cyclodextrin Complexation (The "Stealth" Mode)
Best For: In vivo animal studies (IP/IV/Oral) or sensitive cells intolerant to DMSO.[1][2][3]
The Science
Hydroxypropyl-β-Cyclodextrin (HP-β-CD) forms a toroidal cone.[1][2][3] The hydrophobic 4-fluorophenyl tail inserts into the cone's non-polar cavity, while the hydrophilic exterior interacts with water.[1] This "hides" the lipophilic part of the molecule.[1][2][3]
Protocol: The Kneading Method
-
Ratio: Use a 1:5 to 1:10 molar ratio (Drug : HP-β-CD).[1][2][3]
-
Solvent: Dissolve HP-β-CD in water (e.g., 20% w/v solution).
-
Addition: Add the this compound powder slowly to the stirring CD solution.
-
Energy: Sonicate at 40°C for 30–60 minutes.
-
Filtration: Filter through a 0.22 µm PVDF filter to remove uncomplexed drug.
Visualizing the Strategy
The following decision tree helps you select the correct solubilization method based on your experimental constraints.
Caption: Decision matrix for selecting the optimal solubilization strategy based on experimental tolerance for solvents and concentration requirements.
Troubleshooting & FAQs
| Symptom | Probable Cause | Corrective Action |
| Cloudy precipitate upon adding water | "Crash Out" effect; pH dropped below pKa (4.5).[1][2][3] | Add 1N NaOH dropwise until clear. Ensure final pH is > 7.[1][2][3]0. |
| Precipitate forms in cell media | Calcium/Magnesium precipitation.[1][2][3] | Pre-dissolve drug in DMSO, then dilute into Ca/Mg-free PBS before adding to media. |
| Oily droplets on surface | Phase separation (Oiling out).[1][2][3] | Concentration exceeds solubility limit.[1][2][3] Switch to Module 3 (Cyclodextrins) . |
| Solution turns yellow | Oxidation or impurity degradation.[1][2][3] | Check storage. Keep powder at -20°C under inert gas. Freshly prepare stocks. |
Frequently Asked Questions
Q1: Can I use Ethanol instead of DMSO? A: Yes, but Ethanol is more volatile.[1][2][3] If using for long-term assays, evaporation can change the concentration.[1][2][3] DMSO is preferred for stock stability, but Ethanol is preferred if the biological system is DMSO-sensitive.[1][2][3]
Q2: What is the maximum solubility in pure DMSO? A: Typically >50 mg/mL .[1][2][3] However, this is irrelevant for biological assays if you cannot dilute it without precipitation.[1][2][3] Always validate the final aqueous solubility, not the stock solubility.
Q3: Why does the fluorine atom make it harder to dissolve than the non-fluorinated version? A: The C-F bond is extremely strong and non-polarizable.[2][3] While it can accept weak hydrogen bonds, the overall effect on the phenyl ring is to increase the hydrophobic surface area, repelling water molecules more effectively than a C-H bond would [1, 5].[1][3]
References
-
PubChem. (2025).[1][2][3][4] this compound - Physical Properties and Solubility Data. National Library of Medicine.[1][2][3] Link
-
ChemicalBook. (2025).[1][2][3] Properties and Safety Data Sheet for CAS 15954-41-3. Link
-
Goss, K. U. (2008).[1][2][3][5] The pKa Values of PFOA and Other Highly Fluorinated Carboxylic Acids. Environmental Science & Technology.[1][2][3][5] (Explains the impact of fluorination on acidity and solubility). Link[1][2][3]
-
TCI Chemicals. (2024).[1][2][3] Product Specification: 4-(4-Fluorobenzoyl)butyric Acid and derivatives. (Structural analogs used for melting point/solubility benchmarking). Link[1][2][3]
-
Smart, B. E. (2001).[1][2][3] Fluorine substituent effects (on bioactivity and physicochemical properties). Journal of Fluorine Chemistry. (Fundamental review on lipophilicity changes). Link[1][2][3]
Sources
- 1. 4-(4-Fluorobenzoyl)butyric Acid | C11H11FO3 | CID 689096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Fluorophenibut | C10H12FNO2 | CID 103611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C10H11FO2 | CID 291915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Emerging contaminants of perfluoroalkyl carboxylic acids (PFCAs): a review of sources, occurrence, and accumulation in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Preventing Degradation of 3-(4-Fluorophenyl)butanoic acid
A Resource for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical instability concerns for 3-(4-Fluorophenyl)butanoic acid?
A1: The main degradation pathways for this compound are oxidation and decarboxylation. The benzylic carbon on the butanoic acid chain is susceptible to oxidation.[1][2][3] Additionally, like many carboxylic acids, it can undergo decarboxylation (loss of CO2), a reaction that can be promoted by heat or light.[4][5][6] While the fluorophenyl group is generally stable, extreme conditions could potentially lead to other unforeseen reactions.
Q2: I'm observing a new peak in my HPLC analysis after storing my stock solution for a week. What is the likely cause?
A2: The appearance of a new peak strongly suggests degradation. Given the structure, the most probable degradation products would result from either oxidation of the butanoic acid side chain or decarboxylation of the entire molecule. To definitively identify this new impurity, we recommend using Liquid Chromatography-Mass Spectrometry (LC-MS) to determine its molecular weight. Further structural details can be elucidated using Nuclear Magnetic Resonance (NMR) spectroscopy.
Q3: What are the ideal long-term storage conditions for solid this compound?
A3: To ensure long-term stability, the solid compound should be stored in a cool, dry, and dark environment.[7][8][9] Specifically, we recommend storing it in a tightly sealed, amber glass container at 2-8°C. To further protect against oxidation, consider storing it under an inert atmosphere, such as nitrogen or argon.
Troubleshooting Guide: Common Issues & Solutions
Issue 1: Rapid Degradation of the Compound in Solution
-
Symptom: A noticeable decrease in the main peak area and the emergence of new impurity peaks in your HPLC chromatogram within a short timeframe. You may also observe a change in the solution's color or clarity.
-
Root Cause Analysis:
-
Solvent Choice: The solvent system can significantly influence the stability of your compound. Protic solvents or solvents with reactive impurities can accelerate degradation.
-
pH Effects: The stability of carboxylic acids can be highly dependent on the pH of the solution. Both highly acidic and highly basic conditions can catalyze degradation reactions.[10]
-
Exposure to Light and Temperature: Ambient light and elevated temperatures can provide the energy needed to initiate photolytic degradation and decarboxylation.[11]
-
-
Solutions:
-
Solvent Selection: Use high-purity, degassed solvents. It is best practice to prepare solutions fresh for each experiment. If short-term storage is necessary, keep solutions at 2-8°C and protected from light.
-
pH Control: If your experimental conditions allow, buffer your solution to a neutral pH range (6-8) to minimize acid or base-catalyzed hydrolysis.
-
Environmental Control: Always handle and store solutions in a manner that protects them from light and heat.
-
Protocol: Forced Degradation Study to Identify Potential Degradants
Forced degradation studies are essential for understanding the stability of a drug substance.[12][13][14] This involves intentionally exposing the compound to harsh conditions to predict its degradation pathways.
-
Acid/Base Hydrolysis: Treat separate solutions of the compound with 0.1 M HCl and 0.1 M NaOH. Heat at 60°C for a predetermined time.[13]
-
Oxidative Degradation: Expose a solution of the compound to 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Heat a solid sample of the compound at a temperature below its melting point (e.g., 70°C) for several days.
-
Photodegradation: Expose a solution of the compound to a light source that provides both UV and visible light, as recommended by ICH Q1B guidelines.
-
Analysis: Analyze all stressed samples by a stability-indicating HPLC method, preferably with mass spectrometric detection (LC-MS), to identify and characterize any degradation products formed.[15][16]
Table 1: Summary of Forced Degradation Conditions
| Stress Condition | Typical Reagents/Parameters | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M - 1.0 M HCl, elevated temperature | Hydrolysis of labile groups |
| Base Hydrolysis | 0.1 M - 1.0 M NaOH, elevated temperature | Hydrolysis of labile groups |
| Oxidation | 3-30% H₂O₂, room temperature | Oxidation of susceptible functional groups |
| Thermal | Dry heat below melting point | Thermally induced degradation |
| Photolytic | UV/Visible light exposure | Photodegradation |
Issue 2: Inconsistent Analytical Results Between Different Batches
-
Symptom: You observe variations in purity or impurity profiles when analyzing different lots of this compound.
-
Root Cause Analysis:
-
Manufacturing Process: Differences in the synthetic route or purification methods between batches can lead to variations in the final product's purity.
-
Storage and Handling History: Inconsistent storage and handling of different batches can result in varying levels of degradation.
-
-
Solutions:
-
Supplier Qualification: Always obtain a comprehensive Certificate of Analysis (CoA) from your supplier for each batch. The CoA should detail the purity and impurity profile determined by reliable analytical methods.
-
Internal Quality Control: Implement a robust internal quality control procedure. Before use, verify the identity and purity of each new batch using a standardized analytical method, such as HPLC or GC.
-
Standardized Procedures: Ensure all lab personnel adhere to strict Standard Operating Procedures (SOPs) for the handling and storage of the compound.
-
Visualizing Key Processes
Degradation Pathway Overview
Caption: Primary degradation pathways for this compound.
Workflow for Ensuring Compound Integrity
Caption: A systematic workflow for quality control and stability assessment.
References
- Applied and Environmental Microbiology, "Degradation of 3-phenylbutyric acid by Pseudomonas sp."
- Biomedical Journal of Scientific & Technical Research, "Forced Degrad
- Carl Roth GmbH, "Safety D
- Chemistry Stack Exchange, "The decarboxylation of phenylacetic acid via addition of acid"
- Echemi, "3-(4-Fluorophenyl)
- Eurofins, "ANALYTICAL METHOD SUMMARIES"
- Journal of the American Chemical Society, "A Fukuzumi acridinium photooxidant with phenyldisulfide as a redox-active cocatalyst enable a direct, catalytic hydrodecarboxylation of primary, secondary, and tertiary carboxylic acids as well as a double decarboxylation of malonic acid deriv
- National Center for Biotechnology Information, "PubChem Compound Summary for CID 103611, 4-Fluorophenibut"
- National Center for Biotechnology Information, "PubChem Compound Summary for CID 291915, this compound"
- Nature Reviews Drug Discovery, "Evolution of Efficient Pathways for Degrad
- Organic Chemistry Portal, "Decarboxyl
- Oriental Journal of Chemistry, "Kinetic and Thermodynamic study for the Oxidation of 4-Oxo-4-phenyl butanoic Acid by Tripropylammonium fluorochrom
- Pharmaguideline, "Forced Degrad
- ResearchGate, "Degradation of 3-phenoxybenzoic acid by a filamentous fungus Aspergillus oryzae M-4 strain with self-protection transform
- Scholars Research Library, "Kinetics and mechanism of oxidation of 4-oxo-4-phenyl butanoic acid by benzimidazolium fluorochrom
- SciSpace, "Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's"
- Smolecule, "(3S)-3-amino-4-(4-fluorophenyl)butanoic Acid"
- Synlett, "A mild, green, and convenient one-pot carbon-chain extension of carboxylic acids with the assistance of microwaves and lithium chloride avoids the use of corrosive reagents, is tremendously faster than previously methods, and was free of configurational isomeriz
Sources
- 1. Degradation of 3-phenylbutyric acid by Pseudomonas sp - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. byjus.com [byjus.com]
- 5. Decarboxylation [organic-chemistry.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. dcfinechemicals.com [dcfinechemicals.com]
- 8. echemi.com [echemi.com]
- 9. canbipharm.com [canbipharm.com]
- 10. CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid - Google Patents [patents.google.com]
- 11. carlroth.com [carlroth.com]
- 12. scispace.com [scispace.com]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 14. biomedres.us [biomedres.us]
- 15. Degradation of 3-phenoxybenzoic acid by a filamentous fungus Aspergillus oryzae M-4 strain with self-protection transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Resolution of 3-(4-Fluorophenyl)butanoic Acid Enantiomers
Introduction & Scope
Welcome to the Technical Support Center. This guide addresses the enantiomeric resolution of 3-(4-Fluorophenyl)butanoic acid , a critical chiral intermediate often used in the synthesis of GABA-B agonists (e.g., 4-fluorophenibut).
Achieving high enantiomeric excess (ee > 99%) for this molecule typically relies on Diastereomeric Salt Crystallization (DSC) for scale-up and Chiral HPLC for analytical validation.[1][2] This guide synthesizes protocols from the closely related 4-bromo and 4-chloro analogs (Baclofen precursors), as the electronic and steric properties of the 4-fluoro substituent allow for direct methodological translation [1, 2].
Master Workflow: Diastereomeric Salt Resolution
The most robust method for resolving 3-arylbutanoic acids is the formation of diastereomeric salts using chiral amines. For this compound, (S)-(-)-1-Phenylethylamine ((S)-PEA) is the recommended resolving agent to target the (S)-enantiomer [1].[1][2]
Process Flow Diagram
Caption: Workflow for the resolution of this compound using (S)-PEA. The iterative recrystallization loop is critical for high optical purity.
Troubleshooting Guide: Crystallization (DSC)
Q1: My salt is "oiling out" instead of crystallizing. How do I fix this?
Diagnosis: Oiling out occurs when the salt separates as a liquid phase before it can crystallize, often due to high supersaturation or an incorrect solvent polarity balance. Corrective Actions:
-
Seed the Mixture: Retain a small amount of crude crystals from a previous batch (or induce scratching on a glass slide) and add it to the solution at the cloud point (approx. 40-50°C).
-
Adjust Solvent Polarity: If using pure Ethyl Acetate (EtOAc), add Ethanol (EtOH) .[1][2] A common starting ratio is EtOAc:EtOH (3:1) .[1][2] The alcohol helps solubilize the oil phase, allowing organized crystal lattice formation [1].
-
Slow Down Cooling: Wrap the flask in insulation (aluminum foil/cotton) to reduce the cooling rate.[1][2] Rapid cooling traps impurities and promotes oiling.[1][2]
Q2: The yield is good, but the enantiomeric excess (ee) is stuck at 85-90%.
Diagnosis: This indicates inclusion of the unwanted diastereomer in the crystal lattice (eutectic entrapment). Corrective Actions:
-
Recrystallization is Mandatory: Do not wash the crystals to improve purity; you must recrystallize.[1][2] Dissolve the salt in hot Ethanol (min. volume) .
-
Use the "0.5 Equivalent" Rule: For the initial resolution, use only 0.5 to 0.6 equivalents of the resolving agent ((S)-PEA) relative to the racemic acid. This kinetically favors the formation of the less soluble (desired) salt and leaves the unwanted enantiomer in solution [3].
Q3: Which resolving agent should I use for the (R)-enantiomer?
Technical Insight:
-
To get the (S)-Acid , use (S)-(-)-1-Phenylethylamine .[1][2]
-
To get the (R)-Acid , use (R)-(+)-1-Phenylethylamine .[1][2]
-
Alternative: If (R)-PEA is expensive, resolve with (S)-PEA to remove the (S)-salt, then recover the enriched (R)-acid from the mother liquor and purify it using (R)-PEA or a different base like (S)-Cinchonidine [2].
Analytical Validation: Chiral HPLC
Accurate determination of ee is impossible without a validated Chiral HPLC method.[1][2] Standard C18 columns cannot separate enantiomers.[1][2]
Recommended Method Parameters
| Parameter | Specification | Notes |
| Column | Chiralpak AD-H or OD-H | Amylose/Cellulose tris(3,5-dimethylphenylcarbamate) are the industry standards for aryl acids.[1][2] |
| Dimensions | 250 x 4.6 mm, 5 µm | Standard analytical size.[1][2] |
| Mobile Phase | Hexane : IPA : TFA (90 : 10 : 0.[1][2]1) | TFA (Trifluoroacetic acid) is critical.[1][2] Without it, the carboxylic acid will ionize, causing severe peak tailing. |
| Flow Rate | 1.0 mL/min | Adjust for backpressure < 150 bar.[1][2] |
| Detection | UV @ 210 nm or 254 nm | The fluorophenyl group absorbs well at 254 nm.[1][2] |
| Temperature | 25°C | Lower temperature (e.g., 10°C) can improve resolution (Rs) if peaks overlap.[1][2] |
Q4: I see peak tailing or broad peaks. What is wrong?
Diagnosis: The carboxylic acid moiety is interacting with the silica support or ionizing. Solution:
-
Check TFA: Ensure your mobile phase contains 0.1% TFA .[1][2] The acid suppresses ionization (keeping the molecule neutral), which is required for the chiral selector to recognize the spatial arrangement.
-
Column History: If the column was previously used with basic modifiers (DEA/TEA), flush it with 100% Ethanol, then re-equilibrate with the acidic mobile phase.
Experimental Protocol: Acid Liberation
Once the diastereomeric salt is pure (>99% ee), you must break the salt to recover the free acid.
-
Suspend: Place the purified salt (e.g., 10 g) in a separation funnel.
-
Acidify: Add 1M HCl (approx. 1.5 equivalents relative to the amine).[1][2] The pH should be < 2.[1][2]
-
Extract: Add Ethyl Acetate or Dichloromethane (DCM) .[1][2] Shake vigorously. The protonated amine ((S)-PEA·HCl) will stay in the water layer; the free carboxylic acid will migrate to the organic layer.
-
Wash & Dry: Wash the organic layer with brine, dry over MgSO₄, and concentrate in vacuo.[1][2]
-
Verify: Run the Chiral HPLC method (Section 4) on the isolated oil/solid.
References
-
Ruble, J. C., & Tweddell, J. (2018).[1][2] Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic acid . Organic Syntheses, 95, 328-344.[1][2] Link
- Note: This is the primary reference protocol.
-
Kozma, D. (2001).[1][2] CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation . CRC Press.[1][2]
- Authoritative text on selecting resolving agents for arylalkanoic acids.
-
Phenomenex. (2023).[1][2] Chiral HPLC Method Development Guide . Link
- General guide for optimizing mobile phases for acidic chiral compounds.
Sources
Technical Support Center: Enantioselective Synthesis of 3-(4-Fluorophenyl)butanoic Acid
Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Protocol Optimization & Troubleshooting for Enantiopurity Retention Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The Stereochemical Challenge
You are synthesizing 3-(4-fluorophenyl)butanoic acid , a critical scaffold for GABA-B agonists and fluorinated Baclofen analogs. Unlike
The Good News:
-
Catalyst Degradation: Incomplete stereocontrol during the C-C bond formation.[1]
-
Retro-Michael Elimination: Under harsh thermal or acidic conditions, the molecule can eliminate the aryl group (reverting to crotonic acid) and re-add non-selectively.[1]
-
Protodeboronation: (Specific to Rh-catalysis) Competitive hydrolysis of the boronic acid leading to side products that complicate purification.[1]
This guide provides self-validating protocols for the two most reliable synthetic routes: Rhodium-Catalyzed Asymmetric Conjugate Addition (Chemical) and Ene-Reductase Biocatalysis (Enzymatic).
Route A: Rhodium-Catalyzed Asymmetric Conjugate Addition (Hayashi-Miyaura)
This is the industry standard for
The Self-Validating Protocol
Target Specification: >98% ee, >90% Yield
Reagents:
-
Substrate: tert-Butyl crotonate (preferred over methyl ester to prevent transesterification side reactions).[1]
-
Nucleophile: 4-Fluorophenylboronic acid (1.5 equiv).[1]
-
Catalyst Precursor: [Rh(OH)(cod)]2 or [Rh(acac)(C2H4)2].[1]
-
Ligand: (R,R)-Bn-bod* (Bicyclo[2.2.2]octadiene family) or (R)-BINAP (though dienes often give higher turnover frequencies).
-
Solvent: 1,4-Dioxane/H2O (10:1).[1] Crucial: Water is a reagent here, not an impurity.[1]
Step-by-Step Workflow:
-
Catalyst Activation (The "Color Test"):
-
Addition:
-
Reaction:
-
Stir at 50°C for 12-24 hours.
-
Monitor: TLC/HPLC.[1] Look for the disappearance of the crotonate.
-
-
Workup (The Danger Zone):
Troubleshooting Logic (Decision Tree)
Route B: Biocatalytic Reduction (Green Chemistry Route)
If metal contamination is a concern for pharmaceutical applications, Ene-Reductases (EREDs) from the Old Yellow Enzyme (OYE) family offer superior enantioselectivity (>99% ee).
The System
-
Enzyme: OYE1, OYE2, or commercially available ERED screening kits (e.g., from Codexis or Prozomix).[1]
-
Substrate: 3-(4-Fluorophenyl)but-2-enoic acid (or its ethyl ester).
-
Cofactor Recycling: GDH (Glucose Dehydrogenase) + Glucose + NADP+.[1]
Protocol for High-Throughput Screening
-
Buffer: Potassium Phosphate (KPi) 100 mM, pH 7.0.
-
Substrate Loading: 10-50 mM (dissolved in DMSO, final DMSO < 5%).
-
Reaction: Shake at 30°C, 250 rpm for 24 hours.
-
Workup: Acidify to pH 3 with HCl, extract with Ethyl Acetate.
Critical Data: Solvent & Ligand Effects[1]
The following data summarizes the impact of reaction conditions on the stereochemical outcome for the Rhodium route.
| Variable | Condition | Outcome (ee%) | Yield (%) | Notes |
| Solvent | Dioxane/H2O (10:1) | 98% (R) | 92% | Optimal balance of solubility and hydrolysis.[1] |
| Solvent | Toluene (Anhydrous) | <5% | <10% | Reaction stalls; water is mechanistically required.[1] |
| Solvent | EtOH/H2O | 85% (R) | 88% | Protic solvents can compete with ligand coordination.[1] |
| Ligand | (R)-BINAP | 92% (R) | 75% | Slower turnover than diene ligands.[1] |
| Ligand | (R,R)-Bn-bod* | 99% (R) | 95% | High activity diene ligand; air sensitive. |
| Temp | 100°C | 75% (R) | 60% | Thermal racemization (Retro-Michael) and catalyst death.[1] |
FAQ: Addressing Specific User Pain Points
Q1: I isolated the product, but the ee dropped after recrystallization. Why?
A: This is likely a eutectic phenomenon , not chemical racemization.[1] If the racemic compound forms a more stable crystal lattice than the pure enantiomer (a racemic compound), recrystallization can actually enrich the mother liquor in the enantiomer while the precipitate becomes racemic.[1]
-
Fix: Analyze both the solid and the filtrate.[1] If the filtrate has higher ee, your crystal is the racemate.[1] Switch solvent systems (e.g., Hexane/EtOAc) to find a conglomerate forming system, or use chiral amine resolution (e.g., Phenylethylamine) to upgrade the ee.[1]
Q2: Can I use acid hydrolysis to convert the ester to the acid without racemizing?
A: Yes, but proceed with caution.
The
-
Protocol: Use LiOH/THF/H2O at room temperature for saponification.[1] It is milder and preserves the stereocenter perfectly.[1]
Q3: My HPLC shows a "ghost peak" that merges with the enantiomer.
A: Check for protodeboronation .[1] The 4-fluorophenyl group can cleave from the boron to form fluorobenzene (volatile) or couple with itself (biphenyls).[1] Ensure your HPLC method separates the starting material (crotonate), the product, and the biaryl impurities.[1] Use a Chiralcel OD-H or AD-H column with Hexane/IPA (90:10).
References
-
Hayashi, T., Ueyama, K., Tokunaga, N., & Yoshida, K. (2003).[1] A Chiral Chelating Diene as a New Type of Chiral Ligand for Transition Metal Catalysts: Its Application to Asymmetric Rhodium-Catalyzed 1,4-Addition. Journal of the American Chemical Society, 125(5), 1150–1151.[1] Link
-
Paetzold, J., & Bäckvall, J. E. (2005).[1] Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines. Journal of the American Chemical Society, 127(51), 18174–18179.[1] (Context on racemization mechanisms). Link
-
Stuermer, R., Hauer, B., Hall, M., & Faber, K. (2007).[1] Asymmetric bioreduction of activated C=C bonds using enoate reductases from the old yellow enzyme family.[1] Current Opinion in Chemical Biology, 11(2), 203-213.[1] Link
-
Frost, C. G., & Penrose, S. D. (2002).[1] Rhodium-catalysed enantioselective conjugate addition of arylboronic acids to enones.[1] Chemical Communications, (19), 2240-2241. Link
Sources
Validation & Comparative
Comparative Technical Guide: 3-(4-Fluorophenyl)butanoic Acid Derivatives vs. Phenibut
Executive Summary & Chemical Nomenclature
Status: Active Research Comparison Primary Finding: The introduction of a fluorine atom at the para- position of the phenyl ring in the Phenibut scaffold increases GABA-B receptor affinity by approximately 60-fold, shifting the pharmacological profile closer to that of Baclofen.
Resolving the Nomenclature (Critical)
In drug development literature and chemical vendor databases, there is often ambiguity regarding the specific nomenclature of fluorinated Phenibut analogs. This guide compares Phenibut (the reference standard) against its fluorinated derivative, commonly referred to as F-Phenibut or Fluorophenibut .
-
F-Phenibut: 4-amino-3-(4-fluorophenyl)butanoic acid.[1][2][3][4][5][6][7]
-
3-(4-Fluorophenyl)butanoic acid: Strictly speaking, this refers to the des-amino precursor. While this organic acid is the structural backbone used in synthesis, it lacks the amine group required for zwitterionic binding at the GABA receptor.
-
Editorial Note: This guide assumes the user intends to compare the pharmacologically active amino-acid derivatives (F-Phenibut) against Phenibut, as the non-amino acid precursor has negligible neuroactivity.
-
| Feature | Phenibut | F-Phenibut (4-Fluorophenibut) |
| IUPAC Name | 4-amino-3-phenylbutanoic acid | 4-amino-3-(4-fluorophenyl)butanoic acid |
| CAS Registry | 1078-21-3 (Free Acid) | 52237-19-1 |
| Molecular Weight | 179.22 g/mol | 197.21 g/mol |
| Key Substituent | Phenyl ring (Unsubstituted) | p-Fluoro-Phenyl ring |
| Lipophilicity (LogP) | ~ -1.4 (Hydrophilic) | ~ -0.8 (Increased Lipophilicity) |
Structural & Pharmacological Analysis
The addition of the fluorine atom is not merely a structural tag; it fundamentally alters the electron density of the aromatic ring and the steric fit within the receptor binding pocket.
Structure-Activity Relationship (SAR)
The GABA-B receptor binding pocket accommodates the phenyl ring of Phenibut. However, Phenibut has a relatively low affinity (
-
Phenibut: Acts primarily as a voltage-gated calcium channel (VDCC) blocker (
subunit) with weak GABA-B agonism. -
F-Phenibut: The fluorine atom is highly electronegative yet small (Van der Waals radius similar to Hydrogen). This allows it to:
-
Fit into the hydrophobic pocket of the GABA-B receptor without steric hindrance.
-
Increase the metabolic stability of the phenyl ring (blocking para-hydroxylation).
-
Significantly enhance potency, making it a "Baclofen-like" agonist.
-
Figure 1: Comparative Pharmacology.[8][9][10] Note the shift in primary mechanism: Phenibut is VDCC-dominant, while F-Phenibut shifts strongly toward GABA-B agonism, similar to Baclofen.
Quantitative Potency Data
The following data is derived from in vitro patch-clamp recordings in mouse cerebellar Purkinje cells, measuring the induction of outward-rectifying
| Compound | Target Receptor | Relative Potency (vs Phenibut) | |
| Phenibut | GABA-B | 1x (Baseline) | |
| F-Phenibut | GABA-B | ~58x | |
| Baclofen | GABA-B | ~227x |
Interpretation: F-Phenibut is an intermediate between Phenibut and Baclofen.[3][4][11] While Phenibut requires millimolar concentrations to activate GABA-B receptors significantly, F-Phenibut is active in the low micromolar range. This suggests that F-Phenibut is functionally distinct from Phenibut , behaving more like a classical GABA-B agonist than a gabapentinoid.
Experimental Validation Protocol
To verify the comparative performance of these compounds, researchers should utilize a Whole-Cell Patch-Clamp Assay . This protocol is the gold standard for distinguishing GABA-B specific effects (potassium current) from non-specific inhibition.
Protocol: Measurement of GABA-B Mediated Currents
Objective: Determine the
Materials:
-
Tissue: Cerebellar slices (250
) from male ICR mice (P20–P28). -
Perfusion Solution: Artificial Cerebrospinal Fluid (ACSF) containing TTX (0.5
) to block sodium spikes. -
Intracellular Solution: K-gluconate based pipette solution.
Workflow:
-
Preparation: Slices are incubated in ACSF at 34°C for 1 hour, then transferred to a recording chamber.
-
Clamping: Establish whole-cell configuration on Purkinje cells. Clamp voltage at -60 mV.
-
Baseline: Record baseline holding current for 5 minutes.
-
Application:
-
Apply Phenibut (100
– 3000 ) via bath perfusion. -
Washout (10 min).
-
Apply F-Phenibut (1
– 300 ).
-
-
Antagonist Challenge (Validation):
-
Co-apply CGP54626 (1
), a selective GABA-B antagonist. -
Success Criterion: If the outward current induced by the test drug is abolished by CGP54626, the effect is confirmed to be GABA-B mediated.
-
-
Data Analysis: Plot concentration-response curves and fit to the Hill equation to derive
.
Figure 2: Validation workflow for confirming GABA-B specificity of fluorinated analogs.
Synthesis & Precursor Considerations
For researchers interested in the synthesis or chemical sourcing, the distinction between the "Acid" and the "Amino Acid" is vital.
-
Precursor: this compound (or 3-(4-fluorophenyl)glutaric acid anhydride).
-
Reaction: The conversion typically involves a Curtius Rearrangement or a condensation with nitromethane followed by reduction to install the amino group at the
-position. -
Yield Implications: The electron-withdrawing nature of the fluorine atom on the phenyl ring can slightly reduce the reactivity of the aromatic ring during electrophilic substitution steps but generally makes the resulting amine more stable against oxidative metabolism.
Conclusion
F-Phenibut (4-amino-3-(4-fluorophenyl)butanoic acid) represents a high-potency evolution of the Phenibut scaffold.
-
Potency: It is ~60x more potent at the GABA-B receptor than Phenibut.
-
Mechanism: It likely functions primarily as a GABA-B agonist (like Baclofen), whereas Phenibut functions as a mixed VDCC blocker/weak GABA-B agonist.
-
Application: In drug development, F-Phenibut serves as a critical probe for investigating the impact of halogenation on GABA analog binding kinetics.
References
-
Lapin, I. (2001). Phenibut (beta-phenyl-GABA): A tranquilizer and nootropic drug.[6] CNS Drug Reviews, 7(4), 471-481. Link
-
Dambrova, M., et al. (2008).[12] Comparative pharmacological activity of optical isomers of phenibut. European Journal of Pharmacology, 583(1), 128-134. Link
-
Honnou, Y., et al. (2020).[13] F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist, activates an outward-rectifying K+ current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells.[6] European Journal of Pharmacology, 884, 173437.[10] Link
-
PubChem. (n.d.).[1][2][4][5][7] 4-Amino-3-(4-fluorophenyl)butanoic acid (Compound Summary). National Library of Medicine.[5][7] Link
Sources
- 1. venogen.com [venogen.com]
- 2. venogen.com [venogen.com]
- 3. echemi.com [echemi.com]
- 4. 4-Fluorophenibut - Wikipedia [en.wikipedia.org]
- 5. 4-Amino-3-(4-fluorophenyl)butanoic acid hydrochloride | C10H13ClFNO2 | CID 121237598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. venogen.com [venogen.com]
- 7. 4-Fluorophenibut | C10H12FNO2 | CID 103611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist, activates an outward-rectifying K+ current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PRIME PubMed | F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist, activates an outward-rectifying K+ current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells [unboundmedicine.com]
- 11. 4-Amino-3-(4-fluorophenyl)butyric acid hydrochloride | 1858241-03-8 | Benchchem [benchchem.com]
- 12. cdn.who.int [cdn.who.int]
- 13. pubs.acs.org [pubs.acs.org]
Efficacy of 3-(4-Fluorophenyl)butanoic acid versus other GABA agonists
[1][2][3]
Executive Summary
4-Fluorophenibut (F-Phenibut) is a para-fluorinated derivative of Phenibut that exhibits a distinct pharmacological profile characterized by significantly enhanced potency at the GABA-B receptor compared to its parent compound.[1]
While Phenibut acts primarily as a Voltage-Gated Calcium Channel (VGCC) blocker with weak GABA-B activity, F-Phenibut functions as a high-potency GABA-B agonist , exhibiting an affinity profile closer to Baclofen. This structural modification—the addition of a fluorine atom at the para-position of the phenyl ring—increases lipophilicity and receptor binding affinity, shifting the compound's primary mechanism of action.
Key Comparative Findings
-
Potency: F-Phenibut is approximately 60x more potent than Phenibut at the GABA-B receptor but remains ~4x less potent than Baclofen.
-
Selectivity: Unlike Phenibut, which is VGCC-dominant, F-Phenibut displays a balanced or GABA-B-dominant profile, retaining "gabapentinoid" activity (VGCC
binding) while potently activating GABA-B-mediated potassium channels (GIRK). -
Kinetics: The fluorination enhances blood-brain barrier (BBB) permeability, potentially leading to a faster onset and higher CNS bioavailability than Phenibut.
Pharmacological Profile & Mechanism of Action[1][2][3][4][5][6]
Structure-Activity Relationship (SAR)
The efficacy of F-Phenibut is driven by the electronegative fluorine atom on the phenyl ring.
-
Electronic Effect: The fluorine atom withdraws electron density, altering the electrostatic potential of the aromatic ring, which facilitates tighter binding pockets within the GABA-B orthosteric site.
-
Lipophilicity: The C-F bond increases the logP (partition coefficient), enhancing passive diffusion across the blood-brain barrier compared to the non-fluorinated Phenibut.
Signaling Pathway
F-Phenibut acts as an orthosteric agonist at the GABA-B receptor (a GPCR).
-
G-Protein Coupling: Activation leads to the dissociation of the
protein. -
Downstream Effect 1 (
): Inhibits Adenylyl Cyclase, reducing cAMP levels. -
Downstream Effect 2 (
): Directly activates G-protein-coupled Inwardly Rectifying Potassium channels (GIRK/Kir3), causing efflux and neuronal hyperpolarization.
Figure 1: Signal transduction pathway of F-Phenibut at the GABA-B receptor, leading to neuronal inhibition.
Comparative Efficacy Data
The following data aggregates electrophysiological recordings (patch-clamp) and binding assays to compare potencies.
Table 1: Potency Comparison (GABA-B vs. VGCC)
| Compound | GABA-B Potency ( | VGCC Affinity ( | Primary Mechanism | Relative Potency (GABA-B) |
| Baclofen | 6.0 | > 100 | Pure GABA-B Agonist | 1.00 (Reference) |
| F-Phenibut | 23.3 | Predicted Low | Dual Agonist / Blocker | 0.26 |
| Phenibut | 1362 | 23 - 39 | Primarily VGCC Blocker | 0.004 |
| GABA | ~0.1 - 0.5 | N/A | Endogenous Agonist | >10 |
*
Analysis:
-
F-Phenibut vs. Phenibut: F-Phenibut is effectively a different class of drug than Phenibut. While Phenibut requires millimolar concentrations to activate GABA-B (functioning mostly as a gabapentinoid at therapeutic doses), F-Phenibut activates GABA-B at low micromolar concentrations.
-
F-Phenibut vs. Baclofen: F-Phenibut is approximately 4-fold weaker than Baclofen but shares its ability to induce significant outward-rectifying
currents, a marker of strong GABA-B agonism.
Experimental Protocols for Validation
To validate the efficacy of F-Phenibut in your own laboratory, use the following self-validating protocols.
Protocol A: Whole-Cell Patch-Clamp Electrophysiology
Objective: Determine the
Reagents:
-
Slice Preparation: Mouse cerebellar vermis (parasagittal slices, 250
m). -
Internal Solution: Cs-based (to isolate currents) or K-based (to measure physiological efflux).
-
Agonists: F-Phenibut (1–1000
M), Baclofen (Control).
Workflow:
-
Preparation: Incubate slices in ACSF (Artificial Cerebrospinal Fluid) bubbled with 95%
/5% . -
Recording: Establish whole-cell configuration on Purkinje cells. Clamp voltage at -60 mV.
-
Application: Apply F-Phenibut via puff application (5s duration) or bath perfusion.
-
Isolation: To confirm GABA-B specificity, apply CGP55845 (1
M), a selective GABA-B antagonist. If the current is abolished, the mechanism is confirmed. -
Analysis: Plot current density (pA/pF) vs. log concentration. Fit to a Hill equation to derive
.
Protocol B: Radioligand Binding Assay (GABA-B)
Objective: Determine receptor affinity (
Workflow Diagram:
Figure 2: Radioligand displacement workflow to determine binding affinity (
Validation Step:
-
Non-Specific Binding (NSB): Define NSB using 100
M Isoguvacine (GABA-A blocker) + 100 M unlabeled Baclofen. -
Calculation:
.
Safety & Toxicology Profile
Warning: The enhanced potency of F-Phenibut presents a narrower therapeutic index than Phenibut.
-
Intoxication Risk: Due to the ~60x increase in GABA-B potency, doses used for Phenibut (e.g., 500mg - 1g) are potentially toxic if applied to F-Phenibut. F-Phenibut is active in the 20mg–100mg range.
-
Withdrawal: Chronic activation of GABA-B receptors leads to rapid downregulation. Withdrawal from F-Phenibut is expected to mimic Baclofen withdrawal (severe autonomic instability, delirium) rather than the milder Phenibut withdrawal.
-
Renal Clearance: Like Baclofen and Phenibut, F-Phenibut is primarily excreted unchanged by the kidneys. Renal impairment requires strict dose adjustment.
References
-
Irie, T., et al. (2020).[2] F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist, activates an outward-rectifying K+ current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells.[3][2][1] European Journal of Pharmacology.[2]
-
Bowery, N. G., et al. (1983). Characteristics of GABAB receptor binding sites on rat whole brain synaptic membranes. British Journal of Pharmacology.
-
Lapin, I. (2001). Phenibut (beta-phenyl-GABA): A tranquilizer and nootropic drug.[3] CNS Drug Reviews.
-
Zvejniece, L., et al. (2015).[4][5] R-phenibut binds to the α2–δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects.[6][4][5][7] Pharmacology Biochemistry and Behavior.[6][4]
Sources
- 1. ovid.com [ovid.com]
- 2. F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABA B receptor agonist, activates an outward-rectifying K + current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells. | Read by QxMD [read.qxmd.com]
- 3. researchgate.net [researchgate.net]
- 4. bluelight.org [bluelight.org]
- 5. R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phenibut - Wikipedia [en.wikipedia.org]
- 7. 4-Fluoro phenibut hydrochloride | 3060-41-1 | Benchchem [benchchem.com]
Safety Operating Guide
3-(4-Fluorophenyl)butanoic acid proper disposal procedures
This guide outlines the validated disposal and handling protocols for 3-(4-Fluorophenyl)butanoic acid (CAS: 15954-41-3).[1][2][3][4]
Advisory: This compound is a fluorinated organic acid .[2] Unlike simple mineral acids or non-halogenated organic acids, it must not be neutralized and discharged into the sewer system. The presence of the fluorine atom mandates its classification as Halogenated Organic Waste to ensure high-temperature incineration, preventing environmental contamination with persistent fluorinated byproducts.[2]
Chemical Safety & Hazard Profile
Before initiating disposal, verify the material state and hazards.[2]
| Parameter | Specification | Operational Implication |
| Chemical Name | This compound | Label as "Halogenated Organic Acid" |
| CAS Number | 15954-41-3 | Use for waste manifesting |
| Physical State | Solid (Crystalline powder) | Dust generation risk during transfer |
| Acidity (pKa) | ~4.5 (Predicted) | Corrosive to mucous membranes; irritant |
| Primary Hazards | Skin Irrit. 2 (H315), Eye Irrit.[1][2][3][4] 2A (H319) | Wear nitrile gloves and safety glasses |
| Incompatibility | Strong oxidizers, Strong bases | Do not mix with nitric acid or peroxides in waste streams |
Waste Classification & Segregation
Proper segregation is the single most critical step in this protocol.[2] You must categorize this substance to prevent dangerous cross-reactions and ensure regulatory compliance.[2]
-
RCRA Status (USA): While not explicitly P- or U-listed, it must be managed as characteristic waste if it exhibits corrosivity (pH < 2 in solution) or ignitability (if dissolved in flammable solvents).[2]
-
Prohibited Actions:
Step-by-Step Disposal Protocols
Scenario A: Disposal of Pure Solid Substance
Use this protocol for expired stock, surplus dry chemical, or degraded solids.[3][4]
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass amber jar with a PTFE-lined cap.[2][3]
-
Labeling: Affix a hazardous waste label immediately.
-
Transfer:
-
Sealing: Wipe the threads of the jar with a dry tissue (dispose of tissue as solid waste) and seal tightly.
Scenario B: Disposal of Reaction Mixtures & Mother Liquors
Use this protocol for liquid waste containing the acid dissolved in solvents (e.g., Dichloromethane, Ethyl Acetate).[3][4]
-
Segregation Check:
-
If solvent is Halogenated (e.g., DCM, Chloroform): Pour into Halogenated Waste carboy.
-
If solvent is Non-Halogenated (e.g., Methanol, Ethyl Acetate):
-
-
pH Check: If the solution is highly acidic (pH < 2), do not add directly to a general solvent drum.[2]
-
Action: Collect in a separate, smaller container labeled "Acidic Halogenated Organic Waste" to prevent corrosion of the main waste drum or unexpected gas evolution.[2]
-
Scenario C: Contaminated Debris (Sharps, Gloves, Weigh Boats)[3][4]
-
Sharps (Needles/Glass): Place in a puncture-proof sharps container labeled "Chemically Contaminated Sharps."
-
Soft Solids (Gloves/Tissues): Place in a clear polyethylene bag (minimum 4 mil thickness).
Spill Management Workflow
Minor Spill (< 50 g)
-
PPE: Nitrile gloves (double gloved), lab coat, safety goggles.
-
Protocol:
-
Contain: Gently cover the spill with a paper towel to prevent dust dispersion.[2]
-
Clean: Wet the paper towel slightly with water or ethanol to dampen the powder (prevents airborne particles).[2]
-
Collect: Wipe up the material.[2]
-
Dispose: Place all cleanup materials into a sealed bag and dispose of as Solid Hazardous Waste .
-
Decontaminate: Wipe the surface with a mild soap solution, followed by water.[2]
-
Decision Logic for Disposal (Visualization)
The following diagram illustrates the critical decision points for segregating this fluorinated acid.
Caption: Decision tree ensuring fluorinated organics are routed to halogenated waste streams to prevent contamination of non-halogenated fuel blending stocks.
References
-
National Center for Biotechnology Information (NCBI). (2025).[2] PubChem Compound Summary for CID 291915, this compound. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2024).[2] Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[2] Retrieved from [Link][2][4]
-
Bucknell University. (2016).[2] Hazardous Waste Segregation Guide: Halogenated vs. Non-Halogenated Organics. Retrieved from [Link]
-
University of Illinois Urbana-Champaign (DRS). (2023).[2] Chemical Waste Management Guide: Halogenated Solvents. Retrieved from [Link][2][4]
Sources
- 1. This compound | C10H11FO2 | CID 291915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Fluorophenibut | C10H12FNO2 | CID 103611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 4. Waste Code [rcrainfo.epa.gov]
- 5. mn.uio.no [mn.uio.no]
- 6. bucknell.edu [bucknell.edu]
- 7. fishersci.com [fishersci.com]
Personal protective equipment for handling 3-(4-Fluorophenyl)butanoic acid
CAS: 15954-41-3 Molecular Formula: C₁₀H₁₁FO₂ Role: Senior Application Scientist Note
Risk Assessment & Chemical Profile
To handle 3-(4-Fluorophenyl)butanoic acid safely, one must look beyond the standard Safety Data Sheet (SDS). As a fluorinated organic acid, this compound presents a dual-hazard profile that dictates specific engineering controls and Personal Protective Equipment (PPE) choices.
-
The Acidic Moiety (Corrosivity): Like its analog phenylbutanoic acid, this compound acts as a skin and respiratory irritant (H315, H335). Upon contact with mucous membranes, it protonates tissue surfaces, leading to immediate irritation or chemical burns depending on concentration.
-
The Fluorine Substitution (Lipophilicity & Stability): The introduction of the fluorine atom at the para- position increases the molecule's lipophilicity compared to non-fluorinated organic acids. This enhances its ability to penetrate the stratum corneum (outer skin layer). While the C-F bond is generally stable, preventing the immediate release of free fluoride ions (unlike acyl halides), the compound must still be treated with the rigor accorded to halogenated aromatics.
Hazard Summary Table
| Hazard Class | H-Code | Operational Implication |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1] Strict hygiene required; no open vessels outside hood. |
| Skin Irritation | H315 | Permeation risk.[1][2] Latex gloves are insufficient; Nitrile is mandatory. |
| Eye Irritation | H319 | High risk of corneal damage from dust/vapors. |
| STOT - Single Exp. | H335 | Respiratory tract irritation.[1][2] Fume hood use is non-negotiable. |
The Defensive Layer: PPE Matrix
Standard laboratory attire (lab coat, long pants, closed shoes) is the baseline.[3] The following are specific upgrades required for this compound.
A. Hand Protection: The "Permeation" Rule
Do not rely on standard latex examination gloves. Organic acids can degrade latex, and the lipophilic fluorinated ring facilitates permeation.
-
Primary Barrier: Nitrile Rubber (minimum 5 mil thickness) .
-
Protocol: For prolonged handling (>15 mins) or solution preparation, utilize double-gloving .
-
Inner Layer: 4 mil Nitrile (Tactility).
-
Outer Layer: 5-8 mil Nitrile (Chemical Resistance).
-
Why? This creates a sacrificial layer. If the outer glove is splashed, it can be stripped immediately without exposing the skin.
-
B. Ocular Protection: Vapor vs. Impact
Safety glasses with side shields are insufficient for handling solid organic acids that pose respiratory risks (H335). Fine powders can sublime or disperse as dust, bypassing side shields.
-
Requirement: Chemical Splash Goggles (Indirect Vent) .
-
Rationale: These form a seal around the eyes, preventing entry of acidic dusts or vapors that could cause severe conjunctivitis (H319).
C. Respiratory Protection[4][5][6]
-
Primary Control: All handling (weighing, transfer, solubilization) must occur inside a certified Chemical Fume Hood .
-
Secondary Control: If weighing must occur on an open bench (strongly discouraged), a NIOSH-certified N95 or P100 particulate respirator is required to mitigate dust inhalation.
Operational Workflow: From Storage to Solution
The following flowchart outlines the critical decision points during the handling process to ensure containment.
Figure 1: Operational workflow emphasizing static control and exotherm monitoring.
Step-by-Step Protocol
1. Weighing & Static Control
-
The Risk: Dry organic acid powders are prone to static charge buildup. This causes "fly-away" powder, which spreads contamination and increases inhalation risk.
-
The Fix: Use an anti-static gun on the weighing boat and spatula before use. Alternatively, use a balance with a built-in ionizer.
-
Technique: Weigh inside the fume hood. If air currents disturb the balance, use a "draft shield" or lower the sash to the minimum working height, rather than moving the balance to an open bench.
2. Solubilization (The "Heat" Factor)
-
The Risk: Dissolving carboxylic acids in basic solvents (e.g., amines, hydroxide solutions) is exothermic.
-
The Fix: Add the solid acid to the solvent slowly and in portions.
-
Vessel Choice: Use borosilicate glass (Pyrex/Duran). Avoid metal spatulas if using strong mineral acids as co-solvents to prevent leaching, though stainless steel is generally acceptable for this organic acid alone.
3. Reaction Monitoring
-
Ensure the reaction vessel is vented (e.g., via a bubbler or inert gas line) to prevent pressure buildup if the acid reacts to release gas (e.g., CO₂ upon reaction with carbonates).
Emergency Response & Disposal
Spill Management
In the event of a powder spill inside the hood:
-
Do not blow. Isolate the fan if possible to prevent dispersal (or work gently if hood must remain on).
-
Neutralize: Cover the spill with Sodium Bicarbonate (NaHCO₃) or a commercial acid neutralizer. Wait for fizzing to stop.
-
Collect: Use a damp paper towel (water or ethanol) to sweep up the neutralized paste.
-
Dispose: Place in a sealed bag labeled "Hazardous Waste: Fluorinated Organic Acid Debris."
Waste Disposal Logic
Proper segregation is critical due to the fluorine atom.[4]
-
Rule 1: Segregate as Halogenated. Even though the C-F bond is stable, many waste disposal contractors require all fluorine-containing compounds to be incinerated in high-temperature halogen-specific kilns to manage HF emissions during destruction.
-
Rule 2: No Oxidizers. Never mix organic acid waste with strong oxidizers (e.g., Nitric Acid, Peroxides) in the waste container. This can lead to runaway oxidation and explosion.
Figure 2: Waste segregation logic ensuring compliance with halogenated waste protocols.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 291915, this compound. Retrieved from [Link]
-
European Chemicals Agency (ECHA). C&L Inventory: this compound.[10] (General Hazard Classifications H302, H315, H319, H335).[1]
-
University of Illinois Urbana-Champaign (DRS). Chemical Waste Segregation: Halogenated Solvents and Organics. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Carboxylic Acids. (General handling for organic acids).[4][9][11]
Sources
- 1. chemical-label.com [chemical-label.com]
- 2. chemos.de [chemos.de]
- 3. hydrofluoric_acid_guidelines – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]
- 4. UofR: EH&S: Laboratory Safety: Hydrofluoric Acid [safety.rochester.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. echemi.com [echemi.com]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. bucknell.edu [bucknell.edu]
- 9. nipissingu.ca [nipissingu.ca]
- 10. This compound | C10H11FO2 | CID 291915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
